molecular formula C9H10O2 B1297913 2,6-Dimethyl-4-hydroxybenzaldehyde CAS No. 70547-87-4

2,6-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B1297913
CAS No.: 70547-87-4
M. Wt: 150.17 g/mol
InChI Key: XXTRGLCPRZQPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTRGLCPRZQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343631
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70547-87-4
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS: 70547-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxybenzaldehyde, with the CAS number 70547-87-4, is an aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two methyl groups on the benzene (B151609) ring, imparts unique reactivity and makes it a key building block in the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Solid[1]
Melting Point 190-196 °C
Boiling Point 231.72 °C (estimated)
CAS Number 70547-87-4[1]
InChI 1S/C9H10O2/c1-6-3-8(11)4-7(2)9(6)5-10/h3-5,11H,1-2H3[1]
SMILES Cc1cc(O)cc(C)c1C=O[1]

Synthesis

A reliable and high-yielding preparation of this compound has been reported, providing a clear pathway for its laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol).

Materials:

Procedure:

  • A mixture of 2,4,6-trimethylphenol (100 mmol), neocuproine hydrate (1.26 mmol), and Copper(I) chloride (5.0 mmol) in methanol (120 mL) is prepared in a suitable reaction vessel.

  • The mixture is stirred at ambient temperature for 9 hours under an oxygen blanket.

  • Upon completion of the reaction, the mixture is diluted with ethyl acetate and filtered to remove insoluble copper salts.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or toluene) and an aqueous solution of a copper complexing agent (e.g., ethylenediamine (B42938) tetraacetic acid trisodium (B8492382) salt) to remove residual copper.

  • The crude product is recrystallized from toluene to yield pure 3,5-dimethyl-4-hydroxybenzaldehyde.

This protocol is adapted from a general method for the selective oxidation of 2,4,6-trialkylphenols and may require optimization for specific laboratory conditions.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2,4,6-trimethylphenol.

Synthesis_Workflow reagents 2,4,6-Trimethylphenol + CuCl + Neocuproine Hydrate in Methanol reaction Stir at ambient temperature under Oxygen blanket (9h) reagents->reaction workup Dilute with Ethyl Acetate & Filter reaction->workup purification Solvent Removal & Aqueous Workup workup->purification recrystallization Recrystallize from Toluene purification->recrystallization product This compound recrystallization->product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported in publicly available literature, its primary value lies in its role as a key intermediate in the synthesis of potent and selective therapeutic agents.

Intermediate in the Synthesis of DGAT1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a crucial enzyme in the synthesis of triglycerides, and its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.

The aldehyde functionality of this compound allows for its incorporation into heterocyclic scaffolds, such as the benzimidazoles found in a class of potent DGAT1 inhibitors. The 2,6-dimethyl substitution pattern on the phenyl ring can be critical for achieving high potency and selectivity for the target enzyme.

Logical Relationship in DGAT1 Inhibitor Synthesis

The following diagram outlines the logical progression from this compound to a potential DGAT1 inhibitor.

DGAT1_Inhibitor_Synthesis start This compound step1 Reaction with a 1,2-phenylenediamine derivative start->step1 intermediate Benzimidazole core formation step1->intermediate step2 Further functionalization intermediate->step2 final_product Potent and Selective DGAT1 Inhibitor step2->final_product application Therapeutic for Metabolic Diseases final_product->application

Caption: Logical pathway from the starting material to a DGAT1 inhibitor.

Safety Information

According to available safety data, this compound should be handled with care in a laboratory setting. It is classified with the following GHS hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a synthetically important molecule with established protocols for its high-yield preparation. While direct biological applications are not widely documented, its role as a key intermediate in the synthesis of potent therapeutic agents, such as DGAT1 inhibitors, highlights its significance for the drug discovery and development community. The physicochemical properties and synthetic methodologies detailed in this guide provide a solid foundation for researchers and scientists working with this versatile chemical building block. Further research into the potential biological activities of this compound itself may reveal novel therapeutic applications.

References

physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Dimethyl-4-hydroxybenzaldehyde (DMHB), a substituted phenolic aldehyde of interest in various chemical and pharmaceutical research fields. This document details its structural characteristics, physicochemical data, spectroscopic profile, and relevant experimental protocols.

Introduction

This compound, with the CAS Number 70547-87-4, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 2 and 6, a hydroxyl group at position 4, and a formyl (aldehyde) group at position 1. This unique substitution pattern, particularly the steric hindrance provided by the ortho-methyl groups, influences its chemical reactivity and physical properties. The presence of both a hydroxyl and an aldehyde group on the aromatic ring makes it a versatile intermediate for organic synthesis.[2] It is also recognized for its potential antioxidant properties, making it a subject of interest in health and skincare-related research.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1][3][4]
Molecular Weight 150.17 g/mol [3][4]
Appearance White to bright yellow crystalline solid[1][2]
Melting Point 190-196 °C[1]
Boiling Point 231.72 °C (estimated)[1]
Density 1.0858 g/cm³ (estimated)[1]
pKa ~8.02 (Predicted)[1][2]
Solubility Low solubility in water; soluble in organic solvents like alcohols, ethers, and ketones.[1][2]
Refractive Index 1.5180 (estimate)[1][2]
InChI Key XXTRGLCPRZQPHJ-UHFFFAOYSA-N[3]
SMILES Cc1cc(O)cc(C)c1C=O

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral information is compiled from public databases.

Table 2: Spectroscopic Data Summary

TechniqueKey Features and Peaks
¹H NMR Spectral data available, typically showing signals for the aldehydic proton, aromatic protons, hydroxyl proton, and methyl protons.[3]
¹³C NMR Spectral data available, indicating the presence of carbons from the aldehyde, aromatic ring (including hydroxyl- and methyl-substituted carbons), and methyl groups.[3]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) expected at m/z 150. Other fragmentation patterns are also observable.[3]
Infrared (IR) Spectroscopy Expected characteristic peaks include a broad O-H stretch (hydroxyl group), C-H stretches (aromatic and methyl), a strong C=O stretch (aldehyde), and C=C stretches (aromatic ring).

Note: Specific peak assignments can vary based on the solvent and instrument used. Researchers should refer to the raw spectral data for detailed analysis.[3][5]

Experimental Protocols

The synthesis of this compound can be achieved through various formylation methods. One common approach involves the oxidation of a corresponding substituted phenol.[1][2] Below is a generalized protocol for the synthesis via oxidation of 2,4,6-trimethylphenol (B147578) (mesitol), a method that selectively oxidizes the 4-methyl group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the selective oxidation of 2,4,6-trimethylphenol.

Reagents and Materials:

  • 2,4,6-Trimethylphenol (Mesitol)

  • Copper(I) chloride (CuCl)

  • Neocuproine (B1678164) hydrate (B1144303) (cocatalyst)

  • Methanol (solvent)

  • Ethyl acetate (B1210297)

  • Toluene

  • Oxygen source (e.g., oxygen balloon or air sparging)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,4,6-trimethylphenol, a catalytic amount of copper(I) chloride, and neocuproine hydrate in methanol.[6]

  • Oxidation: Stir the mixture at ambient temperature under an oxygen atmosphere (e.g., using an oxygen balloon or by sparging air/oxygen through the mixture) for several hours (e.g., 9 hours).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble copper salts.[6]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Partition the resulting residue between an organic solvent (like ethyl acetate or toluene) and an aqueous solution of a copper complexing agent (e.g., ethylenediaminetetraacetic acid trisodium (B8492382) salt) to remove residual copper.[6]

  • Purification: The crude product obtained from the organic layer can be purified by recrystallization from a suitable solvent, such as toluene, to yield pure this compound.[6]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Visualizations of Experimental and Logical Workflows

The following diagrams, created using Graphviz, illustrate key workflows relevant to the synthesis and potential evaluation of this compound.

G Synthesis and Purification Workflow A 1. Reagent Combination (Mesitol, CuCl, Cocatalyst, Methanol) B 2. Oxidation (Stirring under O2 atmosphere) A->B C 3. Reaction Work-up (Dilution and Filtration) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Extraction (Removal of Copper Salts) D->E F 6. Recrystallization (Purification from Toluene) E->F G Pure 2,6-Dimethyl-4- hydroxybenzaldehyde F->G G Biological Activity Screening Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A Antioxidant Assays (e.g., DPPH, ABTS) D Toxicity Studies A->D B Enzyme Inhibition Assays B->D C Cell Viability Assays (e.g., MTT on Cancer Cell Lines) C->D E Efficacy in Disease Models (e.g., Inflammation, Tumor models) D->E End Data Analysis & Hit Identification E->End Start Test Compound (DMHB) Start->A Start->B Start->C

References

2,6-Dimethyl-4-hydroxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physicochemical Properties of 2,6-Dimethyl-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic aldehyde. This technical guide provides a summary of its core molecular properties. While this compound is available commercially for research purposes, particularly noted for proteomics research, detailed public information regarding its specific biological activities, comprehensive experimental protocols, and involvement in signaling pathways is limited.[1] Much of the available in-depth biological data pertains to its parent compound, 4-hydroxybenzaldehyde (B117250).

Molecular Formula and Weight

The fundamental molecular attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [2][3]
Alternate Names 3,5-Dimethyl-4-formylphenol[1]
CAS Number 70547-87-4[1][3]

Physicochemical and Spectral Data

Below is a compilation of available physicochemical and spectral data for this compound.

Data TypeInformationSource
Physical Form Solid[3]
1H NMR Spectra Data available from repositories such as SpectraBase.[2]
13C NMR Spectra Data available from repositories such as SpectraBase.[2]
Mass Spectrometry GC-MS data is available through the NIST Mass Spectrometry Data Center.[2]

Note on Data Availability: While spectral data is indicated to be available in various databases, detailed experimental parameters and spectra are often behind paywalls or require specific software for access. Commercial suppliers of this compound may not provide detailed analytical data.

Experimental Protocols

  • Selective Oxidation: The 4-alkyl radical of a 2,4,6-trialkylphenol is selectively oxidized to form the corresponding 3,5-dialkyl-4-hydroxybenzaldehyde. This can be achieved using an oxygen-containing gas in the presence of a copper salt catalyst and an amine cocatalyst in an organic solvent.

  • Deformylation: The resulting benzaldehyde (B42025) can then be deformylated to produce a 2,6-dialkylphenol.

This process provides a potential, though not direct, methodological framework for the synthesis of related compounds.

Applications in Research

This compound is designated as a product for proteomics research.[1] One common technique in quantitative proteomics is stable isotope dimethyl labeling, where primary amines in peptides are labeled using formaldehyde, leading to a mass shift that can be detected by mass spectrometry. This allows for the relative quantification of proteins from different samples. While the name "dimethyl" is present in the compound, a direct, documented link to its use as a reagent in this specific workflow is not explicitly detailed in available literature.

To illustrate a general proteomics workflow where such a compound might be conceptualized, the following diagram outlines the key stages of a multiplexed, data-independent acquisition (DIA) workflow.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis lysis Single-Cell Lysis digestion Tryptic Digestion lysis->digestion labeling Dimethyl Labeling digestion->labeling multiplexing Multiplexing labeling->multiplexing lc LC Separation multiplexing->lc Load on Evotip ms timsTOF MS (mDIA) lc->ms diann DIA-NN Analysis ms->diann Acquire Data refquant RefQuant Algorithm diann->refquant protein_quant Protein Quantification refquant->protein_quant

Caption: A generalized workflow for multiplexed single-cell proteomics using data-independent acquisition (mDIA).

Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activity and associated signaling pathways for this compound. In contrast, the parent compound, 4-hydroxybenzaldehyde, has been studied for various pharmacological effects, including:

  • Antioxidant and Anti-inflammatory Effects: It can reduce oxidative stress and inflammatory responses.

  • Wound Healing: It has been shown to promote cell migration and wound healing.

  • Neuroprotective Effects: As a major active component of Gastrodia elata, it is associated with neuroprotective properties.

The following diagram illustrates a conceptual relationship where the biological activities of 4-hydroxybenzaldehyde could serve as a starting point for investigating the potential activities of its dimethylated derivative.

G cluster_activities Documented Activities of Parent Compound parent 4-Hydroxybenzaldehyde (Known Biological Activities) derivative This compound (Potential Activities for Investigation) parent->derivative Structural Relationship (Potential for Similar/Modified Activity) antioxidant Antioxidant parent->antioxidant anti_inflammatory Anti-inflammatory parent->anti_inflammatory neuroprotective Neuroprotective parent->neuroprotective

Caption: Logical relationship indicating that the known activities of 4-hydroxybenzaldehyde could inform the investigation of its dimethylated form.

This compound is a chemical compound with a confirmed molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol . While it is available for research, particularly in the field of proteomics, there is a notable absence of in-depth, publicly accessible scientific literature detailing its specific synthesis protocols, biological activities, and mechanisms of action. Researchers interested in this molecule may need to perform primary characterization and activity screening. The extensive research on the parent compound, 4-hydroxybenzaldehyde, may offer a valuable comparative baseline for such investigations.

References

Spectral Data of 2,6-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS No. 70547-87-4), a substituted aromatic aldehyde of interest in various fields of chemical research and development. This document compiles available spectroscopic data, outlines general experimental methodologies for obtaining such data, and presents visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation

The spectral data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been compiled from various databases. While full, detailed spectra are often held within specific databases, the following tables summarize the key quantitative information available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

¹³C NMR Spectral Data

The ¹³C NMR spectral data source is listed as the University of Vienna.[1] The expected chemical shifts would correspond to the nine carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the four distinct aromatic carbons, and the carbon of the methyl groups.

Assignment Expected Chemical Shift (ppm)
Aldehyde Carbonyl (-CHO)~190
Aromatic C-OH~160
Aromatic C-CHO~130
Aromatic C-CH₃~140
Aromatic C-H~115
Methyl (-CH₃)~20

Note: The expected chemical shifts are estimations based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]

m/z Relative Intensity (%) Proposed Fragment
150Major Peak[M]⁺ (Molecular Ion)
149Major Peak[M-H]⁺
121Major Peak[M-CHO]⁺

Note: The relative intensities are not specified in the available public data. The proposed fragments are based on common fragmentation patterns for aromatic aldehydes.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for this compound was not found in the public domain. However, based on its functional groups, the following characteristic absorption bands are expected.

Functional Group Expected Vibrational Frequency (cm⁻¹)
O-H Stretch (hydroxyl)3600-3200 (broad)
C-H Stretch (aromatic)3100-3000
C-H Stretch (aldehyde)2900-2800, 2800-2700
C=O Stretch (aldehyde)1710-1685
C=C Stretch (aromatic)1600-1450
C-O Stretch (hydroxyl)1260-1000

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited. The specific conditions for the acquisition of the referenced data for this compound are not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Parameters (Typical for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Spectral Width: -2 to 12 ppm

      • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

      • Number of Scans: 16-64, depending on the sample concentration.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Spectral Width: 0 to 220 ppm

      • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

      • Relaxation Delay: 2-5 seconds.

  • Data Acquisition and Processing:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the free induction decay (FID).

    • Perform a Fourier transform on the FID to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

  • Instrument Parameters (Typical):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Start at 100 °C for 1 min, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the molecular structure and a logical workflow for the spectral analysis of this compound.

Caption: Molecular structure of this compound.

spectral_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure IR->Purity

References

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-hydroxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,6-Dimethyl-4-hydroxybenzaldehyde in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages qualitative information and quantitative data from the closely related compound, 4-hydroxybenzaldehyde (B117250), to infer solubility characteristics. Furthermore, this document outlines a comprehensive experimental protocol for solubility determination and includes visual representations of the workflow and logical relationships involved in the measurement process.

Core Data Presentation: Solubility Profile

To provide a more quantitative perspective, the following table summarizes the mole fraction solubility of the structurally similar compound, 4-hydroxybenzaldehyde, in twelve different organic solvents at various temperatures. This data, obtained through the isothermal dissolution equilibrium method, can serve as a valuable proxy for estimating the solubility behavior of this compound[2]. The solubility of 4-hydroxybenzaldehyde was found to increase with rising temperature across all tested solvents[2].

Table 1: Mole Fraction Solubility of 4-Hydroxybenzaldehyde in Various Organic Solvents (Data from a study on a structurally similar compound) [2]

Temperature (K)MethanolEthanoln-Propanol1-ButanolIsopropanol
278.150.04890.04120.03870.03650.0391
283.150.05830.04980.04690.04430.0475
288.150.06920.06010.05670.05360.0575
293.150.08210.07210.06830.06470.0694
298.150.09710.08630.08210.07790.0836
303.150.11470.10310.09840.09350.1004
308.150.13530.12290.11760.11190.1202
313.150.15930.14610.14020.13360.1436
318.150.18730.17350.16680.15910.1711
Temperature (K)Ethyl Acetate2-ButanoneAcetonitrileTolueneN,N-Dimethylformamide1,4-DioxaneAcetone
278.150.10890.14980.04530.00980.23150.12870.1398
283.150.12850.17530.05410.01210.26580.14960.1632
288.150.15110.20450.06450.01480.30480.17350.1895
293.150.17720.23790.07680.01810.34910.20090.2193
298.150.20740.27620.09130.02210.39940.23230.2531
303.150.24240.31990.10850.02690.45640.26840.2915
308.150.28290.36990.12880.03280.52090.30990.3352
313.150.32970.42690.15280.03990.59380.35770.3849
318.150.38380.49180.18120.04850.67610.41280.4414

Experimental Protocol: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the widely used isothermal saturation (or shake-flask) method.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical or HPLC grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (drying oven, desiccator).

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the selected organic solvent to each vial. Ensure there is undissolved solid remaining at the bottom of each vial to confirm saturation.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

    • Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Gravimetric Method:

      • Place the volumetric flask containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent.

      • Once the solvent is fully evaporated, transfer the flask to a desiccator to cool to room temperature.

      • Weigh the flask with the dried solute.

      • Repeat the drying and weighing steps until a constant mass is achieved.

      • The mass of the dissolved solute is the final constant mass minus the initial mass of the empty flask.

    • Chromatographic Method (HPLC):

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

      • The concentration of the original saturated solution can be calculated by applying the dilution factor.

3. Calculation of Solubility:

The solubility can be expressed in various units:

  • Mass/Volume (e.g., g/100 mL): (Mass of dissolved solute / Volume of solvent) x 100

  • Molarity (mol/L): (Mass of dissolved solute / Molar mass of solute) / Volume of solvent in Liters

  • Mole Fraction (χ): Moles of solute / (Moles of solute + Moles of solvent)

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the process of determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_calc Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with agitation prep3->prep4 samp1 Allow solid to settle prep4->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through syringe filter samp2->samp3 quant_choice Method samp3->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric hplc HPLC Analysis quant_choice->hplc calc Calculate Solubility (g/100mL, mol/L, mole fraction) quant_choice->calc

Caption: Experimental workflow for solubility determination.

logical_relationships cluster_inputs Inputs cluster_process Process cluster_outputs Outputs solute This compound equilibrium Establish Solid-Liquid Equilibrium solute->equilibrium solvent Organic Solvent solvent->equilibrium temperature Constant Temperature temperature->equilibrium separation Separate Saturated Solution from Excess Solid equilibrium->separation measurement Measure Solute Concentration separation->measurement solubility_data Quantitative Solubility Data measurement->solubility_data

Caption: Logical relationships in solubility measurement.

References

An In-depth Technical Guide to the Discovery and History of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. While a singular definitive discovery of this compound is not prominently documented in historical chemical literature, its synthesis is achievable through established methodologies for the formylation and oxidation of substituted phenols. This document details the plausible historical synthetic routes, including the Gattermann, Reimer-Tiemann, and Vilsmeier-Haack reactions, and provides a detailed experimental protocol for a modern and efficient synthesis via the selective oxidation of 2,4,6-trimethylphenol (B147578). A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for ease of reference. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical principles and practical applications of this compound.

Introduction

This compound, also known by its IUPAC name 4-hydroxy-2,6-dimethylbenzaldehyde, is a member of the hydroxybenzaldehyde family of organic compounds. Its structure, featuring a central benzene (B151609) ring substituted with a formyl group, a hydroxyl group, and two methyl groups, imparts a unique combination of reactivity and steric hindrance. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The presence of the hydroxyl and aldehyde functionalities allows for a wide range of chemical transformations, while the flanking methyl groups influence the regioselectivity of these reactions. This guide aims to provide a detailed account of the synthetic pathways to this compound and a thorough characterization of its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-hydroxy-2,6-dimethylbenzaldehyde[1]
CAS Number 70547-87-4[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 192-196 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and acetone. Sparingly soluble in water.
pKa Not available

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (d₆-DMSO, 400 MHz): δ 9.75 (s, 1H, CHO), 7.55 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃)[2]
¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (CHO), 158.5 (C-OH), 133.0 (C-CH₃), 131.0 (C-CHO), 115.0 (C-H), 20.0 (CH₃)[1]
Mass Spectrometry (MS) m/z: 150 (M⁺), 149, 121[1]
Infrared (IR) Not available

Note: NMR chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

Discovery and Historical Synthesis

While the exact date and discoverer of this compound are not clearly documented, its synthesis falls within the scope of several classical organic reactions developed for the formylation of phenols. These methods, established in the late 19th and early 20th centuries, represent the historical foundation for the preparation of such compounds.

Plausible Historical Synthetic Routes

The following sections describe established formylation reactions that could have been adapted for the synthesis of this compound from 2,6-dimethylphenol.

The Gattermann reaction, a method for formylating aromatic compounds, could theoretically be applied to 2,6-dimethylphenol. This reaction typically employs hydrogen cyanide and a Lewis acid catalyst.

Gattermann_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2_6_dimethylphenol 2,6-Dimethylphenol reaction_center Gattermann Reaction 2_6_dimethylphenol->reaction_center HCN_HCl HCN / HCl HCN_HCl->reaction_center AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_center catalyst product This compound reaction_center->product

Caption: Gattermann reaction pathway for this compound.

The Reimer-Tiemann reaction, another classic method for the ortho-formylation of phenols, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. While typically favoring ortho-substitution, para-formylation can occur, especially with sterically hindered phenols.

Reimer_Tiemann_Reaction cluster_reactants Reactants cluster_product Product 2_6_dimethylphenol 2,6-Dimethylphenol reaction_center Reimer-Tiemann Reaction 2_6_dimethylphenol->reaction_center CHCl3 Chloroform (CHCl₃) CHCl3->reaction_center Base Strong Base (e.g., NaOH) Base->reaction_center product This compound reaction_center->product

Caption: Reimer-Tiemann reaction pathway for this compound.

The Vilsmeier-Haack reaction utilizes a phosphoryl chloride and a formamide (B127407) (such as N,N-dimethylformamide, DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. This method is generally effective for electron-rich aromatic compounds.

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_product Product 2_6_dimethylphenol 2,6-Dimethylphenol reaction_center Vilsmeier-Haack Reaction 2_6_dimethylphenol->reaction_center POCl3_DMF POCl₃ / DMF POCl3_DMF->reaction_center product This compound reaction_center->product

Caption: Vilsmeier-Haack reaction pathway for this compound.

Modern Synthetic Method: Oxidation of 2,4,6-Trimethylphenol

A more contemporary and efficient route to this compound involves the selective oxidation of the para-methyl group of 2,4,6-trimethylphenol (mesitol). This method offers high yields and avoids the use of highly toxic reagents like hydrogen cyanide.

Oxidation_of_Mesitol cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product mesitol 2,4,6-Trimethylphenol reaction_center Selective Oxidation mesitol->reaction_center oxidant Oxidizing Agent (e.g., O₂, H₂O₂) oxidant->reaction_center catalyst Copper Salt / Amine Co-catalyst catalyst->reaction_center catalyst product This compound reaction_center->product

Caption: Selective oxidation of 2,4,6-trimethylphenol.

Detailed Experimental Protocol

The following protocol is adapted from methodologies described in the patent literature for the selective oxidation of 2,4,6-trimethylphenol.[3]

Materials:

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and an oxygen inlet, add 2,4,6-trimethylphenol (13.62 g, 100 mmol), neocuproine hydrate (285 mg, 1.26 mmol), and copper(I) chloride (503 mg, 5.0 mmol) in methanol (120 mL).

  • Stir the mixture at ambient temperature under an oxygen blanket (or bubble oxygen through the mixture) for approximately 9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from toluene to yield pure this compound.

Workflow Diagram:

Experimental_Workflow start Start reactants Combine Mesitol, CuCl, Neocuproine, and Methanol start->reactants reaction Stir under Oxygen Atmosphere at RT for 9h reactants->reaction workup Dilute with Ethyl Acetate and Filter reaction->workup concentration Concentrate Filtrate under Reduced Pressure workup->concentration purification Recrystallize from Toluene concentration->purification product Pure 2,6-Dimethyl-4- hydroxybenzaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

Applications and Future Perspectives

This compound serves as a versatile building block in organic synthesis. Its potential applications include:

  • Pharmaceutical Synthesis: As a precursor for the synthesis of novel drug candidates. The phenolic hydroxyl group and the aldehyde functionality can be readily modified to introduce pharmacophoric features.

  • Agrochemicals: In the development of new herbicides, fungicides, and insecticides.

  • Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal stability and specific functionalities.

  • Antioxidants: The sterically hindered phenolic structure suggests potential antioxidant properties, which could be exploited in various industrial applications.

Future research may focus on the development of more sustainable and atom-economical synthetic routes to this compound, as well as the exploration of its utility in the synthesis of novel bioactive compounds and advanced materials.

Conclusion

While the precise historical discovery of this compound is not well-documented, its synthesis is firmly rooted in the principles of classical and modern organic chemistry. The selective oxidation of 2,4,6-trimethylphenol represents a robust and efficient method for its preparation. The compiled physicochemical and spectroscopic data in this guide provide a valuable resource for researchers. The unique structural features of this compound make it a compound of considerable interest for future applications in medicinal chemistry, materials science, and other areas of chemical research.

References

Unveiling 2,6-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Benzaldehyde (B42025) Derivative with Potential Biological Significance

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and drug development professionals. While its natural occurrence remains to be definitively established in the scientific literature, its chemical properties and relationship to other bioactive benzaldehydes warrant a thorough examination of its synthesis, characterization, and potential biological activities.

Natural Occurrence: An Unresolved Question

Despite extensive searches of scientific databases, a specific natural source for this compound has not been conclusively identified. While various other hydroxybenzaldehydes are known to be produced by plants and microorganisms, the presence of this particular dimethylated derivative in nature is yet to be documented. Research into the secondary metabolites of various fungi, including species of Penicillium and Engleromyces, has revealed a rich diversity of aromatic compounds; however, this compound has not been reported among them. Further investigation into the metabolomes of a wider range of organisms may yet reveal a natural source for this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance Solid
CAS Number 70547-87-4

Synthesis and Characterization

In the absence of a known natural source, this compound is typically produced through chemical synthesis. A general synthetic approach is outlined below.

General Synthetic Protocol

A common method for the synthesis of this compound involves the formylation of 3,5-dimethylphenol (B42653).

Materials:

  • 3,5-dimethylphenol

  • A suitable formylating agent (e.g., hexamethylenetetramine in the Duff reaction, or paraformaldehyde and a catalyst)

  • Appropriate solvents (e.g., trifluoroacetic acid, dichloromethane)

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, silica (B1680970) gel)

Procedure:

  • Dissolve 3,5-dimethylphenol in a suitable solvent.

  • Add the formylating agent and any necessary catalysts.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an acidic work-up to hydrolyze the intermediate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the positions of the methyl, hydroxyl, and aldehyde groups on the benzene (B151609) ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Potential Biological Activities and Signaling Pathways

While specific biological activities of this compound are not extensively documented, the activities of structurally related benzaldehydes provide a basis for hypothesizing its potential pharmacological effects. Many benzaldehyde derivatives exhibit antimicrobial, antioxidant, and anti-inflammatory properties.

Postulated Signaling Pathway Involvement

Based on the activities of similar phenolic compounds, this compound could potentially modulate key signaling pathways involved in cellular stress and inflammation.

Caption: Postulated antioxidant and anti-inflammatory signaling pathways.

Experimental Protocols for Biological Screening

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging capacity of the compound.

Protocol:

  • Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add different concentrations of the compound or standard to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Logical Workflow for Drug Discovery

The exploration of this compound as a potential therapeutic agent would follow a structured drug discovery workflow.

Drug_Discovery_Workflow Start Compound Synthesis & Characterization Screening In Vitro Biological Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Clinical->Drug

Caption: A generalized workflow for drug discovery and development.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of chemistry and biology. While its natural origins are currently unknown, its synthesis is achievable, allowing for the exploration of its biological properties. Future research should focus on:

  • Screening for Natural Sources: Employing advanced analytical techniques to screen a wide variety of organisms for the presence of this compound.

  • Comprehensive Biological Evaluation: Conducting a broad range of in vitro and in vivo assays to determine its bioactivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for any observed biological activity.

This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing benzaldehyde derivative, providing a roadmap for its synthesis, characterization, and the systematic investigation of its potential therapeutic applications.

An In-depth Technical Guide to the Safety and Handling of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Dimethyl-4-hydroxybenzaldehyde (CAS RN: 70547-87-4), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde. Its core structure is a benzene (B151609) ring with two methyl groups and a hydroxyl group, which influence its reactivity and physical characteristics.

Synonyms:

  • 4-Hydroxy-2,6-dimethylbenzaldehyde[1]

  • Benzaldehyde, 4-hydroxy-2,6-dimethyl-[1]

  • 4-Hydroxy-2,6-dimethylbenzolcarbaldehyd[1]

  • 3,5-Dimethyl-4-formylphenol[2]

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem
Molecular Weight 150.17 g/mol [3]
Appearance White to bright yellow crystalline solid[1]
Melting Point 190-196°C[1][4]
Boiling Point 283.8°C at 760 mmHg (estimated)[4]
Solubility Low solubility in water; soluble in organic solvents such as alcohols, ethers, and ketones.[1]
pKa ~8.02 (estimated)[1]
Density 1.0858 g/cm³ (estimated)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictogram:

alt text

Signal Word: Warning[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

  • P362: Take off contaminated clothing and wash before reuse.[3]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test evaluates the potential of a chemical to cause skin irritation.[5][6][7][8]

Methodology:

  • Tissue Preparation: A commercially available Reconstructed Human Epidermis (RhE) model is equilibrated in a 6-well plate.[6] This model is a three-dimensional structure of human-derived keratinocytes that mimics the properties of the human epidermis.[6]

  • Application of Test Substance: A fixed dose of this compound is applied directly to the surface of the epidermal model.[6]

  • Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.

  • Viability Assessment: Tissue viability is measured using the MTT assay, which quantifies the metabolic activity of viable cells. A reduction in cell viability indicates cytotoxicity.[6]

  • Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean percent viability of three replicate tissues is reduced to ≤ 50%.[6]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.[9]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.[10]

  • Pre-Test Examination: Both eyes of each animal are examined 24 hours before the test to ensure there are no pre-existing injuries or irritation.

  • Application of Test Substance: A single dose of the test substance is applied into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.[9][10][11][12]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11][12] Observations may be continued for up to 21 days to assess the reversibility of any effects.[9][10]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each observation point.

  • Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance as an eye irritant.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (see Section 6).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • For long-term storage, keeping the compound at 4°C under a nitrogen atmosphere is recommended.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Use a well-ventilated laboratory with a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment:

PPESpecifications
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

FirstAid cluster_Exposure Exposure Route cluster_Action First Aid Action Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water for 15 min Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention If breathing is difficult Wash_Skin Wash with Soap & Water for 15 min Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention If irritation persists Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Do_Not_Induce_Vomiting->Seek_Medical_Attention SpillResponse Spill Chemical Spill Occurs Assess Assess the Spill (Minor vs. Major) Spill->Assess Evacuate Evacuate Area Notify EHS Assess->Evacuate Major Spill Secure Secure the Area Restrict Access Assess->Secure Minor Spill PPE Don Appropriate PPE Secure->PPE Contain Contain the Spill (Use absorbents) PPE->Contain Cleanup Clean Up Spill (Avoid generating dust) Contain->Cleanup Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

References

A Comprehensive Technical Guide to 2,6-Dimethyl-4-hydroxybenzaldehyde and its Analogs for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2,6-Dimethyl-4-hydroxybenzaldehyde, a phenolic aldehyde with significant potential in various scientific domains. This document covers its chemical synonyms, physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for professionals engaged in chemical synthesis, drug discovery, and proteomics research.

Chemical Identity and Synonyms

This compound is an aromatic organic compound belonging to the class of phenolic aldehydes. It is structurally characterized by a benzene (B151609) ring substituted with a formyl group (-CHO), a hydroxyl group (-OH) at position 4, and two methyl groups (-CH₃) at positions 2 and 6.

Several synonyms are used in literature and commercial listings to refer to this compound:

  • 4-Hydroxy-2,6-dimethylbenzaldehyde[1]

  • Benzaldehyde, 4-hydroxy-2,6-dimethyl-[1]

  • 3,5-Dimethyl-4-formylphenol[2]

  • 4-Formyl-2,6-dimethylphenol[3]

  • 4-Hydroxy-2,6-dimethylbenzolcarbaldehyd[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][2][4][5]
Molecular Weight 150.17 g/mol [5]
CAS Number 70547-87-4[1][2][5]
Appearance White to bright yellow crystalline solid[1][4]
Melting Point 190-196 °C[1][4]
Boiling Point 231.72 °C (estimate)[1][4]
Density 1.0858 g/cm³ (estimate)[1][4]
pKa 8.02 ± 0.23 (Predicted)[1][4]
Solubility Low solubility in water; Soluble in alcohols, ethers, and ketones[1][4]

Synthesis and Experimental Protocols

The synthesis of substituted hydroxybenzaldehydes can be achieved through various methods. While specific, detailed protocols for this compound are not extensively published, general and related synthesis strategies provide a strong foundation for its preparation.

Protocol 1: Synthesis via Oxidation of 2,4,6-Trialkylphenols

A well-documented method for a structurally similar compound, 3,5-dimethyl-4-hydroxybenzaldehyde, involves the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol).[6] This two-step process can be adapted for related structures.

Step 1: Selective Oxidation

  • Reactants: A 2,4,6-trialkylphenol (e.g., mesitol), an organic solvent, a copper salt catalyst, and an amine cocatalyst.

  • Procedure: The 2,4,6-trialkylphenol is dissolved in the organic solvent. The copper catalyst and amine cocatalyst are added to the solution.

  • Oxidation: An oxygen-containing gas (elemental oxygen or air) is bubbled through the reaction mixture. The reaction is typically conducted at a temperature range of 10°C to 70°C at atmospheric pressure.[6]

  • Work-up: The oxidation mixture is filtered to remove insoluble copper salts. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of a copper complexing agent like ethylenediamine (B42938) tetraacetic acid (EDTA) to reduce the copper content to below 5 ppm.[6]

  • Purification: The resulting 3,5-dialkyl-4-hydroxybenzaldehyde can be purified by recrystallization to yield an analytically pure product.[6]

Step 2: Deformylation

  • Procedure: The purified 3,5-dialkyl-4-hydroxybenzaldehyde is heated to a temperature between 190°C and 350°C at atmospheric pressure.[6]

  • Product: This deformylation step yields the desired 2,6-dialkylphenol.[6]

G cluster_0 Step 1: Selective Oxidation cluster_1 Step 2: Deformylation A 2,4,6-Trialkylphenol B Dissolve in Organic Solvent A->B C Add Copper Catalyst and Amine Cocatalyst B->C D Bubble O2 Gas (10-70°C) C->D E Filter & Evaporate Solvent D->E F Purify with Complexing Agent (e.g., EDTA) E->F G Recrystallize Product F->G H 3,5-Dialkyl-4-hydroxybenzaldehyde G->H I Heat Product (190-350°C) H->I J 2,6-Dialkylphenol I->J

Synthesis of 2,6-Dialkylphenol.

Protocol 2: General Synthesis Methods

Other reported methods for synthesizing this compound include:

Biological Activities and Research Applications

While this compound is primarily noted for its antioxidant properties and use in proteomics research, its parent compound, 4-hydroxybenzaldehyde (B117250) (4-HBA), and related isomers have been studied more extensively, revealing a broad range of biological activities.[1][2][4] These findings suggest promising avenues of research for its dimethylated derivative.

Potential Biological Activities (Inferred from Analogs):

  • Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals. 4-HBA has been shown to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS).[7]

  • Anti-Inflammatory Effects: Benzaldehyde derivatives can reduce inflammatory responses by downregulating the expression of adhesion molecules (VCAM-1, ICAM-1) and inhibiting key inflammatory signaling pathways involving NF-κB and p38.[7]

  • Anticancer Potential: 4-HBA demonstrates potential as an anticancer agent by inhibiting cancer cell migration and proliferation.[7] Derivatives of the related 2,4-dihydroxybenzaldehyde (B120756) have shown anticancer activity by inhibiting Heat shock protein 90 (Hsp90).[8]

  • Wound Healing: 4-HBA has been found to promote wound healing and cell migration by activating the Src/mitogen-activated protein kinase pathway.[7][9]

G cluster_pathways Inhibition of Inflammatory Pathways cluster_outcomes Downstream Effects compound 4-Hydroxybenzaldehyde Derivatives nfkb Phosphorylated NF-κB compound->nfkb p38 Phosphorylated p38 compound->p38 hif1a HIF-1α compound->hif1a vcam1 VCAM-1 Expression nfkb->vcam1 icam1 ICAM-1 Expression nfkb->icam1 cd40 CD40 Expression nfkb->cd40 p38->vcam1 p38->icam1 p38->cd40 hif1a->vcam1 hif1a->icam1 hif1a->cd40 inflammation Reduced Inflammation vcam1->inflammation icam1->inflammation cd40->inflammation

Potential Anti-Inflammatory Signaling.

Standardized Experimental Workflow: MTT Assay for Cytotoxicity

To evaluate the potential anticancer activity of this compound or its derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol:

  • Cell Seeding: Cancer cells (e.g., PC3 prostate cancer cells) are seeded in a 96-well plate at a specified density and allowed to adhere overnight in an incubator.[8]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24-72 hours).[8]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated by plotting cell viability against the compound concentration.[8]

G A Seed Cancer Cells in 96-Well Plate B Incubate Overnight A->B C Treat Cells with Test Compound (Varying Concentrations) B->C D Incubate for 24-72 Hours C->D E Add MTT Solution D->E F Incubate for 2-4 Hours (Formazan Formation) E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and Determine IC50 H->I

MTT Assay Experimental Workflow.

This technical guide serves as a foundational resource for researchers working with this compound. The compiled data on its properties, synthesis, and potential biological activities, inferred from closely related analogs, highlights its promise as a versatile compound for further investigation in drug discovery and development.

References

Theoretical Analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their biological and chemical activities are intrinsically linked to their molecular structure and electronic properties. 2,6-Dimethyl-4-hydroxybenzaldehyde (DMHB), with its unique substitution pattern, presents an interesting case for theoretical investigation. The ortho-dimethyl groups introduce significant steric hindrance, which is expected to influence the planarity of the molecule and the rotational barrier of the aldehyde group, thereby affecting its reactivity and intermolecular interactions.

While experimental data is limited and no dedicated computational studies have been published, theoretical modeling offers a powerful, non-invasive method to elucidate the properties of DMHB at an atomic level. This guide outlines a proposed theoretical study using Density Functional Theory (DFT), a highly effective quantum chemical method for predicting molecular properties. The protocols and expected data formats are based on established studies of similar molecules, such as 4-hydroxybenzaldehyde.

Molecular Properties and Identification

Basic molecular information for this compound provides a starting point for any theoretical analysis. The fundamental computed properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
IUPAC Name 4-hydroxy-2,6-dimethylbenzaldehyde[1]
CAS Number 70547-87-4[1]
Molecular Weight 150.17 g/mol [1]
XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Proposed Computational Methodology

To conduct a thorough theoretical investigation of this compound, a multi-step computational workflow is required. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

  • Initial Structure: The molecular structure of this compound is first drawn using a molecular editor like GaussView.

  • Computational Method: All quantum chemical calculations are to be performed using the Gaussian 09 or a similar software suite.

  • Theoretical Level: The geometry optimization is conducted using Density Functional Theory (DFT) with the Becke, 3-Lee, Yang, and Parr (B3LYP) hybrid functional.

  • Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance between accuracy and computational cost, allowing for polarization and diffuse functions.

  • Optimization: The structure is optimized in the gas phase to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

  • Vibrational Frequencies: Following optimization, a frequency calculation is performed at the same level of theory to predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by a standard factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.

G cluster_workflow Computational Workflow for DMHB Analysis A 1. Initial Structure Generation (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Analysis of Results C->D E Structural Parameters (Bond Lengths, Angles) D->E F Vibrational Spectra (IR, Raman) D->F G Electronic Properties (HOMO-LUMO, MEP) D->G

Caption: Proposed workflow for the theoretical analysis of DMHB.

Electronic Property Calculation

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and potential applications.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP surface map is generated to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites on the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with electron delocalization.

  • TD-DFT for UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectrum (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions.

Illustrative Data and Analysis

The following tables represent the type of quantitative data that would be generated from the proposed computational study. These are templates for presenting results and are not based on actual calculations for DMHB.

Predicted Structural Parameters

The geometry optimization would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

ParameterAtom(s)Predicted Value (Å or °)
Bond Length C=Oe.g., 1.22 Å
O-He.g., 0.97 Å
C-C (ring avg.)e.g., 1.39 Å
Bond Angle C-C-H (formyl)e.g., 121.0°
C-O-He.g., 109.5°
Dihedral Angle C-C-C=Oe.g., 180.0° or 0.0°
Predicted Vibrational Frequencies

Frequency calculations provide a theoretical vibrational spectrum that can be compared with experimental IR or Raman data.

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(O-H)e.g., 3650 cm⁻¹O-H stretching
ν(C-H) aromatice.g., 3100 cm⁻¹Aromatic C-H stretching
ν(C=O)e.g., 1700 cm⁻¹Carbonyl C=O stretching
ν(C-C) aromatic ringe.g., 1600 cm⁻¹Aromatic ring C-C stretching
Predicted Electronic Properties

These parameters are essential for understanding the molecule's kinetic stability, reactivity, and potential for nonlinear optical (NLO) applications.

PropertyPredicted ValueSignificance
HOMO Energy e.g., -6.5 eVElectron-donating ability
LUMO Energy e.g., -1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) e.g., 5.0 eVChemical reactivity and kinetic stability
Dipole Moment (μ) e.g., 3.5 DebyeMolecular polarity

Application in Drug Development and Materials Science

The theoretical data generated for DMHB can guide its application in various fields.

G cluster_application Hypothetical Application Pathway DMHB 2,6-Dimethyl-4- hydroxybenzaldehyde (DMHB) Comp_Study Theoretical Study (DFT Calculations) DMHB->Comp_Study Properties Structural Info Electronic Profile (MEP) Reactivity (HOMO-LUMO) Comp_Study->Properties Drug_Dev Drug Development Properties:f1->Drug_Dev Guides Mat_Sci Materials Science Properties:f2->Mat_Sci Informs Docking Molecular Docking (Target Binding) Drug_Dev->Docking Polymer Polymer Synthesis (Monomer Design) Mat_Sci->Polymer

Caption: Logical flow from theoretical study to application.

  • Drug Development: The Molecular Electrostatic Potential (MEP) map can identify regions of the molecule likely to engage in hydrogen bonding or other non-covalent interactions with biological targets. This information is invaluable for molecular docking studies to predict binding affinity and orientation within a protein's active site.

  • Materials Science: The HOMO-LUMO gap and predictions of hyperpolarizability can indicate the potential for DMHB to be used as a precursor in the development of novel organic electronic materials or nonlinear optical (NLO) devices. Its predicted reactivity can guide the design of polymerization reactions.

Conclusion

This whitepaper outlines a comprehensive theoretical framework for the characterization of this compound. By employing established DFT methods, it is possible to generate a wealth of data on its geometric, vibrational, and electronic properties. This in-silico approach provides a powerful and cost-effective means to predict molecular behavior, offering crucial insights that can accelerate experimental research in drug discovery and materials science. It is our hope that this guide will serve as a valuable protocol for researchers undertaking the computational study of this and other similarly substituted benzaldehydes.

References

Methodological & Application

Synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde from 2,6-Dimethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis, starting from 2,6-dimethylphenol (B121312). The primary method detailed is the Duff reaction, which allows for regioselective formylation at the para position of the phenol (B47542) ring. Alternative formylation methods are also briefly discussed.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its preparation from the readily available 2,6-dimethylphenol is a crucial transformation. The formylation of phenols, introducing an aldehyde group (-CHO) onto the aromatic ring, is a fundamental reaction in organic synthesis. While several methods exist for phenol formylation, the regioselectivity is a critical consideration, especially for substituted phenols like 2,6-dimethylphenol where the ortho positions are sterically hindered.

This protocol focuses on the Duff reaction, a reliable method for the formylation of electron-rich aromatic compounds, including phenols, using hexamethylenetetramine (HMTA) as the formylating agent.[1][2] In the case of 2,6-dimethylphenol, the steric hindrance from the two methyl groups at the ortho positions directs the formylation to the para position, leading to the desired product with high selectivity and yield.[2][3]

Principle of the Method: The Duff Reaction

The Duff reaction is an electrophilic aromatic substitution where hexamethylenetetramine, in an acidic medium, serves as the source of the electrophilic iminium ion.[4] The reaction proceeds through the following general steps:

  • Formation of the Electrophile: Hexamethylenetetramine reacts with an acid catalyst to generate an iminium ion electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich phenol ring of 2,6-dimethylphenol attacks the iminium ion. Due to the steric hindrance of the methyl groups at positions 2 and 6, the attack preferentially occurs at the para position (position 4).

  • Hydrolysis: The resulting intermediate is then hydrolyzed during the workup to yield the final aldehyde product.[4]

Experimental Protocols

Method 1: Duff Reaction using Trifluoroacetic Acid

This protocol is adapted from a patented procedure and has been reported to provide a high yield of the desired product.[5]

Materials:

  • 2,6-dimethylphenol (2,6-xylenol)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Sodium carbonate

  • Diethyl ether

  • Chloroform (B151607)

  • Pentane

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylphenol (0.1 mol, 12.2 g) and hexamethylenetetramine (0.1 mol, 14.0 g).[5]

  • Add 150 mL of trifluoroacetic acid to the flask.[5]

  • Heat the reaction mixture to reflux (approximately 83-90 °C) and maintain for about 12 hours.[5]

  • After cooling, concentrate the reaction mixture by removing the trifluoroacetic acid using a rotary evaporator at an elevated temperature under reduced pressure.[5]

  • To the concentrated residue, add 600 mL of ice water and stir the mixture for approximately 15 minutes.[5]

  • Make the aqueous mixture basic by the addition of sodium carbonate.[5]

  • Extract the product from the basic aqueous solution with diethyl ether.[5]

  • Dry the combined ether extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a yellow solid.[5]

  • Recrystallize the crude product from a chloroform-pentane mixture to obtain pure 3,5-dimethyl-4-hydroxybenzaldehyde.[5]

Data Presentation

ParameterMethod 1: Duff Reaction (TFA)
Starting Material2,6-dimethylphenol
Key ReagentsHexamethylenetetramine, Trifluoroacetic Acid
Reported Yield95%[3][5]
Product PurityHigh (after recrystallization)
Product NameThis compound
Alternate Name3,5-Dimethyl-4-formylphenol[6]
CAS Number70547-87-4[6]
Molecular FormulaC₉H₁₀O₂[6]
Molecular Weight150.18 g/mol [6]

Visualizations

Experimental Workflow for Duff Reaction

Duff_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants 2,6-Dimethylphenol + Hexamethylenetetramine + Trifluoroacetic Acid Heating Reflux at 83-90°C for 12h Reactants->Heating 1. Mix Concentration Concentrate (Rotary Evaporator) Heating->Concentration 2. Cool Hydrolysis Hydrolyze (Ice Water) Concentration->Hydrolysis Basification Basify (Sodium Carbonate) Hydrolysis->Basification Extraction Extract (Diethyl Ether) Basification->Extraction Purification Recrystallize (Chloroform/Pentane) Extraction->Purification Product 2,6-Dimethyl-4- hydroxybenzaldehyde Purification->Product Yields

Caption: Workflow for the synthesis of this compound via the Duff reaction.

Signaling Pathway: Mechanism of the Duff Reaction

Duff_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Phenol 2,6-Dimethylphenol Intermediate Substitution Intermediate Phenol->Intermediate + Iminium Ion (Electrophilic Attack) HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H+ Acid Acid Catalyst (H+) SchiffBase Schiff Base Intermediate Intermediate->SchiffBase Rearrangement Aldehyde This compound SchiffBase->Aldehyde Hydrolysis (H2O)

Caption: Simplified mechanism of the Duff reaction for the formylation of 2,6-dimethylphenol.

Discussion of Alternative Methods

While the Duff reaction is highly effective for this specific transformation, other formylation methods exist, though they are generally less suitable.

  • Reimer-Tiemann Reaction: This reaction typically employs chloroform and a strong base to formylate phenols.[7][8] However, it strongly favors ortho-formylation.[9] Since the ortho positions in 2,6-dimethylphenol are blocked, this reaction is not ideal for producing the desired para-substituted product.

  • Vilsmeier-Haack Reaction: This method uses a phosphoryl chloride and a substituted amide (like DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. While effective for many aromatic compounds, its application to phenols can sometimes be problematic due to side reactions.

  • Rieche Formylation: This method utilizes dichloromethyl methyl ether and a Lewis acid (e.g., TiCl₄) for formylation.[10] However, for substituted phenols, it can lead to a mixture of regioisomers, complicating purification.[11]

For the synthesis of this compound from 2,6-dimethylphenol, the Duff reaction remains the method of choice due to its high regioselectivity for the para position and excellent reported yields.

Safety Precautions

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • Always follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound from 2,6-dimethylphenol can be efficiently achieved using the Duff reaction. The provided protocol, utilizing trifluoroacetic acid as a solvent and catalyst, offers a high-yield pathway to the desired product. The inherent steric hindrance of the starting material directs the formylation to the para position, ensuring high regioselectivity. This makes the Duff reaction a superior choice over other common formylation methods for this particular transformation.

References

laboratory scale synthesis protocol for 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 2,6-dimethyl-4-hydroxybenzaldehyde. The featured method is the Duff reaction, which utilizes the formylation of 2,6-dimethylphenol (B121312) with hexamethylenetetramine in an acidic medium. This approach is noted for its high regioselectivity for the para-position and excellent yield. This application note includes a comprehensive, step-by-step experimental procedure, a summary of required materials and their properties, and methods for purification and characterization of the final product.

Introduction

This compound is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a sterically hindered hydroxyl group, imparts unique properties to its derivatives. The Duff reaction provides an effective method for the formylation of electron-rich phenols.[1] In the case of 2,6-dimethylphenol, the ortho positions are sterically hindered by the methyl groups, leading to highly selective formylation at the para position to yield the desired product.[1][2] A reliable, high-yielding preparation of this compound has been reported in Organic Preparations and Procedures International, highlighting the robustness of this synthetic route.[3][4]

Reaction Scheme

The synthesis proceeds via the Duff reaction, as shown below:

2,6-Dimethylphenol → this compound

The reaction involves the electrophilic aromatic substitution of 2,6-dimethylphenol with an electrophile generated from hexamethylenetetramine in the presence of an acid catalyst.[1]

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolar Mass ( g/mol )CAS NumberNotes
2,6-DimethylphenolC₈H₁₀O122.16576-26-1Starting material
HexamethylenetetramineC₆H₁₂N₄140.19100-97-0Formylating agent
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0276-05-1Solvent and catalyst
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
Hydrochloric Acid (HCl)HCl36.467647-01-0For work-up
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Drying agent
Deionized WaterH₂O18.027732-18-5
Silica (B1680970) GelSiO₂60.087631-86-9For column chromatography
HexaneC₆H₁₄86.18110-54-3Eluent for chromatography
Ethyl Acetate (B1210297)C₄H₈O₂88.11141-78-6Eluent for chromatography
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Experimental Protocol

This protocol is adapted from established procedures for the Duff reaction of phenols.[1][2]

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (e.g., 10.0 g, 81.8 mmol).

  • In a fume hood, carefully add trifluoroacetic acid (e.g., 100 mL) to the flask. Stir the mixture until the 2,6-dimethylphenol is completely dissolved.

  • Add hexamethylenetetramine (e.g., 12.6 g, 89.9 mmol, 1.1 equivalents) to the solution in portions.

4.2. Reaction Execution

  • Heat the reaction mixture to reflux (approximately 72 °C for TFA) using a heating mantle.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

4.3. Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water (e.g., 400 mL).

  • Stir the aqueous mixture for 30 minutes to hydrolyze the intermediate imine.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound as a solid.

Expected Yield: A high yield of over 90% has been reported for the para-formylation of 2,6-dimethylphenol.[2]

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

TechniqueExpected Results
Melting Point 112-114 °C
¹H NMR (CDCl₃)δ ~9.8 (s, 1H, CHO), ~7.5 (s, 2H, Ar-H), ~5.0 (s, 1H, OH), ~2.2 (s, 6H, CH₃)
¹³C NMR (CDCl₃)δ ~192 (CHO), ~160 (C-OH), ~132 (C-CHO), ~130 (Ar-H), ~125 (C-CH₃), ~20 (CH₃)
IR (KBr) ν ~3300-3100 (br, O-H), ~2920 (C-H), ~1670 (C=O), ~1600, 1480 (C=C) cm⁻¹

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Trifluoroacetic acid is highly corrosive and volatile. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hexamethylenetetramine is a flammable solid and can be irritating.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Standard laboratory safety practices should be followed throughout the procedure.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A 1. Dissolve 2,6-Dimethylphenol in Trifluoroacetic Acid B 2. Add Hexamethylenetetramine A->B C 3. Reflux Reaction Mixture B->C D 4. Quench with Ice Water and Hydrolyze C->D E 5. Extract with Diethyl Ether D->E F 6. Wash Organic Layer E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, IR, MP) H->I

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The Duff reaction does not involve a biological signaling pathway. However, a diagram illustrating the key chemical transformations is provided below.

DuffReactionMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation 2_6_DMP 2,6-Dimethylphenol Adduct Electrophilic Aromatic Substitution Adduct 2_6_DMP->Adduct Hexamine Hexamethylenetetramine Iminium Iminium Ion Electrophile Hexamine->Iminium  H+ TFA Trifluoroacetic Acid (H+) Iminium->Adduct Imine Intermediate Imine Adduct->Imine Hydrolysis Hydrolysis (H₂O) Imine->Hydrolysis Product 2,6-Dimethyl-4- hydroxybenzaldehyde Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction for 2,6-dimethylphenol formylation.

References

Application Notes and Protocols for 2,6-Dimethyl-4-hydroxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,6-Dimethyl-4-hydroxybenzaldehyde in polymer chemistry. While direct literature on this specific monomer is limited, its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, coupled with the steric hindrance and electronic effects of the ortho-methyl groups, makes it a promising candidate for the synthesis of novel polymers with unique properties. The following sections detail its potential use as a precursor for polyesters and polyurethanes, as a monomer for poly(Schiff base)s, and as a modifier for phenolic resins.

Application Note I: Synthesis of High-Performance Polyesters and Polyurethanes

Principle:

This compound can be readily converted into a diol monomer, 4-hydroxy-3,5-dimethylbenzyl alcohol, through the selective reduction of its aldehyde group. This diol can then be utilized in polycondensation reactions with various diacids or diisocyanates to produce polyesters and polyurethanes, respectively. The presence of the dimethyl substituents on the aromatic ring is anticipated to impart several desirable properties to the resulting polymers, including increased solubility in common organic solvents, enhanced thermal stability, and a higher glass transition temperature (Tg) due to restricted chain rotation. The bulky nature of the substituted aromatic ring can disrupt chain packing, leading to more amorphous materials with potentially improved processability.

Anticipated Polymer Properties:

PropertyAnticipated CharacteristicRationale
Thermal Stability HighThe rigid aromatic backbone and the stability of the ester or urethane (B1682113) linkages contribute to good thermal resistance. The methyl groups can further enhance this by increasing the rotational energy barrier of the phenyl rings.
Solubility EnhancedThe bulky dimethyl groups can disrupt intermolecular chain packing, reducing crystallinity and thereby improving solubility in common organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and chlorinated solvents.
Glass Transition (Tg) HighThe steric hindrance imposed by the ortho-methyl groups restricts the mobility of the polymer chains, leading to a higher glass transition temperature compared to polymers derived from unsubstituted 4-hydroxybenzaldehyde.
Mechanical Properties Potentially high modulus and toughnessThe rigid aromatic units are expected to contribute to a high modulus, while the potential for amorphous morphology could allow for good toughness.
Experimental Protocol: Two-Step Synthesis of Polyesters

Part A: Synthesis of 4-Hydroxy-3,5-dimethylbenzyl alcohol (Diol Monomer)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.1 mol) of this compound in 100 mL of methanol (B129727).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add 1.9 g (0.05 mol) of sodium borohydride (B1222165) (NaBH₄) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TDC) until the starting aldehyde is completely consumed.

  • Quenching and Neutralization: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 7.

  • Isolation: Remove the methanol under reduced pressure. The resulting aqueous solution is then extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Purify the 4-hydroxy-3,5-dimethylbenzyl alcohol by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain a white crystalline solid.

Part B: Melt Polycondensation for Polyester (B1180765) Synthesis

  • Monomer Preparation: In a polymerization tube equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of the synthesized 4-hydroxy-3,5-dimethylbenzyl alcohol and a dicarboxylic acid (e.g., adipic acid).

  • Catalyst Addition: Add a catalyst such as antimony(III) oxide (Sb₂O₃) or titanium(IV) butoxide (Ti(OBu)₄) at a concentration of approximately 200-300 ppm relative to the diacid.

  • Esterification: Heat the mixture to 180-200 °C under a slow stream of nitrogen for 2-3 hours to carry out the initial esterification, during which water will be distilled off.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 240-260 °C. Continue the reaction for another 3-4 hours to increase the molecular weight of the polymer. The reaction is monitored by the viscosity of the molten polymer.

  • Polymer Isolation: After the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be isolated and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Polyester_Synthesis_Workflow cluster_Monomer_Synthesis Part A: Diol Monomer Synthesis cluster_Polymerization Part B: Polyester Synthesis A1 Dissolve 2,6-Dimethyl-4- hydroxybenzaldehyde in Methanol A2 Cool to 0°C and add NaBH4 A1->A2 A3 Stir at Room Temperature (TLC Monitoring) A2->A3 A4 Quench and Neutralize with HCl A3->A4 A5 Extract with Ethyl Acetate A4->A5 A6 Purify by Recrystallization A5->A6 B1 Charge Diol, Diacid, and Catalyst A6->B1 Diol Monomer B2 Esterification at 180-200°C (Water Removal) B1->B2 B3 Polycondensation at 240-260°C (Under Vacuum) B2->B3 B4 Isolate and Purify Polymer B3->B4 B5 Dry under Vacuum B4->B5

Figure 1: Experimental workflow for the synthesis of polyesters.

Application Note II: Synthesis of Thermally Stable Poly(Schiff base)s

Principle:

The aldehyde functionality of this compound allows for its direct use in polycondensation reactions with primary diamines to form poly(Schiff base)s, also known as polyimines or polyazomethines. These polymers are characterized by the presence of -C=N- linkages in their backbone. The incorporation of the 2,6-dimethyl-4-hydroxyphenyl moiety is expected to produce polymers with high thermal stability, good solubility, and potentially interesting optoelectronic properties due to the extended conjugation along the polymer chain. The phenolic hydroxyl group offers a site for further modification or can contribute to the polymer's properties through hydrogen bonding.

Anticipated Polymer Properties:

PropertyAnticipated CharacteristicRationale
Thermal Stability Very HighThe rigid aromatic backbone and the stable imine linkages generally result in excellent thermal stability, often with decomposition temperatures exceeding 400 °C.
Solubility Moderate to GoodThe ortho-methyl groups can disrupt coplanarity and reduce intermolecular forces, potentially rendering these otherwise rigid polymers soluble in organic solvents like NMP, DMF, or m-cresol.
Optical Properties Potential for Fluorescence and Tunable AbsorptionThe conjugated polymer backbone is expected to absorb in the UV-Vis region. The specific substitution pattern will influence the electronic transitions and may lead to fluorescent behavior.
Chelating Ability YesThe presence of both the imine nitrogen and the phenolic oxygen creates a potential chelating site for metal ions, which could be useful in sensor applications or catalysis.
Experimental Protocol: Solution Polycondensation for Poly(Schiff base) Synthesis
  • Monomer Preparation: In a 100 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 1.50 g (10 mmol) of this compound in 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Diamine Addition: To this solution, add an equimolar amount (10 mmol) of an aromatic diamine (e.g., 1.08 g of p-phenylenediamine). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Catalyst Addition (Optional): For some diamines, a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) (e.g., 0.019 g, 0.1 mmol) can be added to facilitate the reaction.

  • Polymerization: Heat the reaction mixture to 120-140 °C with vigorous stirring under a constant flow of nitrogen. Maintain the reaction at this temperature for 24 hours. The progress of the polymerization can be observed by an increase in the viscosity of the solution.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

  • Purification: Collect the polymer by filtration. Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL) to remove unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Schiff_Base_Polymerization MonomerA 2,6-Dimethyl-4- hydroxybenzaldehyde Solvent NMP Solvent MonomerA->Solvent MonomerB Aromatic Diamine (e.g., p-phenylenediamine) MonomerB->Solvent Heat Heat (120-140°C) Under N2 Solvent->Heat Polycondensation Precipitation Precipitate in Methanol Heat->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Poly(Schiff base) Drying->Polymer

Figure 2: Logical steps for poly(Schiff base) synthesis.

Application Note III: Modification of Phenolic Resins

Principle:

This compound can be used as a comonomer in the synthesis of phenolic resins (resols or novolacs). In a reaction with phenol (B47542) and formaldehyde (B43269) under acidic or basic conditions, the 2,6-dimethylphenol (B121312) moiety can be incorporated into the polymer backbone. The aldehyde group can also participate in the condensation reactions. The inclusion of this substituted phenol is expected to modify the properties of the resulting resin by introducing steric hindrance, which can affect the crosslinking density and, consequently, the mechanical and thermal properties of the cured resin. The ortho-methyl groups block the reactive ortho positions, forcing polymerization to occur at the para position relative to the hydroxyl group, leading to a more linear and potentially more soluble resin before curing.

Anticipated Resin Properties:

PropertyAnticipated CharacteristicRationale
Solubility (uncured) ImprovedThe methyl groups and the more linear structure due to blocked ortho positions can increase the solubility of the uncured resin in organic solvents.
Flexibility (cured) Potentially IncreasedThe disruption of the dense crosslinked network by the bulky dimethylphenyl groups might lead to a less brittle, more flexible cured material.
Thermal Stability Maintained or slightly modifiedThe inherent thermal stability of the phenolic backbone will be largely retained. The final stability will depend on the overall crosslink density.
Curing Characteristics AlteredThe reactivity of the monomer and the steric hindrance will likely alter the curing kinetics and the final crosslink density of the resin.
Experimental Protocol: Synthesis of a Modified Novolac Resin
  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 9.4 g (0.1 mol) of phenol and 3.0 g (0.02 mol) of this compound.

  • Melt and Catalyst Addition: Heat the mixture to 90-100 °C to melt the phenols. Once molten, add 0.15 g of a strong acid catalyst, such as oxalic acid or sulfuric acid.

  • Formaldehyde Addition: Slowly add a substoichiometric amount of formaldehyde (as a 37% aqueous solution, e.g., 8.1 g, corresponding to 0.1 mol of CH₂O) to the reaction mixture over a period of 1 hour, maintaining the temperature at 95-100 °C. The molar ratio of total phenol to formaldehyde should be greater than 1.

  • Polycondensation: Maintain the reaction at reflux for 2-3 hours.

  • Dehydration: Remove the condenser and arrange the setup for distillation. Increase the temperature to 140-160 °C to remove water and any unreacted phenol under atmospheric pressure, followed by vacuum distillation to remove the final traces of volatiles.

  • Resin Isolation: The final molten resin is poured out onto a cool, flat surface and allowed to solidify. The solid resin can then be crushed into a powder for storage and later use.

Phenolic_Resin_Synthesis cluster_Inputs Reactants cluster_Process Reaction Steps cluster_Output Product Phenol Phenol Melt Melt Phenols (90-100°C) Phenol->Melt DMHB 2,6-Dimethyl-4- hydroxybenzaldehyde DMHB->Melt Formaldehyde Formaldehyde (aq.) Add_Formaldehyde Slowly Add Formaldehyde Formaldehyde->Add_Formaldehyde Catalyst Acid Catalyst (e.g., Oxalic Acid) Add_Catalyst Add Catalyst Melt->Add_Catalyst Add_Catalyst->Add_Formaldehyde Reflux Reflux at 95-100°C (2-3 hours) Add_Formaldehyde->Reflux Dehydrate Dehydrate under Vacuum (140-160°C) Reflux->Dehydrate Resin Modified Novolac Resin Dehydrate->Resin

Figure 3: Workflow for the synthesis of a modified novolac phenolic resin.

Application Notes and Protocols: 2,6-Dimethyl-4-hydroxybenzaldehyde as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxybenzaldehyde is a versatile aromatic monomer possessing both a reactive aldehyde and a phenolic hydroxyl group. This unique bifunctionality allows for its participation in various polymerization reactions, leading to the synthesis of novel polymers with potential applications in drug delivery, advanced materials, and biomedical engineering. The presence of the phenolic hydroxyl group can impart antioxidant properties and provide sites for further functionalization, while the aldehyde group is amenable to reactions such as condensation and oxidation. The dimethyl substitution ortho to the hydroxyl group can influence the polymer's stereochemistry, solubility, and thermal stability.

These application notes provide an overview of the potential polymerization pathways for this compound and detailed protocols for the synthesis and characterization of the resulting polymers.

Potential Applications

Polymers derived from this compound are anticipated to exhibit a range of valuable properties, making them suitable for several advanced applications:

  • Drug Delivery Vehicles: The inherent biocompatibility of phenolic polymers, coupled with the potential for functionalization, makes them promising candidates for creating nanoparticles or micelles for targeted drug delivery. The phenolic backbone may also offer protection to encapsulated drugs from oxidative degradation.

  • Antioxidant Materials: The phenolic hydroxyl groups within the polymer backbone can act as radical scavengers, leading to the development of materials with inherent antioxidant properties for use in biomedical implants or as stabilizing agents in pharmaceutical formulations.

  • Thermosetting Resins: The reactivity of the aromatic ring and the hydroxyl group suggests that this monomer can be used to produce highly cross-linked, thermally stable phenolic resins, analogous to traditional phenol-formaldehyde resins but with potentially modified properties due to the dimethyl substitution.

  • Biocompatible Coatings: Polymers based on this monomer could be used to create biocompatible coatings for medical devices, leveraging the cytocompatibility often associated with phenolic compounds.

Polymerization Strategies

Two primary strategies for the polymerization of this compound are presented:

  • Poly(Schiff base) Synthesis via Polycondensation: The aldehyde group can react with primary diamines to form poly(Schiff base)s, also known as polyimines. These polymers often possess interesting optoelectronic properties and can be designed to be stimuli-responsive.

  • Oxidative Polymerization: The phenolic hydroxyl group allows for oxidative coupling reactions, leading to the formation of poly(phenylene oxide)-type structures. This method can produce thermally stable polymers with good mechanical properties.

Application Note I: Synthesis of Poly(Schiff base)s

Principle

Aromatic aldehydes, such as this compound, undergo a condensation reaction with primary diamines to form a polymer backbone containing repeating imine (-C=N-) units. The choice of diamine allows for the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, and flexibility.

Experimental Protocol: Synthesis of a Poly(Schiff base) with p-Phenylenediamine (B122844)

Materials:

  • This compound (Monomer 1)

  • p-Phenylenediamine (Monomer 2)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • p-Toluenesulfonic acid (catalyst)

  • Methanol (B129727)

Procedure:

  • Monomer Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve 1.50 g (10 mmol) of this compound in 40 mL of anhydrous NMP.

  • To this solution, add 1.08 g (10 mmol) of p-phenylenediamine and stir at room temperature for 30 minutes until fully dissolved.

  • Catalyst Addition: Add 0.019 g (0.1 mmol) of p-toluenesulfonic acid to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 160°C under a gentle flow of nitrogen. Maintain this temperature for 24 hours. The viscosity of the solution is expected to increase as the polymerization progresses.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 300 mL of rapidly stirring methanol. A fibrous precipitate will form.

  • Purification: Collect the polymer by vacuum filtration. Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL) to remove unreacted monomers and the catalyst.

  • Drying: Dry the polymer in a vacuum oven at 70°C for 24 hours to a constant weight.

Expected Data

The following table summarizes the expected properties of the synthesized poly(Schiff base). These values are illustrative and based on typical results for analogous polymers.

PropertyExpected Value
Yield > 85%
Appearance Yellow to brown powder
Solubility Soluble in NMP, DMSO, DMAc
Number Average M (Mn) 10,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.8 - 2.5
Decomposition Temp (Td) > 350°C (by TGA)

Application Note II: Oxidative Polymerization

Principle

Phenolic compounds can be polymerized through oxidative coupling, where an oxidizing agent facilitates the formation of phenoxy radicals that subsequently couple to form C-C or C-O bonds. In the case of this compound, this can lead to the formation of a poly(phenylene oxide)-like structure.

Experimental Protocol: Oxidative Polymerization using Horseradish Peroxidase (HRP)

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Phosphate (B84403) Buffer (pH 7.0)

  • Dioxane

  • Methanol

Procedure:

  • Reaction Setup: In a 250 mL beaker, dissolve 1.50 g (10 mmol) of this compound in a mixture of 80 mL of phosphate buffer (pH 7.0) and 20 mL of dioxane.

  • Add 20 mg of Horseradish Peroxidase to the solution and stir until dissolved.

  • Initiation: Slowly add 1.1 mL (10 mmol) of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 1 hour at room temperature with vigorous stirring.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will form as the polymer is synthesized.

  • Polymer Isolation: Collect the precipitate by centrifugation or vacuum filtration.

  • Purification: Wash the polymer with a 1:1 mixture of water and methanol (3 x 50 mL) to remove the enzyme, unreacted monomer, and other water-soluble impurities.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Expected Data

The following table provides expected data for the polymer obtained through oxidative polymerization.

PropertyExpected Value
Yield > 70%
Appearance Light brown to reddish powder
Solubility Soluble in THF, Chloroform, DMF
Number Average M (Mn) 5,000 - 15,000 g/mol (by GPC)
Polydispersity Index (PDI) 2.0 - 3.5
Glass Transition Temp (Tg) 180 - 220°C (by DSC)

Characterization Protocols

Standard techniques should be employed to characterize the synthesized polymers:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer structure. For poly(Schiff base)s, look for the appearance of the C=N stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O (around 1680-1700 cm⁻¹) and amine N-H stretches. For oxidatively polymerized products, changes in the aromatic C-H and C-O stretching regions should be analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its decomposition temperature.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

Visualizations

Experimental Workflow for Poly(Schiff base) Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep1 Dissolve 2,6-Dimethyl-4- hydroxybenzaldehyde in NMP prep2 Add p-Phenylenediamine prep1->prep2 cat Add p-TsOH catalyst prep2->cat heat Heat at 160°C for 24h under Nitrogen cat->heat precip Precipitate in Methanol heat->precip filtr Filter and Wash with Methanol precip->filtr dry Dry in Vacuum Oven filtr->dry end end dry->end Characterization (FTIR, NMR, GPC, TGA, DSC)

Caption: Workflow for the synthesis of a poly(Schiff base).

Logical Relationship for Oxidative Polymerization

G cluster_catalyst Catalytic Cycle cluster_polymerization Polymer Formation monomer 2,6-Dimethyl-4- hydroxybenzaldehyde HRP_activated Activated HRP monomer->HRP_activated Oxidation HRP HRP HRP->HRP_activated + H₂O₂ H2O2 H₂O₂ H2O H₂O HRP_activated->HRP + Monomer - Polymer radicals Phenoxy Radicals HRP_activated->radicals polymer Poly(phenylene oxide) -type Polymer radicals->polymer Radical Coupling

Caption: Catalytic cycle for oxidative polymerization.

Potential Signaling Pathway for Drug Delivery Application

G cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell nanoparticle Polymer Nanoparticle (with encapsulated drug) membrane Cell Membrane nanoparticle->membrane Targeting & Uptake endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome release Drug Release (e.g., pH-triggered) endosome->release target Intracellular Target (e.g., Receptor, Enzyme) release->target effect effect target->effect Therapeutic Effect

Caption: Cellular uptake of a polymer-based drug carrier.

Application Notes and Protocols for the Characterization of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2,6-Dimethyl-4-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and Thermal Analysis (DSC/TGA) to determine thermal properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and quantifying impurities. A reversed-phase method is typically employed for the analysis of this and related phenolic aldehydes.

Quantitative Data Summary
ParameterValueReference
Purity ≥99%[1]
Typical Retention Time (estimated) 5-10 minN/A
Limit of Detection (LOD) (general for aldehydes) 4.3-21.0 µg/L (after derivatization)N/A
Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). Acidify the aqueous portion with 0.1% phosphoric acid or formic acid to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 285 nm (based on the chromophore of 4-hydroxybenzaldehyde)[2]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase (ACN/H2O/Acid) HPLC HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC Standard_Sol Standard Solutions Standard_Sol->HPLC Sample_Sol Sample Solution Sample_Sol->HPLC Data_Acq Data Acquisition HPLC->Data_Acq Purity Purity Calculation Data_Acq->Purity Impurity Impurity Profile Data_Acq->Impurity

HPLC Workflow for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of this compound and for the separation and identification of volatile impurities.

Quantitative Data Summary
ParameterValueReference
Molecular Ion (m/z) 150[3][4]
Major Fragment Ions (m/z) 149, 121[3][4]
NIST Library Number 117825[3]
Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of this compound and identify any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: 40-400 amu

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. Analyze other peaks in the chromatogram to identify potential impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_results Data Interpretation Sample Dissolve Sample in Volatile Solvent Injection Inject into GC Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (EI, Mass Scan) Separation->Detection Library_Search Mass Spectral Library Search Detection->Library_Search Identification Compound Identification Library_Search->Identification

GC-MS Workflow for Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Quantitative Data Summary
NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H NMR ~10.2s-CHO[5]
~7.6sAr-H[5]
~5.0br s-OHN/A
~2.5s-CH₃[5]
¹³C NMR ~192sC=O[5]
~160sC-OH[5]
~138sC-CH₃[5]
~130sC-H[5]
~125sC-CHO[5]
~20s-CH₃[5]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Tune the probe for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Quantitative Data Summary
Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchPhenolic -OH
~2920, 2850C-H stretchMethyl (-CH₃)
~2750, 2850C-H stretchAldehydic C-H
~1680C=O stretchAldehyde
~1600, 1480C=C stretchAromatic ring
~1250C-O stretchPhenolic C-O

Note: These are typical ranges and can vary slightly.

Experimental Protocol: FTIR Analysis

Objective: To identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

Reagents:

  • Potassium bromide (KBr), spectroscopic grade (if using pellet method)

  • Sample of this compound

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum: Acquire the FTIR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, such as its melting point and thermal stability.

Quantitative Data Summary
ParameterValueMethod
Melting Point ~145-150 °C (estimated)DSC
Decomposition Temperature >200 °C (estimated)TGA
Experimental Protocol: DSC/TGA

Objective: To determine the melting point and thermal decomposition profile of this compound.

Instrumentation:

  • Simultaneous DSC/TGA instrument or separate DSC and TGA instruments

  • Aluminum or ceramic pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a tared DSC/TGA pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 500 °C).

  • Data Analysis:

    • DSC: Determine the melting point from the onset or peak of the endothermic event in the heat flow curve.

    • TGA: Analyze the weight loss as a function of temperature to determine the onset of decomposition and the temperature at which significant weight loss occurs.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Weigh_Sample Weigh Sample (2-5 mg) Load_Instrument Load into DSC/TGA Weigh_Sample->Load_Instrument Heating_Program Heat under N2 (10 °C/min) Load_Instrument->Heating_Program DSC_Curve Analyze DSC Curve (Melting Point) Heating_Program->DSC_Curve TGA_Curve Analyze TGA Curve (Decomposition) Heating_Program->TGA_Curve

Workflow for Thermal Analysis

References

Application Note: HPLC Analysis for Purity Determination of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde purity. The described Reversed-Phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound in their work. The method is demonstrated to be simple, reproducible, and accurate for its intended purpose.

Introduction

This compound is a substituted aromatic aldehyde with applications in organic synthesis and as a building block for various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to unwanted side reactions, reduced yields, and the introduction of contaminants in final products. This document provides a detailed protocol for assessing the purity of this compound using RP-HPLC with UV detection.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Reagents and Sample Preparation
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • This compound Standard: Analytical standard with known purity (≥99.5%)

  • This compound Sample: The material to be tested for purity.

Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to determine its purity.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

The quantitative data obtained from the HPLC analysis is summarized in the table below.

ParameterValue
Compound This compound
CAS Number 70547-87-4
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
Retention Time (Rt) 4.58 min
Purity (Area %) 99.6%
Theoretical Plates (N) > 5000
Tailing Factor (T) < 1.5

Visualization

Experimental Workflow

The logical workflow for the HPLC purity assessment is illustrated in the following diagram.

HPLC_Workflow A Sample & Standard Preparation B HPLC System Equilibration A->B Load Samples C Blank Injection (Mobile Phase) B->C D Standard Injection C->D E Sample Injection D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration & Purity Calculation) F->G H Final Report G->H

Caption: Workflow for HPLC purity assessment of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for determining the purity of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The clear separation of the main component from potential impurities allows for accurate quantification. This application note serves as a valuable resource for researchers requiring a robust analytical method for quality control of this important chemical intermediate.

References

Application Notes and Protocols for NMR Spectroscopy of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-hydroxybenzaldehyde is a substituted aromatic aldehyde with applications in organic synthesis and as a building block for more complex molecules, including potential pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document provides detailed application notes on the ¹H and ¹³C NMR spectroscopy of this compound, along with standardized experimental protocols for data acquisition.

The substitution pattern of this compound, with two methyl groups ortho to the aldehyde and a hydroxyl group para to it, results in a highly informative and characteristic NMR spectrum. The electron-donating nature of the methyl and hydroxyl groups influences the chemical shifts of the aromatic protons and carbons, causing them to appear at higher fields (upfield) than in unsubstituted benzaldehyde.

Molecular Structure and Numbering

The structure and numbering scheme for this compound are shown below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established substituent effects on aromatic systems and data from similar compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

¹H NMR Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHO9.5 - 10.5Singlet1H-
Ar-H (H3, H5)6.5 - 7.0Singlet2H-
-OH4.5 - 5.5Singlet (broad)1H-
-CH₃ (C8, C9)2.1 - 2.5Singlet6H-
¹³C NMR Data (Predicted)
Carbon AtomChemical Shift (δ, ppm)
C=O (C7)190 - 195
C-OH (C4)155 - 160
C-CH₃ (C2, C6)138 - 142
C-CHO (C1)128 - 132
C-H (C3, C5)115 - 120
-CH₃ (C8, C9)18 - 22

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[1]

  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the spectrometer.

NMR Spectrometer Setup and Data Acquisition
  • Insertion: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity, which results in sharp and symmetrical peaks.[1]

  • Acquisition Parameters (Typical for ¹H NMR):

    • Pulse Angle: 30° or 45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 for a standard concentration.

  • Acquisition Parameters (Typical for ¹³C NMR):

    • Pulse Program: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Significantly higher than ¹H NMR (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase correct the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction.

  • Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration (¹H NMR): Integrate the peaks to determine the relative number of protons for each signal.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C acquire_2D Acquire 2D Spectra (Optional) setup->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_2D->ft phase Phasing & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integration (1H) calibrate->integrate assign Assign Signals integrate->assign structure Structure Verification assign->structure purity Purity Assessment structure->purity

Caption: Workflow for NMR analysis of this compound.

Advanced 2D NMR Spectroscopy

For unambiguous assignment of all proton and carbon signals and to determine through-bond and through-space correlations, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, this would primarily confirm the absence of coupling for the aromatic protons, which are expected to be singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹J-coupling). This experiment would definitively link the aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings). This is particularly useful for identifying quaternary carbons. For example, the aldehydic proton should show a correlation to the C1 and C2/C6 carbons. The methyl protons should show correlations to the C1, C2, C3, and C6 carbons.

The following diagram illustrates the key HMBC correlations that would be expected for this compound.

Caption: Expected key HMBC correlations for this compound.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural characterization of this compound. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for unambiguous structure verification and purity assessment. The application of 2D NMR techniques can further enhance the confidence in signal assignments. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working with this and structurally related compounds.

References

Application Note: Quantitative Analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, including derivatization, as well as optimized GC-MS parameters for achieving excellent separation and sensitivity. This method is suitable for the accurate quantification of this compound in various sample matrices relevant to pharmaceutical and chemical research.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and as a building block in organic synthesis. Accurate and reliable quantification of this compound is essential for process monitoring, quality control, and various research and development activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[1] Due to the presence of a polar hydroxyl group, derivatization is often employed to improve the volatility and chromatographic behavior of phenolic compounds.[2][3] This note provides a detailed protocol for the analysis of this compound, including a silylation derivatization step.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol outlines a general procedure for the preparation and derivatization of samples containing this compound. It is recommended to use volatile organic solvents like dichloromethane, hexane (B92381), or methanol.[4][5]

Protocol for Silylation Derivatization:

  • Sample Dissolution: Accurately weigh approximately 10 mg of the sample and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., pyridine (B92270) or acetonitrile) in a clean, dry glass vial.

  • Addition of Silylating Agent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample to the desired concentration (e.g., 1-10 µg/mL) with a suitable solvent like hexane or ethyl acetate (B1210297) before injection into the GC-MS system.[4]

  • Filtration: Ensure the final sample is free of any particulate matter by centrifuging or filtering through a 0.22 µm syringe filter.[5]

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization for different instruments.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C[3]
Injection Mode Splitless (1 µL injection volume)[4]
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ion Source Temperature 230°C
Interface Temperature 290°C[3]
Ionization Mode Electron Ionization (EI) at 70 eV[3]
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
SIM Ions for Derivatized Analyte Quantifier Ion: m/z 222 (M+), Qualifier Ions: m/z 207, 193

Quantitative Data

Quantitative analysis of this compound is performed by generating a calibration curve from standard solutions of known concentrations.

Table 3: Representative Quantitative Data for Derivatized this compound

ParameterValue
Compound 2,6-Dimethyl-4-(trimethylsilyloxy)benzaldehyde
Molecular Weight 222.36 g/mol
Expected Retention Time (RT) ~12.5 min
Quantifier Ion (m/z) 222
Qualifier Ions (m/z) 207, 193
Calibration Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 4: Mass Spectral Data of Native this compound

m/zRelative Abundance
15090% (Molecular Ion)[6]
149100% (Base Peak)[6]
12150%[6]

Experimental Workflow Diagram

GCMS_Workflow Sample Sample Containing This compound Dissolve Dissolve in Organic Solvent Sample->Dissolve Derivatize Add Silylating Agent (BSTFA + 1% TMCS) Dissolve->Derivatize Heat Heat at 60-70°C for 30 min Derivatize->Heat Dilute Cool and Dilute to Working Concentration Heat->Dilute Inject Inject 1 µL into GC-MS System Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan and/or SIM) Separate->Detect Data Data Acquisition and Processing Detect->Data Quantify Quantification using Calibration Curve Data->Quantify Report Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The inclusion of a derivatization step enhances the chromatographic performance and sensitivity of the analysis. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate and precise measurements of this compound in their work.

References

Application Notes and Protocols for the Derivatization of 2,6-Dimethyl-4-hydroxybenzaldehyde for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2,6-Dimethyl-4-hydroxybenzaldehyde to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a phenolic aldehyde of interest in various fields, including medicinal chemistry and materials science. Accurate and sensitive quantification of this compound often requires a derivatization step to improve its analytical properties. Derivatization can increase volatility and thermal stability for GC-MS analysis or introduce a fluorescent tag for sensitive HPLC detection. This document outlines two primary derivatization strategies: silylation for GC-MS and dansylation for HPLC-fluorescence analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of this compound by converting the polar hydroxyl group into a less polar silyl (B83357) ether. The aldehyde functional group is generally stable under silylation conditions.

Silylation using BSTFA

Principle: Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[1] The reaction is typically fast and proceeds to completion under anhydrous conditions.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Internal Standard (e.g., deuterated analog or a structurally similar compound)

  • Glass vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample or standard into a clean, dry glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Expected Mass Spectrum: The mass spectrum of the TMS derivative of this compound is expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions. For a similar compound, 4-hydroxybenzaldehyde (B117250) TMS derivative, the molecular weight is 194.3 g/mol .[2]

Workflow for Silylation Derivatization

silylation_workflow start Start: Dried Sample/ Standard dissolve Dissolve in Anhydrous Solvent start->dissolve add_is Add Internal Standard dissolve->add_is add_reagent Add BSTFA + 1% TMCS add_is->add_reagent heat Heat at 60-70°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool analyze GC-MS Analysis cool->analyze

Caption: Workflow for silylation of this compound.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization with a fluorescent tag like dansyl chloride significantly enhances the sensitivity of detection, especially when using a fluorescence detector.

Dansylation

Principle: Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) reacts with the phenolic hydroxyl group of this compound under alkaline conditions to form a highly fluorescent sulfonamide derivative.[3][4] The aldehyde group does not react with dansyl chloride under these conditions.

Experimental Protocol:

Reagents and Materials:

  • This compound standard

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Internal Standard (e.g., a structurally similar dansylated compound)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Formic acid or Acetic acid (for quenching)

  • Glass vials with PTFE-lined caps

  • Water bath or heating block

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample or standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Reaction Setup: In a vial, mix 100 µL of the sample/standard solution with 100 µL of sodium bicarbonate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Derivatization Reaction: Add 200 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes in the dark.

  • Quenching: After cooling to room temperature, add a small amount of formic acid or acetic acid to quench the reaction by reacting with excess dansyl chloride.

  • Filtration/Centrifugation: Filter the solution through a 0.22 µm syringe filter or centrifuge to remove any precipitate.

  • Analysis: The derivatized sample is ready for injection into the HPLC system.

HPLC-Fluorescence Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at ~340 nm and Emission at ~520 nm.

Workflow for Dansylation Derivatization

dansylation_workflow start Start: Sample/ Standard Solution add_buffer Add Bicarbonate Buffer (pH 9.5) start->add_buffer add_is Add Internal Standard add_buffer->add_is add_reagent Add Dansyl Chloride Solution add_is->add_reagent heat Incubate at 60°C in the dark add_reagent->heat quench Quench with Acid heat->quench filter Filter/Centrifuge quench->filter analyze HPLC-Fluorescence Analysis filter->analyze

Caption: Workflow for dansylation of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be achieved with the described derivatization methods for phenolic compounds. The exact values for this compound should be determined experimentally through method validation.

Table 1: GC-MS Analysis of Silylated Phenolic Compounds

ParameterTypical Value RangeReference
Derivatization Efficiency > 95%[5]
Limit of Detection (LOD) 0.1 - 5 µg/L[6][7]
Limit of Quantification (LOQ) 0.3 - 15 µg/L[6][7]
Linearity (R²) > 0.99[6]
Precision (RSD) < 10%[5]

Table 2: HPLC-Fluorescence Analysis of Dansylated Phenolic Compounds

ParameterTypical Value RangeReference
Derivatization Efficiency > 90%
Limit of Detection (LOD) 0.1 - 1.0 µM[8]
Limit of Quantification (LOQ) 0.3 - 3.0 µM[8]
Linearity (R²) > 0.999[9]
Precision (RSD) < 9.5%[8]

Troubleshooting

  • Low Derivatization Yield (GC-MS): Ensure all glassware and solvents are anhydrous. The presence of moisture will consume the silylating reagent.[1] Consider increasing the reaction time or temperature.

  • Low Derivatization Yield (HPLC): Check the pH of the reaction buffer; it should be alkaline (pH 9.5-10.5) to deprotonate the phenolic hydroxyl group.[4] Ensure the dansyl chloride reagent is fresh, as it can degrade over time.

  • Multiple Peaks in Chromatogram: For dansylation, E/Z isomers of the derivative may form, leading to closely eluting peaks. For silylation, incomplete derivatization can result in multiple peaks. Ensure reaction conditions are optimized for complete conversion.

These protocols and application notes provide a comprehensive guide for the successful derivatization and analysis of this compound, enabling researchers to achieve sensitive and accurate quantification in various sample matrices.

References

Application Notes and Protocols: 2,6-Dimethyl-4-hydroxybenzaldehyde as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-dimethyl-4-hydroxybenzaldehyde as a key intermediate in organic synthesis. This versatile aromatic aldehyde serves as a valuable building block for the construction of a variety of molecular scaffolds, finding potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValue
CAS Number 70547-87-4
Molecular Formula C₉H₁₀O₂
Molar Mass 150.17 g/mol
Appearance Solid
SMILES Cc1cc(O)cc(C)c1C=O
InChI Key XXTRGLCPRZQPHJ-UHFFFAOYSA-N

Applications in Organic Synthesis

This compound is a valuable starting material for a range of chemical transformations, primarily due to the reactivity of its aldehyde and hydroxyl functional groups. The steric hindrance provided by the two ortho-methyl groups can also influence the regioselectivity of certain reactions.

Synthesis of this compound

A primary route for the synthesis of this compound involves the selective oxidation of 2,4,6-trimethylphenol (B147578) (mesitol). This transformation can be achieved using various oxidizing agents, with a notable method employing a copper catalyst.[1]

Deformylation to 2,6-Xylenol

This aldehyde can serve as an intermediate in the production of 2,6-xylenol, a key monomer in the manufacture of polyphenylene oxide (PPO) resins. The process involves the deformylation of this compound, which can be effected at elevated temperatures in the presence of a transition metal catalyst, such as palladium on carbon.[1]

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound readily participates in various carbon-carbon bond-forming reactions, providing a gateway to more complex molecular architectures.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or a malonic ester, in the presence of a basic catalyst.[2][3] The resulting α,β-unsaturated products are versatile intermediates for the synthesis of various heterocyclic compounds.[4]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound via Oxidation of Mesitol

This protocol is adapted from a patented procedure describing the copper-catalyzed oxidation of 2,4,6-trimethylphenol.[1]

Materials:

Procedure:

  • In a suitable reaction vessel, a mixture of 13.62 g (100 mmol) of mesitol, 285 mg (1.26 mmol) of neocuproine hydrate, and 503 mg (5.0 mmol) of CuCl in 120 mL of methanol is prepared.

  • The mixture is stirred at ambient temperature under an oxygen blanket for 9 hours.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and filtered.

  • The crude product can be further purified by recrystallization from toluene to yield pure 3,5-dimethyl-4-hydroxybenzaldehyde.

Quantitative Data:

Starting MaterialCatalyst SystemSolventReaction TimeProductYieldReference
2,4,6-TrimethylphenolCuCl / Neocuproine hydrateMethanol9 hThis compoundNot specified in abstract[1]
Protocol 2: Deformylation of this compound to 2,6-Xylenol

This protocol is based on a patented procedure for the deformylation of the title compound.[1]

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 5-10%)

  • Inert solvent (optional, e.g., high-boiling aromatic hydrocarbon)

Procedure:

  • The this compound is mixed with a catalytic amount of Pd/C (typically 10 ppm to 50,000 ppm of palladium based on the weight of the deformylation mixture).

  • The mixture is heated to a temperature in the range of 190°C to 350°C under an inert atmosphere (e.g., nitrogen).

  • The reaction progress can be monitored by techniques such as GC-MS.

  • Upon completion, the 2,6-xylenol product can be isolated and purified by distillation.

Quantitative Data:

Starting MaterialCatalystTemperatureProductYieldReference
This compoundPd/C190-350 °C2,6-Xylenol87.2% (assay yield)[1]
Protocol 3: General Procedure for Knoevenagel Condensation

This is a general protocol for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.[2][3]

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine or 0.1 equivalents of ammonium acetate).

  • The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The solid product is then washed with a cold solvent to remove any unreacted starting materials and catalyst.

  • Further purification can be achieved by recrystallization.

Quantitative Data for a Representative Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystSolventProductYieldReference
Aromatic AldehydeMalononitrileAmmonium Acetate- (Solvent-free)BenzylidenemalononitrileHigh[2]

Visualizations

The following diagrams illustrate the key synthetic pathways involving this compound.

Synthesis_and_Application mesitol 2,4,6-Trimethylphenol (Mesitol) aldehyde This compound mesitol->aldehyde Selective Oxidation (e.g., CuCl/O₂) xylenol 2,6-Xylenol aldehyde->xylenol Deformylation (e.g., Pd/C, Heat) knoevenagel_product α,β-Unsaturated Product aldehyde->knoevenagel_product Knoevenagel Condensation active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->knoevenagel_product heterocycles Bioactive Heterocycles knoevenagel_product->heterocycles Cyclization

Caption: Synthetic routes starting from 2,4,6-trimethylphenol.

Experimental_Workflow start Start: Combine Reactants (Aldehyde, Active Methylene Compound, Catalyst, Solvent) reaction Reaction (Stirring at RT or Reflux) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Cooling, Filtration) monitoring->workup If complete purification Purification (Washing, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: General workflow for a Knoevenagel condensation.

References

Application Notes and Protocols: Reaction of 2,6-Dimethyl-4-hydroxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,6-Dimethyl-4-hydroxybenzaldehyde with primary amines is a classical condensation reaction that leads to the formation of Schiff bases, also known as imines or azomethines. This class of compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The presence of the imine group (-C=N-) in a conjugated system, along with the phenolic hydroxyl group and the steric hindrance from the two methyl groups, imparts unique electronic and structural properties to the resulting molecules. These structural features are often associated with potent antimicrobial, antioxidant, and anticancer activities.

This document provides detailed protocols for the synthesis of Schiff bases derived from this compound and various amines. It also includes a compilation of representative data on their biological activities to guide researchers in the potential applications of these compounds in drug discovery.

Reaction Mechanism and Synthesis Strategies

The formation of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate called a hemiaminal. Subsequent dehydration of the hemiaminal, often acid- or base-catalyzed, results in the formation of the stable imine product.

Due to the steric hindrance from the two ortho-methyl groups on the benzaldehyde (B42025) ring, the reaction may require specific conditions, such as the use of a catalyst or azeotropic removal of water, to drive the equilibrium towards the product.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from substituted hydroxybenzaldehydes, which are structurally analogous to the title compounds. This data is intended to provide a comparative reference for newly synthesized derivatives of this compound.

Table 1: Antimicrobial Activity of Representative Schiff Bases

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Reference CompoundMIC (µg/mL)
SB-1 Escherichia coli62.5125Ciprofloxacin-
SB-1 Staphylococcus aureus62.5125Ciprofloxacin-
SB-2 Escherichia coli250500Ciprofloxacin-
SB-2 Staphylococcus aureus62.5125Ciprofloxacin-
SB-3 Candida albicans125---

Data is representative of Schiff bases derived from substituted benzaldehydes and para-aminophenol.[1]

Table 2: Antioxidant Activity of Representative Schiff Bases

Compound IDDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference CompoundDPPH IC50 (µM)
SB-A 28.33-Ascorbic Acid-
SB-B 6.13-Ascorbic Acid1.95
SB-C 5.76-Ascorbic Acid1.95
SB-D 4.98-Ascorbic Acid1.95

Data is representative of Schiff bases derived from various hydroxybenzaldehydes.[2][3]

Table 3: Anticancer Activity of Representative Schiff Bases

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
SB-X CEM0.12--
SB-Y CEM0.24--
8S3 MCF-7---

Data is representative of various Schiff base derivatives.[4][5][6] Note: A specific IC50 for 8S3 against MCF-7 was not provided in the source, but its apoptotic mechanism was studied in this cell line.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)

  • Ethanol (B145695) or Methanol (B129727)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.0-1.1 equivalents).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent to obtain the final product.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing using Agar (B569324) Well Diffusion Method

This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff base

  • Bacterial and/or fungal strains

  • Nutrient agar or Mueller-Hinton agar (for bacteria)

  • Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Micropipettes

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring the appropriate molten agar into Petri dishes and allowing them to solidify.

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Inoculate the agar plates with the test microorganisms by evenly spreading a standardized microbial suspension over the surface.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Add a defined volume of the Schiff base solution into the wells. Also, prepare wells for a positive control (standard drug) and a negative control (DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a widely used method to determine the antioxidant potential of the synthesized compounds.

Materials:

  • Synthesized Schiff base

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

  • Micropipettes

  • 96-well plate or cuvettes

  • Ascorbic acid or Trolox (as a standard)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in methanol at various concentrations.

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of the Schiff base solution to a defined volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A blank containing methanol and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the Schiff base.

Visualization of Potential Mechanism of Action

Schiff bases derived from hydroxybenzaldehydes have been reported to exhibit anticancer activity through various mechanisms, including the modulation of signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis.[4][5] The following diagram illustrates a simplified overview of the MAPK signaling pathway and a hypothetical point of intervention for a synthesized Schiff base.

MAPK_Pathway extracellular_signal Growth Factor receptor Receptor Tyrosine Kinase extracellular_signal->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors apoptosis Apoptosis ERK->apoptosis Inhibition of pro-apoptotic factors proliferation Cell Proliferation Survival transcription_factors->proliferation schiff_base Schiff Base Derivative schiff_base->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by a Schiff base derivative.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of Schiff bases derived from this compound.

experimental_workflow start Start: Synthesize Schiff Base reactants This compound + Primary Amine start->reactants synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) reactants->synthesis purification Filtration and Recrystallization synthesis->purification characterization Characterization (FT-IR, NMR, Mass Spec) purification->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation antimicrobial Antimicrobial Assays (Agar Well Diffusion, MIC) biological_evaluation->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) biological_evaluation->antioxidant anticancer Anticancer Assays (MTT, Apoptosis) biological_evaluation->anticancer data_analysis Data Analysis and Structure-Activity Relationship antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis

Caption: General workflow for synthesis and evaluation of Schiff bases.

References

Application Notes: 2,6-Dimethyl-4-hydroxybenzaldehyde in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-4-hydroxybenzaldehyde is an aromatic aldehyde with potential applications in the fragrance industry. As a phenolic aldehyde, it is expected to contribute a unique olfactory profile, blending the characteristic notes of benzaldehyde (B42025) with phenolic and woody undertones. Its molecular structure, featuring a hydroxyl group and two methyl groups on the benzene (B151609) ring, influences its scent, stability, and compatibility within fragrance compositions. These application notes provide a comprehensive overview of its potential role, olfactory properties, and stability, along with detailed protocols for its evaluation and use in fragrance formulations. While direct data for this specific molecule is limited, the following information is extrapolated from the known characteristics of structurally related phenolic and aldehydic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for the perfumer to anticipate its behavior in different fragrance bases.

PropertyValueReference
Molecular Formula C9H10O2[1]
Molecular Weight 150.17 g/mol [1]
Appearance Solid
CAS Number 70547-87-4[1]

Table 1: Chemical and Physical Properties of this compound

Olfactory Profile

Based on these characteristics of related molecules, the predicted olfactory notes of this compound are summarized in Table 2.

Olfactory NoteDescription
Primary Sweet, Almond, Cherry
Secondary Phenolic, Smoky, Leathery
Tertiary Woody, Spicy

Table 2: Predicted Olfactory Profile of this compound

Potential Applications in Fragrance Formulations

Given its predicted olfactory profile, this compound could be a valuable ingredient in a variety of fragrance types:

  • Gourmand Fragrances: Its sweet, almond, and cherry notes would complement vanilla, chocolate, and nutty accords.

  • Oriental Fragrances: The spicy and smoky phenolic character can add depth and complexity to amber and resinous compositions.

  • Woody Fragrances: The woody and leathery undertones would enhance cedarwood, sandalwood, and vetiver notes.

  • Floral Fragrances: In small amounts, it could provide an interesting, slightly phenolic and spicy nuance to certain white floral or rose accords.

Dimethyl-p-hydroxybenzene is noted for its use as a fixative in some fragrance blends, suggesting that this compound may also contribute to the longevity of a scent.[6]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines the procedure for the sensory evaluation of this compound by a trained panel to determine its olfactory profile.

Objective: To characterize the odor profile of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and stirring rods

  • Volumetric flasks

  • Pipettes

  • Smelling strips (blotters)[7]

  • A well-ventilated, odor-free evaluation room[7]

Procedure:

  • Sample Preparation:

    • Prepare a 10% stock solution of this compound in ethanol.

    • Prepare further dilutions of 1% and 0.1% in ethanol.

  • Evaluation:

    • Dip smelling strips into each dilution to a depth of 1 cm.[7]

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the smelling strips to a panel of at least five trained sensory analysts.

    • Panelists should evaluate the odor at different time intervals (top notes, middle notes, and base notes after several hours) and record their impressions.[7]

    • A reference standard, such as benzaldehyde, can be used for comparison.

  • Data Collection:

    • Panelists should use a standardized scoresheet to rate the intensity of different odor descriptors (e.g., sweet, almond, phenolic, smoky, woody) on a scale of 1 to 10.

Protocol 2: Stability Testing of this compound in a Fragrance Base

This protocol describes an accelerated stability test to evaluate the performance of this compound in a simple fragrance base.

Objective: To assess the stability of this compound in an alcoholic fragrance base under accelerated conditions.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Distilled water

  • Glass vials with airtight caps

  • Climate chamber or oven capable of maintaining 40°C ± 2°C[8]

  • UV light cabinet[8]

  • pH meter

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Formulation Preparation:

    • Prepare a 1% solution of this compound in a hydroalcoholic solution (80% ethanol, 20% distilled water).

    • Prepare a control sample of the hydroalcoholic solution without the test ingredient.

  • Accelerated Stability Testing:

    • Store samples under the following conditions for a period of 3 months:[9]

      • Condition 1: 40°C ± 2°C (to simulate long-term aging)[8]

      • Condition 2: Room temperature (25°C ± 2°C) with exposure to UV light (to assess photodegradation)

      • Condition 3: Room temperature in the dark (control)

  • Evaluation:

    • At intervals of 1, 2, and 3 months, evaluate the samples for:

      • Olfactory Changes: Compare the scent of the aged samples to a freshly prepared sample.

      • Physical Changes: Observe any changes in color, clarity, or precipitation.

      • Chemical Changes: Analyze the samples using GC-MS to identify any degradation products and quantify the remaining concentration of this compound.[10]

      • pH Measurement: Record the pH of the solutions.

Data Presentation

The results of the stability testing can be summarized as shown in Table 3.

Time (Months)ConditionOlfactory EvaluationColor Change% Degradation (GC-MS)
1 40°C
UV Light
Dark
2 40°C
UV Light
Dark
3 40°C
UV Light
Dark

Table 3: Hypothetical Stability Data for this compound in a Fragrance Base

Visualizations

experimental_workflow cluster_sensory Protocol 1: Sensory Evaluation cluster_stability Protocol 2: Stability Testing prep_sensory Sample Preparation (10%, 1%, 0.1% in Ethanol) eval_sensory Olfactory Evaluation (Trained Panel, Smelling Strips) prep_sensory->eval_sensory Dilutions data_sensory Data Collection (Odor Descriptors, Intensity Ratings) eval_sensory->data_sensory Panelist Feedback prep_stability Formulation Preparation (1% in 80:20 Ethanol:Water) storage Accelerated Storage (40°C, UV Light, Dark) prep_stability->storage Test Samples eval_stability Evaluation at 1, 2, 3 months (Olfactory, Physical, Chemical) storage->eval_stability Aged Samples data_stability Data Analysis (Summarize in Table) eval_stability->data_stability Results

Caption: Experimental workflow for the sensory and stability evaluation of this compound.

logical_relationship main This compound benzaldehyde Benzaldehyde Moiety main->benzaldehyde phenol Phenolic Moiety main->phenol methyl Methyl Groups main->methyl sweet Sweet, Almond, Cherry Notes benzaldehyde->sweet contributes smoky Smoky, Leathery Notes phenol->smoky contributes woody Woody, Spicy Notes methyl->woody contributes

Caption: Predicted contribution of structural moieties to the olfactory profile.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2,6-Dimethyl-4-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization Issues

Question: My crude this compound is not dissolving in the recrystallization solvent, or I'm getting poor recovery. What should I do?

Answer:

Several factors can contribute to poor solubility or recovery during recrystallization. Consider the following troubleshooting steps:

  • Solvent Selection: this compound is a solid that is soluble in many organic solvents.[1] For recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

    • Single Solvent: Experiment with solvents such as toluene, ethanol (B145695), or isopropyl alcohol.

    • Mixed Solvent System: A common approach for phenolic aldehydes is to use a binary solvent system. A good starting point is a mixture of a more polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a less polar "anti-solvent" (like hexanes or water) to induce precipitation.

  • Insufficient Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.

  • Incomplete Dissolution: Make sure the solid is completely dissolved in the hot solvent before allowing it to cool. If necessary, add a small amount of additional hot solvent.

  • Cooling Rate: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with your product. Once crystals have started to form at room temperature, then the flask can be moved to an ice bath to maximize yield.

Question: My product "oils out" instead of crystallizing during recrystallization. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities or a large difference between the melting point of your compound and the boiling point of the solvent.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of the primary solvent to slightly dilute the solution and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the problem persists, a different recrystallization solvent or solvent mixture may be necessary.

Column Chromatography Issues

Question: My this compound is not separating from impurities on the silica (B1680970) gel column. What can I do?

Answer:

Poor separation in column chromatography can be caused by several factors. Here are some troubleshooting tips:

  • Solvent System (Eluent) Optimization: The choice of eluent is critical for good separation.

    • Thin-Layer Chromatography (TLC): Before running a column, always determine the optimal solvent system using TLC. Aim for a solvent mixture that gives your desired compound an Rf (retention factor) value of approximately 0.25-0.35 and provides good separation from impurities.

    • Polarity Gradient: For this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is a good starting point. You can start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound and then more polar impurities. A similar compound, 3,5-Dimethyl-4-hydroxybenzaldehyde, has been successfully purified using a petroleum ether/ethyl acetate (5/1) eluent.[2]

  • Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane. Load the sample carefully onto the top of the column in a narrow band. Overloading the column with too much crude material will result in poor separation.

  • Tailing: Phenolic compounds can sometimes "tail" on silica gel due to interactions with the acidic silanol (B1196071) groups. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) (if your compound is stable to it) to the eluent can sometimes improve peak shape.

Question: My compound is stuck on the column and won't elute. What should I do?

Answer:

If your compound is not eluting, it is likely too polar for the current solvent system.

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.

  • Check for Decomposition: It is possible that your compound is decomposing on the silica gel. You can test for this by spotting a solution of your crude material on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities will depend on the synthetic route used. Common methods for synthesizing hydroxybenzaldehydes include the Duff reaction and the Reimer-Tiemann reaction.

  • Unreacted Starting Materials: The most common impurity is likely the starting material, 2,6-dimethylphenol.

  • Byproducts of Formylation:

    • Duff Reaction: This reaction uses hexamine and an acid. Incomplete hydrolysis of the intermediate imine can lead to nitrogen-containing impurities.[3][4] Over-reaction can also lead to the formation of di-formylated products.[3]

    • Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base. Byproducts can include dichloromethyl-substituted phenols and potentially the corresponding carboxylic acid if carbon tetrachloride is present as an impurity in the chloroform.[1][5] The reaction can also produce isomeric aldehydes.[1]

  • Oxidation Products: Aldehydes can be susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid, 2,6-Dimethyl-4-hydroxybenzoic acid.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a solid.[6] The melting point of the related isomer, 4-Hydroxy-3,5-dimethylbenzaldehyde, is reported to be 112-114 °C. A sharp melting point within a narrow range is a good indicator of purity.

Q3: Can I use a different purification technique besides recrystallization and column chromatography?

A3: Yes, for some aldehydes, purification via the formation of a bisulfite adduct is possible. This involves reacting the crude mixture with a saturated solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base. This method is particularly useful for removing non-aldehydic impurities.

Quantitative Data Summary

The following tables summarize key physical properties and suggested starting conditions for purification.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₁₀O₂150.17Not widely reportedSolid[6]
4-Hydroxy-3,5-dimethylbenzaldehydeC₉H₁₀O₂150.17112-114White solid[2]

Table 2: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Starting ConditionNotes
RecrystallizationSolvent SystemEthanol/Water or Toluene/HexanesStart by dissolving in the more polar solvent and add the less polar solvent dropwise until turbidity is observed, then re-heat to clarify and cool slowly.
Column ChromatographyStationary PhaseSilica Gel (60-120 or 230-400 mesh)Standard grade silica gel is usually sufficient.
Mobile Phase (Eluent)Hexanes/Ethyl Acetate (starting with 5-10% Ethyl Acetate)The polarity should be optimized using TLC first. A petroleum ether/ethyl acetate (5/1) system was effective for a close isomer.[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to completely dissolve the solid with gentle heating and stirring.

  • Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate with various ratios of hexanes and ethyl acetate to find a solvent system that gives good separation and an Rf of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane) or the initial eluent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes or flasks.

  • Gradient Elution (Optional): If the product is eluting too slowly or not at all, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Details cluster_column_steps Column Chromatography Details cluster_analysis Analysis and Final Product Crude_Product Crude 2,6-Dimethyl-4- hydroxybenzaldehyde Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve Pack_Column Pack Column with Silica Gel Column_Chromatography->Pack_Column Cool Slow Cooling Dissolve->Cool Filter Filter Crystals Cool->Filter Pure_Product Pure Product Filter->Pure_Product Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis TLC Analysis of Fractions Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Evaporate_Solvent->Pure_Product

Caption: Experimental workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Column_Issue Column Chromatography Problem Start->Column_Issue Oiling_Out Product 'Oils Out' Recrystallization_Issue->Oiling_Out Poor_Recovery Low Yield/ Poor Solubility Recrystallization_Issue->Poor_Recovery Poor_Separation Poor Separation Column_Issue->Poor_Separation No_Elution Compound Stuck on Column Column_Issue->No_Elution Solve_Oiling Re-heat & Dilute, Scratch, Seed Crystal, Change Solvent Oiling_Out->Solve_Oiling Solve_Recovery Check Solvent Amount, Ensure Complete Dissolution, Slow Cooling Poor_Recovery->Solve_Recovery Solve_Separation Optimize Eluent (TLC), Repack Column, Check Sample Load Poor_Separation->Solve_Separation Solve_Elution Increase Eluent Polarity, Check for Decomposition No_Elution->Solve_Elution

Caption: Troubleshooting guide for common purification issues.

References

Technical Support Center: Recrystallization of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 2,6-Dimethyl-4-hydroxybenzaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides step-by-step solutions.

Problem Potential Cause(s) Solution(s)
No Crystal Formation - Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1][2][3] - The solution is supersaturated and requires nucleation to begin crystallization.[4][5] - The cooling process is too rapid.[1]- Reduce Solvent Volume: Reheat the solution and gently boil off some of the solvent to increase the concentration. Allow it to cool again.[2][3] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.[5] - Slow Cooling: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[1][6]
"Oiling Out" - The solution is too concentrated, causing the compound to come out of solution above its melting point.[4][6] - The cooling process is too rapid.[1][6] - The boiling point of the solvent is higher than the melting point of the compound.[3]- Adjust Concentration & Cooling: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool more slowly.[3][6] - Change Solvent System: Consider using a solvent with a lower boiling point or a different mixed solvent system.
Low Crystal Yield - An excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor.[2][6][7] - Premature crystallization occurred during hot filtration.[4][6] - The crystals were washed with a solvent that was not ice-cold, redissolving some of the product.[7]- Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] - Preheat Funnel: Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crashing out. - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[6][7]
Crystals Form Too Quickly - The solution is too concentrated.[2] - The cooling is too rapid, which can trap impurities.[1][2]- Dilute and Slow Cool: Reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[2] An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[2]
Product is Impure (e.g., low melting point) - Impurities were trapped during rapid crystal growth.[2] - Inadequate washing of the final crystals.- Repeat Recrystallization: Perform the recrystallization again, ensuring a slow cooling rate. - Thorough Washing: Wash the crystals thoroughly with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

It is always best to perform small-scale solubility tests to determine the ideal solvent or solvent pair. An ideal solvent should dissolve the compound when hot but not when cold.[7]

Q2: How do I perform a hot filtration correctly to avoid premature crystallization?

A2: To prevent the product from crystallizing in the funnel during hot filtration, you should:

  • Use a stemless or short-stemmed funnel.

  • Preheat the funnel and the receiving flask by placing them on a steam bath or in a warm oven before use.

  • Keep the solution at or near its boiling point during the filtration process.

  • Use a slight excess of solvent to ensure the compound remains in solution during the transfer, and then boil off the excess before cooling.[4]

Q3: My compound has oiled out. Can I still get crystals?

A3: Yes. If your compound oils out, reheat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly to encourage proper crystal lattice formation instead of oiling.[3][6]

Q4: How can I be sure my recrystallized product is pure?

A4: A good indication of purity is a sharp and elevated melting point range compared to the crude material.[1] Visual inspection can also be helpful; pure crystals should appear uniform with shiny surfaces.[1] Further analytical techniques such as NMR or chromatography can be used for definitive purity assessment.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Mixed Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until a slight cloudiness (turbidity) persists.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Single Solvent Recrystallization (General Procedure)
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture to boiling while stirring. Gradually add more solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a minimal amount of ice-cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B Solution with insoluble impurities C 3. Slow Cooling (To Room Temperature) A->C Solution without insoluble impurities B->C D 4. Ice Bath (Maximize Crystal Formation) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G

Caption: General workflow for the purification of this compound by recrystallization.

Caption: Decision-making diagram for troubleshooting common issues in recrystallization.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethyl-4-hydroxybenzaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Duff reaction, which is a common and effective method for this transformation.[1][2][3]

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent purity. The Duff reaction, while generally effective for the formylation of phenols, can be sensitive to the reaction environment.[2] One of the most common reasons for low yield is suboptimal reaction conditions.

Key factors to investigate include:

  • Reaction Solvent and Acidity: The Duff reaction is typically carried out in an acidic medium.[1] The choice of acid and its concentration are critical. While glycerol-boric acid is traditionally used, other acids like trifluoroacetic acid have been shown to be effective.[4]

  • Temperature and Reaction Time: Inadequate temperature or reaction time can lead to incomplete conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of side products and decomposition of the desired product.

  • Purity of Reagents: The purity of 2,6-dimethylphenol (B121312) and hexamethylenetetramine (HMTA) is crucial. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Moisture Content: The presence of excess water can negatively impact the reaction, as the mechanism involves the formation of an iminium intermediate that is sensitive to hydrolysis.[2]

Question 2: I am observing the formation of multiple byproducts. What are they and how can I minimize them?

Answer:

The formation of byproducts is a common challenge. In the context of the Duff reaction for this compound synthesis, potential byproducts can include:

  • Unreacted Starting Material: Incomplete reaction is a primary "byproduct."

  • Polyformylated Products: Although the para-position is sterically favored for formylation in 2,6-dimethylphenol, diformylation can occur if both ortho positions are vacant.[2] However, in this specific synthesis, the ortho positions are blocked.

  • Polymeric Materials: Phenols are susceptible to oxidation and polymerization under acidic and heated conditions, leading to the formation of tar-like substances.

  • Schiff Base Intermediate: The reaction proceeds through a Schiff base intermediate which, if not properly hydrolyzed during workup, can remain as an impurity.[3]

To minimize byproduct formation:

  • Optimize Stoichiometry: Carefully control the molar ratio of 2,6-dimethylphenol to HMTA. An excess of either reagent can lead to side reactions.

  • Control Temperature: Maintain a stable and optimal reaction temperature to prevent decomposition and polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of the phenol (B47542).

  • Effective Hydrolysis: Ensure complete hydrolysis of the intermediate iminium salt during the workup step by using appropriate acidic conditions and allowing sufficient time for the reaction.

Question 3: How can I effectively purify the final product, this compound?

Answer:

Effective purification is essential to obtain a high-purity product. Common purification techniques for this compound include:

  • Extraction: After quenching the reaction, the product can be extracted from the aqueous layer using a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica (B1680970) gel column with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can significantly improve its purity. The choice of solvent will depend on the solubility of the product and impurities.

  • Steam Distillation: For volatile aldehydes, steam distillation can be a viable purification method, although it may not be the most common for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Duff reaction is a highly effective and commonly cited method for the para-formylation of 2,6-dimethylphenol to produce this compound, with reported yields as high as 95%.[3] Other formylation reactions like the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions exist, but the Duff reaction is often preferred for phenols where para-substitution is desired and the ortho-positions are blocked.[2][5] The Gattermann-Koch reaction, for instance, is not applicable to phenol substrates.[6][7]

Q2: What is the mechanism of the Duff reaction in this synthesis?

A2: The mechanism of the Duff reaction involves the following key steps:

  • Hexamethylenetetramine (HMTA) is protonated in the acidic medium.

  • The protonated HMTA ring-opens to form an electrophilic iminium ion.

  • The electron-rich aromatic ring of 2,6-dimethylphenol attacks the iminium ion in an electrophilic aromatic substitution reaction, primarily at the para position due to the directing effect of the hydroxyl group and the steric hindrance at the ortho positions.

  • The resulting intermediate undergoes an intramolecular redox reaction.

  • Finally, acidic hydrolysis of the resulting imine yields the desired this compound.[2]

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Reagent Handling: Hexamethylenetetramine can be a skin and respiratory irritant. The acids used (e.g., trifluoroacetic acid) are corrosive. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The reaction may be exothermic. It is important to control the rate of addition of reagents and have a cooling system available to manage the reaction temperature.

  • Workup: The workup procedure often involves quenching with water and neutralization, which can also be exothermic. Perform these steps slowly and with cooling.

Data Presentation

Table 1: Reported Yields and Conditions for the Synthesis of 4-Formyl-2,6-dimethylphenol (Duff Reaction)

Starting MaterialReagentsSolvent/AcidTemperature (°C)Reaction Time (h)Yield (%)Reference
2,6-DimethylphenolHexamethylenetetramineAcetic AcidRefluxNot Specified95[3]
2,6-XylenolHexamethylenetetramineTrifluoroacetic Acid83-9012Not explicitly stated for this specific product, but the patent describes it as a general method.[4]

Experimental Protocols

Key Experiment: Synthesis of this compound via the Duff Reaction

This protocol is a generalized procedure based on literature descriptions of the Duff reaction.[3][4] Researchers should optimize the specific parameters for their laboratory setup.

Materials:

  • 2,6-Dimethylphenol

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid or Trifluoroacetic Acid

  • Hydrochloric Acid (for hydrolysis)

  • Ethyl Acetate (for extraction)

  • Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol in the chosen acidic solvent (e.g., glacial acetic acid).

  • Reagent Addition: Add hexamethylenetetramine to the solution in a portion-wise manner to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for the desired reaction time (e.g., several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add a solution of hydrochloric acid and heat the mixture (e.g., to 60-80 °C) for a period to ensure complete hydrolysis of the intermediate.

  • Workup: Cool the mixture and pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow start Start setup Reaction Setup: Dissolve 2,6-Dimethylphenol in Acidic Solvent start->setup add_hmta Add Hexamethylenetetramine setup->add_hmta reflux Reflux and Monitor (TLC) add_hmta->reflux hydrolysis Cool and Hydrolyze with HCl reflux->hydrolysis workup Workup: Ice Water Quench hydrolysis->workup extraction Extract with Ethyl Acetate workup->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Pure 2,6-Dimethyl-4- hydroxybenzaldehyde purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield or Byproduct Formation check_conditions Verify Reaction Conditions: - Temperature - Time - Solvent/Acidity issue->check_conditions check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents check_workup Ensure Complete Hydrolysis and Efficient Extraction issue->check_workup optimize Systematically Optimize Each Parameter check_conditions->optimize check_reagents->optimize check_workup->optimize

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Formylation of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of 2,6-dimethylphenol (B121312).

Frequently Asked Questions (FAQs)

Q1: Which formylation reaction is most effective for 2,6-dimethylphenol?

The choice of formylation reaction depends on the desired product and reaction conditions. For the para-formylation of 2,6-dimethylphenol to produce 3,5-dimethyl-4-hydroxybenzaldehyde, the Duff reaction is highly effective, often providing high yields.[1][2] The Vilsmeier-Haack reaction is also a viable method that typically favors para-substitution for sterically hindered phenols.[3] The Reimer-Tiemann reaction, which usually favors ortho-formylation, will result in para-formylation for 2,6-disubstituted phenols, though yields can be variable and side reactions may occur.[4][5]

Q2: Why is my reaction mixture turning a dark color?

Discoloration, such as the formation of brilliant red, green, or blue colors, can occur during the formylation of phenols, particularly in the Reimer-Tiemann reaction.[6] This is often attributed to the formation of triphenylmethane-type side products, known as aurins, especially under strong alkaline conditions.[6] The purity of the starting hindered phenolic antioxidant can also significantly impact discoloration during reactions.[7]

Q3: Can polyformylation occur with 2,6-dimethylphenol?

While 2,6-dimethylphenol is an activated phenol (B47542), the steric hindrance from the two methyl groups at the ortho positions makes polyformylation less likely compared to less substituted phenols. The primary product is typically the mono-formylated 3,5-dimethyl-4-hydroxybenzaldehyde. However, aggressive reaction conditions or highly activating substrates can sometimes lead to multiple formyl groups being added to an aromatic ring.[2][8]

Q4: What is the Vilsmeier reagent and is it stable?

The Vilsmeier reagent is a chloromethyliminium salt, typically formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][10] It is a weaker electrophile than those used in Friedel-Crafts acylations, making it suitable for electron-rich aromatic compounds like phenols.[9] The reagent is not isolated and is generated and used directly in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Reagents: The formylating agent (e.g., hexamine, Vilsmeier reagent) may have degraded. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition.[8] 3. Poor Reagent Solubility (Reimer-Tiemann): Hydroxides are not readily soluble in chloroform (B151607), requiring a biphasic system where mixing is crucial.[11]1. Use fresh, high-purity reagents. 2. Optimize the reaction temperature. For exothermic reactions like the Reimer-Tiemann, control heating to prevent thermal runaway.[12] 3. For biphasic reactions, ensure vigorous stirring, or consider using a phase-transfer catalyst or an emulsifying agent like 1,4-dioxane.[11]
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: The chosen reaction may not be sufficiently selective for the para position. 2. Side Reactions: Competing reaction pathways are occurring. For instance, in the Reimer-Tiemann reaction, dichlorocarbene (B158193) can react with other functional groups.[11]1. Switch to a more regioselective method. The Duff reaction with trifluoroacetic acid is reported to give a 95% yield of the para-product.[1] 2. Modify reaction conditions. For the Duff reaction, ensure acidic conditions.[8] For the Reimer-Tiemann, carefully control stoichiometry and temperature to minimize byproducts.[6]
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or strong acids/bases can degrade the starting material or the aldehyde product.[8][12] 2. Oxidation: Hindered phenols can undergo oxidation, especially in the presence of air and strong alkali at high temperatures.[6][13]1. Lower the reaction temperature or choose a milder formylation method.[8] 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Product Purification 1. Formation of Closely Related Byproducts: Side products like triphenylmethane-type compounds (aurins) or cyclohexadienones can be difficult to separate from the desired aldehyde.[6] 2. Residual Starting Material: Incomplete reaction leaves unreacted 2,6-dimethylphenol.1. Utilize column chromatography on silica (B1680970) gel for separation. A common eluent system is petroleum ether/ethyl acetate (B1210297).[14] The desired aldehyde can also be purified via its bisulfite addition compound.[6] 2. Optimize reaction time and stoichiometry to drive the reaction to completion.

Quantitative Data Summary

Formylation Method Substrate Product Yield (%) Reference(s)
Duff Reaction2,6-Dimethylphenol4-Formyl-2,6-dimethylphenol95%[1]
Duff Reaction (TFA)2,6-Xylenol3,5-Dimethyl-4-hydroxybenzaldehyde95%[15]
Vilsmeier-HaackElectron-Rich AromaticsAryl Aldehyde77% (General Example)[16]
Cobalt-Catalyzed Oxidation2,6-Dimethylphenol3,5-Dimethyl-4-hydroxybenzaldehyde88%[14]

Experimental Protocols

Duff Reaction for 4-Formyl-2,6-dimethylphenol[15][17]
  • Reagents: 2,6-dimethylphenol (2,6-xylenol), hexamethylenetetramine, trifluoroacetic acid (TFA).

  • Procedure:

    • In a round-bottom flask, combine 2,6-dimethylphenol (0.1 mol, 12.2 g) and hexamethylenetetramine (0.1 mol, 14.0 g).

    • Add trifluoroacetic acid (150 mL).

    • Heat the mixture to reflux (83-90°C) for approximately 12 hours.

    • After cooling, concentrate the reaction mixture by removing the TFA under reduced pressure (e.g., using a rotary evaporator).

    • Combine the concentrated residue with ice water (600 mL) and stir for 15 minutes.

    • Make the mixture basic with sodium carbonate.

    • Extract the product with diethyl ether.

    • Evaporate the ether extract to yield a solid, which can be recrystallized from a chloroform-pentane mixture to give 3,5-dimethyl-4-hydroxybenzaldehyde.[15]

Reimer-Tiemann Reaction (General Protocol for Phenols)[4][6]
  • Reagents: Phenol, chloroform, strong base (e.g., NaOH or KOH).

  • Procedure:

    • Dissolve the phenol in an aqueous solution of 10-40% alkali hydroxide.

    • Add an excess of chloroform to create a biphasic system.

    • Heat the mixture to 60-70°C with vigorous stirring for several hours. The reaction can be highly exothermic once initiated.[11][12]

    • After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product and neutralize excess base.

    • The ortho-hydroxyaldehyde is typically volatile and can be isolated by steam distillation.[6]

    • Further purification can be achieved by forming the bisulfite addition compound, which separates the aldehyde from unreacted phenol.[6]

Vilsmeier-Haack Reaction (General Protocol)[16]
  • Reagents: Substrate (e.g., 2,6-dimethylphenol), N,N-dimethylformamide (DMF), Vilsmeier reagent (e.g., (Chloromethylene)dimethyliminium Chloride or POCl₃), sodium acetate.

  • Procedure:

    • Dissolve the substrate (1.0 equiv) in DMF.

    • Cool the solution to 0°C.

    • Add the Vilsmeier reagent (1.5 equiv) portion-wise, maintaining the low temperature. If using POCl₃, it is added to DMF to form the reagent in situ.[3]

    • Allow the reaction to stir at room temperature for several hours (e.g., 6.5 hours).

    • Cool the reaction back to 0°C and add a solution of sodium acetate in water to hydrolyze the intermediate iminium salt.

    • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography.

Visualizations

Formylation_of_2_6_Dimethylphenol General Formylation of 2,6-Dimethylphenol sub 2,6-Dimethylphenol product 3,5-Dimethyl-4- hydroxybenzaldehyde sub->product + [CHO] reagent Formylating Agent (e.g., Hexamine/TFA, CHCl3/NaOH, DMF/POCl3) reagent->product side_product Side Products (e.g., Aurins, Cyclohexadienones) product->side_product Potential Side Reactions Troubleshooting_Workflow Troubleshooting Workflow: Low Product Yield start Low or No Yield check_reagents Check Reagent Purity & Age start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_mixing Ensure Adequate Mixing (for biphasic reactions) start->check_mixing solution_reagents Use Fresh Reagents check_reagents->solution_reagents Degraded? solution_temp Optimize Temperature check_temp->solution_temp Incorrect? solution_mixing Increase Stirring Rate / Use PTC check_mixing->solution_mixing Insufficient? Reimer_Tiemann_Side_Reaction Reimer-Tiemann Side Reaction Mechanism phenoxide 2,6-Dimethylphenoxide intermediate Dichloromethyl Substituted Intermediate phenoxide->intermediate + :CCl2 carbene Dichlorocarbene (:CCl2) carbene->intermediate hydrolysis Hydrolysis intermediate->hydrolysis side_path Attack at C4 (para-position) intermediate->side_path product Desired Aldehyde (para-formylation) hydrolysis->product Normal Pathway side_product 4-Dichloromethyl-4-methyl- 2,5-cyclohexadienone side_path->side_product Abnormal Pathway

References

Technical Support Center: Stability of 2,6-Dimethyl-4-hydroxybenzaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-4-hydroxybenzaldehyde under acidic conditions. The information is based on established principles of organic chemistry and data from analogous compounds, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound in acidic solutions?

A1: Under acidic conditions, this compound may be susceptible to several degradation pathways, including:

  • Self-Condensation/Polymerization: Acid catalysis can promote aldol-type condensation reactions between molecules of the aldehyde, leading to the formation of dimers, oligomers, and polymers. This can result in discoloration, precipitation, and a decrease in the concentration of the starting material.

  • Oxidation: Although less common in the absence of strong oxidizing agents, the phenolic hydroxyl group can be susceptible to oxidation, which may be exacerbated by acidic conditions and the presence of trace metals or dissolved oxygen. This can lead to the formation of colored impurities.

  • Hemiacetal/Acetal Formation: In the presence of alcoholic solvents, the aldehyde can reversibly form hemiacetals and acetals under acid catalysis. While this is not a degradation pathway in the strictest sense, it can lead to a decrease in the free aldehyde concentration and the appearance of new peaks in analytical chromatograms.

Q2: I am observing a color change (e.g., yellowing, browning) in my acidic formulation of this compound. What could be the cause?

A2: A color change is often indicative of degradation. The most likely causes are:

  • Formation of Conjugated Systems: Condensation reactions can lead to the formation of extended conjugated systems, which absorb light in the visible region, resulting in a colored solution.

  • Oxidation Products: Oxidation of the phenolic ring can generate quinone-type structures, which are often colored.

Q3: My analytical results show a decrease in the peak corresponding to this compound and the appearance of new, broader peaks. What is happening?

A3: This observation is consistent with polymerization or the formation of multiple degradation products. The decrease in the main peak indicates the consumption of the starting material. The appearance of broad peaks, particularly at later retention times in reverse-phase HPLC, suggests the formation of larger, less polar oligomeric species.

Q4: How does the steric hindrance from the two methyl groups affect the stability of this compound?

A4: The two methyl groups ortho to the aldehyde group introduce significant steric hindrance. This can have a dual effect:

  • Reduced Reactivity: The steric bulk can hinder the approach of nucleophiles to the aldehyde carbonyl group, potentially slowing down the rate of intermolecular reactions like condensation.[1][2]

  • Altered Reaction Pathways: While hindering some reactions, the electronic donating effect of the methyl groups can activate the aromatic ring, potentially favoring other pathways like electrophilic aromatic substitution if electrophiles are present.

Troubleshooting Guides

Guide 1: Unexpected Discoloration of the Solution
Symptom Possible Cause Troubleshooting Steps
Solution turns yellow or brown over time.Oxidation or Polymerization: Formation of colored degradation products.1. Deoxygenate Solvents: Purge all solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Work Under Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere to minimize exposure to oxygen. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your experimental system. 4. Lower Temperature: Store solutions at a lower temperature to reduce the rate of degradation.
Guide 2: Precipitation or Cloudiness in the Solution
Symptom Possible Cause Troubleshooting Steps
A solid precipitate or cloudiness forms in the acidic solution.Polymerization/Condensation: Formation of insoluble oligomers or polymers.1. Decrease Concentration: Work with more dilute solutions of this compound. 2. Modify pH: If possible, adjust the pH to a less acidic condition where the compound is still soluble but degradation is minimized. 3. Change Solvent: Investigate the use of a different solvent system that may better solvate any potential degradation products.
Guide 3: Inconsistent Analytical Results (e.g., HPLC)
Symptom Possible Cause Troubleshooting Steps
Peak area of this compound decreases over time.Degradation of the Analyte: The compound is not stable in the analytical mobile phase or sample diluent.1. pH of Mobile Phase: Ensure the pH of the mobile phase is compatible with the stability of the compound. A less acidic mobile phase may be required. 2. Sample Diluent: Prepare samples in a neutral or weakly acidic diluent and analyze them immediately. 3. Control Sample Temperature: Use an autosampler with temperature control and keep the samples cool.
Appearance of multiple new peaks.Formation of Degradation Products: The compound is degrading into multiple smaller or isomeric molecules.1. Stress Studies: Perform forced degradation studies (e.g., exposure to strong acid, base, heat, light) to intentionally generate degradation products and aid in their identification. 2. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain molecular weight information on the new peaks to help elucidate their structures.

Data Presentation

Due to the lack of specific quantitative stability data for this compound, the following table presents hypothetical data based on the expected behavior of a phenolic aldehyde in acidic conditions. This is for illustrative purposes to guide experimental design.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in an Aqueous Solution at 40°C

pHTime (hours)% Remaining (Hypothetical)Observations (Hypothetical)
3.00100Clear, colorless solution
3.02485Faint yellow color
3.07260Noticeable yellowing, slight haze
5.00100Clear, colorless solution
5.02495No significant change
5.07288Very faint yellowing
7.00100Clear, colorless solution
7.02499No significant change
7.07297No significant change

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol provides a general framework for developing an HPLC method to monitor the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid or formic acid to control pH). The exact ratio should be optimized to achieve good separation. A common starting point is a 50:50 mixture.[3][4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • For the stability study, dilute the stock solution with the desired acidic buffer to the final concentration.

    • At each time point, take an aliquot of the sample, dilute if necessary with the mobile phase, and inject it into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of this compound over time.

    • Calculate the percentage remaining relative to the initial time point.

    • Observe the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

cluster_conditions Acidic Conditions (H+) cluster_pathways Potential Degradation Pathways 2_6_DM_4_HB_1 2,6-Dimethyl-4- hydroxybenzaldehyde Protonation Protonation of Carbonyl Oxygen 2_6_DM_4_HB_1->Protonation Oxidation Oxidation 2_6_DM_4_HB_1->Oxidation Condensation Self-Condensation (Aldol-type) Protonation->Condensation Polymerization Polymerization Condensation->Polymerization

Caption: Potential degradation pathways of this compound under acidic conditions.

Start Stability Issue Observed (e.g., color change, precipitation) Check_Oxygen Is the experiment exposed to air? Start->Check_Oxygen Inert_Atmosphere Work under inert atmosphere (N2 or Ar) Check_Oxygen->Inert_Atmosphere Yes Check_Concentration Is the concentration high? Check_Oxygen->Check_Concentration No Inert_Atmosphere->Check_Concentration Lower_Concentration Lower the concentration Check_Concentration->Lower_Concentration Yes Check_Temperature Is the temperature elevated? Check_Concentration->Check_Temperature No Lower_Concentration->Check_Temperature Lower_Temperature Lower the temperature Check_Temperature->Lower_Temperature Yes End Issue Resolved Check_Temperature->End No Lower_Temperature->End

Caption: Troubleshooting workflow for stability issues of this compound.

References

Technical Support Center: Degradation Pathways of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2,6-Dimethyl-4-hydroxybenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected initial step in the microbial degradation of this compound?

Based on the metabolism of other aromatic aldehydes, the initial step is likely the oxidation of the aldehyde group to a carboxylic acid. This biotransformation would convert this compound to 2,6-Dimethyl-4-hydroxybenzoic acid. This reaction is typically catalyzed by an aldehyde dehydrogenase.

Q2: What is a plausible complete degradation pathway for this compound by microorganisms?

While a specific pathway for this compound is not extensively documented, a plausible route can be proposed based on the degradation of similar dimethylated phenolic compounds. The pathway likely involves the following key stages:

  • Oxidation of the Aldehyde: Conversion of this compound to 2,6-Dimethyl-4-hydroxybenzoic acid.

  • Hydroxylation: Introduction of a second hydroxyl group to the aromatic ring, a common prerequisite for ring cleavage.

  • Ring Cleavage: The dihydroxylated intermediate undergoes enzymatic ring fission, which can occur via ortho- or meta-cleavage pathways.

  • Downstream Metabolism: The resulting aliphatic acids are further metabolized and enter central metabolic pathways, such as the TCA cycle.

Q3: What types of microorganisms are likely to degrade this compound?

Bacteria from genera known for their ability to degrade aromatic compounds are strong candidates. These include Pseudomonas, Rhodococcus, and Bacillus species. Fungi, particularly white-rot fungi, are also known to degrade a wide range of aromatic pollutants through the action of extracellular enzymes like laccases and peroxidases.

Q4: What are the key enzymes involved in the degradation of aromatic aldehydes?

The key enzymes include:

  • Aldehyde Dehydrogenases: Catalyze the initial oxidation of the aldehyde group.

  • Monooxygenases and Dioxygenases: Responsible for hydroxylating the aromatic ring.

  • Dioxygenases (for ring cleavage): Catalyze the opening of the aromatic ring.

  • Hydrolases, Dehydrogenases, and other enzymes: Involved in the further metabolism of the ring cleavage products.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate microbial strain The selected microorganism may not possess the necessary enzymatic machinery. Attempt to isolate potential degraders from contaminated environments using enrichment culture techniques with this compound as the sole carbon source.
Toxicity of the compound High concentrations of the compound may be toxic to the microorganisms. Perform a toxicity assay to determine the minimum inhibitory concentration (MIC) and use a sub-lethal concentration in your degradation studies.
Sub-optimal culture conditions pH, temperature, and aeration can significantly impact microbial activity. Optimize these parameters for your specific microbial strain. Most bacterial degradation studies are conducted at a pH between 6.0 and 8.0 and a temperature between 25°C and 37°C.
Lack of necessary co-substrates Some degradation pathways require the presence of a co-substrate to induce the necessary enzymes. Consider adding a more readily metabolizable carbon source in small amounts.
Incorrect analytical method The method used to quantify the parent compound may not be sensitive enough or may be subject to interference from the culture medium. Validate your analytical method using appropriate controls.
Issue 2: An intermediate product is accumulating in the culture medium.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Rate-limiting enzymatic step The enzyme responsible for degrading the intermediate may have a lower activity than the enzyme that produces it. This can sometimes be overcome by optimizing culture conditions or by using a microbial consortium where different strains carry out different steps of the pathway.
Enzyme inhibition The accumulated intermediate or the parent compound itself could be inhibiting a downstream enzyme. Analyze the kinetics of the degradation process at different initial concentrations.
Incomplete degradation pathway The microorganism may only be capable of partial transformation of the parent compound. In this case, the accumulated product is a dead-end metabolite for that strain. Consider using a co-culture or a different microbial strain.
Identification of the intermediate It is crucial to identify the structure of the accumulating intermediate to understand the metabolic bottleneck. Use analytical techniques such as GC-MS or LC-MS/MS for identification.

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Degrading Bacteria
  • Prepare a Mineral Salt Medium (MSM): A basal medium containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, and trace elements) without a carbon source.

  • Enrichment: Inoculate 100 mL of MSM supplemented with 50-100 mg/L of this compound as the sole carbon source with 1-5 g of soil or 1-5 mL of water from a site with potential aromatic compound contamination.

  • Incubation: Incubate the flask on a rotary shaker (150 rpm) at 30°C for 7-10 days.

  • Sub-culturing: Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with the target compound. Repeat this step 3-5 times to enrich for degrading microorganisms.

  • Isolation: Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates containing this compound. Incubate at 30°C until colonies appear.

  • Purification: Isolate distinct colonies and re-streak on fresh plates to obtain pure cultures.

Protocol 2: Analysis of Degradation Products by GC-MS
  • Sample Preparation:

    • Centrifuge a sample of the culture to remove bacterial cells.

    • Acidify the supernatant to pH 2-3 with HCl.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Derivatization (Optional but often necessary for polar intermediates):

    • Evaporate the extract to dryness and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert polar functional groups (like -OH and -COOH) to more volatile silyl (B83357) derivatives.

    • Incubate at 60-70°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject the derivatized (or underivatized) sample into a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Employ a temperature program that allows for the separation of the parent compound and potential intermediates. A typical program might start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.

Data Presentation

Table 1: Representative Degradation Rates of Structurally Similar Aromatic Compounds by Microbial Cultures
CompoundMicroorganismInitial Concentration (mg/L)Degradation RateReference
2,4-DimethylphenolPseudomonas sp.100~10 mg/L/hFictional Data for Illustration
4-Hydroxybenzoic AcidBacillus sp.20095% removal in 48hFictional Data for Illustration
BenzaldehydeMixed microbial consortium50~5 mg/L/hFictional Data for Illustration
2,6-DichlorophenolTrichoderma longibraciatum100~80% removal in 12 days[1]

Note: The data in this table for the first three entries are illustrative and not from specific cited studies for this compound. They are provided to give a general idea of expected degradation rates for similar compounds. Researchers should determine the specific degradation kinetics for their experimental system.

Mandatory Visualizations

Degradation_Pathway cluster_0 Proposed Degradation Pathway of this compound A 2,6-Dimethyl-4- hydroxybenzaldehyde B 2,6-Dimethyl-4- hydroxybenzoic Acid A->B Aldehyde Dehydrogenase C Dimethylhydroquinone (or other dihydroxy intermediate) B->C Hydroxylase D Ring Cleavage Products (e.g., muconic acid derivatives) C->D Dioxygenase (Ring Cleavage) E Central Metabolism (TCA Cycle) D->E Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Experimental_Workflow cluster_1 Experimental Workflow for Studying Degradation start Start enrichment Enrichment Culture (Isolate degrading microbes) start->enrichment biodegradation_assay Biodegradation Assay (Monitor parent compound depletion) enrichment->biodegradation_assay quantification Quantitative Analysis (HPLC/GC) biodegradation_assay->quantification metabolite_id Metabolite Identification (GC-MS/LC-MS) biodegradation_assay->metabolite_id If intermediates accumulate quantification->metabolite_id pathway_elucidation Pathway Elucidation metabolite_id->pathway_elucidation end End pathway_elucidation->end

Caption: General experimental workflow for investigating microbial degradation pathways.

References

Technical Support Center: Optimizing Polymerization of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the polymerization of 2,6-Dimethyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: The primary method for polymerizing phenolic compounds like this compound is through oxidative polymerization. This typically involves the use of an oxidant in an aqueous alkaline medium to facilitate the coupling of the phenolic units.[1] Enzymatic polymerization using oxidoreductases such as laccases or peroxidases is also a viable, environmentally friendly approach.[2][3][4]

Q2: What is the expected structure of the polymer?

A2: The polymerization of this compound is expected to proceed via the formation of ether linkages between the phenolic oxygen of one monomer unit and the aromatic ring of another, primarily at the positions ortho to the hydroxyl group. Due to the presence of the methyl groups at the 2 and 6 positions, the polymerization will likely result in a linear poly(phenylene oxide) structure with pendant aldehyde groups.

Q3: My polymerization reaction is resulting in a low molecular weight polymer. What are the common causes?

A3: Low molecular weight is a frequent issue in polycondensation reactions.[5] Common causes include:

  • Monomer Impurity: Impurities in the this compound monomer can act as chain terminators.

  • Incorrect Stoichiometry: While this is a self-polymerization, the concentration of the monomer can be crucial.

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or insufficient reaction time can lead to premature termination of chain growth.

  • Inefficient Catalyst/Oxidant: The activity of the catalyst or the concentration of the oxidant may be insufficient.

  • Presence of Water: In non-aqueous polymerizations, moisture can interfere with the reaction.

Q4: How do the aldehyde and methyl functional groups influence the polymerization?

A4: The methyl groups at the ortho positions sterically hinder the phenolic hydroxyl group, which can affect the reaction kinetics. The electron-donating nature of the methyl groups can also influence the reactivity of the aromatic ring. The aldehyde group is generally not expected to participate directly in the main chain formation during oxidative polymerization but remains as a functional pendant group on the polymer backbone. However, under certain conditions, side reactions involving the aldehyde, such as Cannizzaro reactions in strong alkaline solutions, could occur.[6]

Q5: What are the recommended methods for purifying the resulting polymer?

A5: Purification of the polymer typically involves precipitation in a non-solvent to remove unreacted monomer and low molecular weight oligomers. Common non-solvents for polyphenols include methanol (B129727), ethanol, or water.[7] Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating. For more rigorous purification, techniques like dialysis or size exclusion chromatography can be employed. Adsorption chromatography using resins like styrene-divinylbenzene copolymers can also be effective for removing impurities.[8][9]

Troubleshooting Guides

Issue 1: Low or No Polymer Yield
Potential Cause Explanation Recommended Solution
Inactive Catalyst/Oxidant The catalyst may be deactivated, or the oxidant may have decomposed.Use a fresh, properly stored catalyst or oxidant. For oxidative polymerization with H₂O₂, ensure it is a fresh solution.
Incorrect pH The pH of the reaction medium is critical for activating the phenolic hydroxyl group.Optimize the pH of the aqueous alkaline medium. A pH range of 9-11 is a good starting point for oxidative polymerization of phenols.
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring the reaction progress. For oxidative polymerization, a temperature range of 60-90°C can be explored.[1]
Monomer Inhibition The monomer itself or impurities might inhibit the polymerization.Ensure high purity of the this compound monomer. Recrystallization of the monomer may be necessary.
Issue 2: Polymer has Low Molecular Weight
Potential Cause Explanation Recommended Solution
Premature Precipitation The growing polymer chain may precipitate out of the reaction medium if its solubility decreases significantly with increasing molecular weight.Use a solvent system that can maintain the polymer in solution for a longer duration. A co-solvent might be necessary.
Chain Termination Reactions Impurities or side reactions can lead to the termination of the growing polymer chains.Purify the monomer and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with oxygen.
Insufficient Reaction Time The polymerization may not have proceeded long enough for high molecular weight chains to form.Increase the reaction time and monitor the molecular weight of the polymer at different time intervals using techniques like Gel Permeation Chromatography (GPC).
Suboptimal Monomer Concentration The concentration of the monomer can affect the polymerization kinetics and the final molecular weight.Experiment with different initial monomer concentrations to find the optimal condition.
Issue 3: Polymer is Discolored (Dark Brown/Black)
Potential Cause Explanation Recommended Solution
Oxidation of Aldehyde Groups The pendant aldehyde groups may be susceptible to oxidation, leading to colored byproducts.Conduct the polymerization under an inert atmosphere. Consider using milder oxidants or enzymatic catalysts.
Formation of Quinone-like Structures Over-oxidation of the phenolic rings can lead to the formation of highly colored quinone structures.Carefully control the amount of oxidant added and the reaction temperature. Use a stoichiometric amount of oxidant relative to the monomer.
High Reaction Temperature Excessive heat can cause thermal degradation of the polymer.Optimize the reaction temperature to be high enough for polymerization but low enough to avoid degradation.

Experimental Protocols

Protocol: Oxidative Polymerization of this compound

This protocol is adapted from the oxidative polymerization of 4-hydroxybenzaldehyde.[1]

Materials:

  • This compound (monomer)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Deionized Water

  • Methanol (for precipitation)

  • Hydrochloric Acid (HCl, for neutralization)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Solution Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve a specific amount of this compound in an aqueous solution of NaOH (e.g., 0.1 M). The molar ratio of NaOH to the monomer should be optimized, typically starting at 1:1.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction Temperature: Heat the reaction mixture to the desired temperature (e.g., 85°C) with constant stirring.

  • Oxidant Addition: Slowly add a stoichiometric amount of hydrogen peroxide solution to the reaction mixture dropwise using a dropping funnel. The reaction may be exothermic, so control the addition rate to maintain a stable temperature.

  • Polymerization: Allow the reaction to proceed for a set period (e.g., 24 hours) under the inert atmosphere with continuous stirring.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with dilute HCl until it reaches a pH of ~7. Pour the neutralized solution into a beaker containing a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the precipitate by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove unreacted monomer and salts.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization:

  • Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

  • Molecular Weight: Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Dissolve Monomer in NaOH Solution Inert Purge with N2/Ar Monomer->Inert Heat Heat to Reaction Temp. Inert->Heat AddOxidant Add H2O2 Dropwise Heat->AddOxidant Polymerize Stir for 24h AddOxidant->Polymerize Cool Cool to Room Temp. Polymerize->Cool Neutralize Neutralize with HCl Cool->Neutralize Precipitate Precipitate in Methanol Neutralize->Precipitate FilterWash Filter and Wash Precipitate->FilterWash Dry Dry under Vacuum FilterWash->Dry Analysis FTIR, NMR, GPC, TGA, DSC Dry->Analysis

Caption: Experimental workflow for oxidative polymerization.

TroubleshootingWorkflow Start Low Molecular Weight Polymer CheckPurity Is Monomer Purity >99%? Start->CheckPurity PurifyMonomer Purify Monomer (e.g., Recrystallization) CheckPurity->PurifyMonomer No CheckConditions Are Reaction Conditions (Temp, Time, pH) Optimal? CheckPurity->CheckConditions Yes PurifyMonomer->CheckPurity OptimizeConditions Optimize Reaction Parameters Systematically CheckConditions->OptimizeConditions No CheckInert Is an Inert Atmosphere Maintained? CheckConditions->CheckInert Yes OptimizeConditions->CheckConditions ImproveInert Improve Inert Gas Purge and Positive Pressure CheckInert->ImproveInert No CheckSolubility Does Polymer Precipitate Prematurely? CheckInert->CheckSolubility Yes ImproveInert->CheckInert ChangeSolvent Use a Better Solvent or Co-solvent System CheckSolubility->ChangeSolvent Yes End High Molecular Weight Polymer CheckSolubility->End No ChangeSolvent->CheckSolubility

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-Dimethyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity. For a compound like this compound, which may be analyzed in complex matrices, poor peak shape can significantly compromise the reliability of the results.

Q2: What are the primary causes of peak tailing for a phenolic compound like this compound?

A2: The primary causes of peak tailing for this compound are typically related to secondary chemical interactions with the stationary phase and suboptimal mobile phase conditions. Key factors include:

  • Secondary Interactions with Silanol (B1196071) Groups: Unwanted interactions between the hydroxyl group of the analyte and residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18) are a major cause.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of the phenolic hydroxyl group, causing peak distortion.[2][3]

  • Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that contribute to tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.

  • Extra-Column Effects: Dead volume in the HPLC system, such as in tubing and fittings, can cause band broadening and peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. The pKa of the phenolic hydroxyl group in 2,6-dimethylphenol (B121312) is approximately 10.6.[4][5][6] To ensure the compound is in its neutral, non-ionized form, the mobile phase pH should be maintained at least 2 pH units below this pKa. Operating at a pH close to the pKa will result in a mixed population of ionized and non-ionized molecules, which interact differently with the stationary phase, leading to peak broadening and tailing.[2][3] Therefore, a mobile phase with a pH in the acidic to neutral range (ideally pH 3-5) is recommended to suppress the ionization of the phenolic hydroxyl group and minimize peak tailing.

Troubleshooting Guide

If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Initial Assessment
  • Observe the chromatogram: Is the tailing observed for all peaks or only for the this compound peak?

    • All peaks tailing: This often suggests a physical issue with the HPLC system or column.

    • Only the analyte peak is tailing: This points towards a chemical interaction issue specific to your compound.

Step 2: Chemical and Method-Related Troubleshooting

If only the this compound peak is tailing, consider the following adjustments to your method:

  • Mobile Phase pH Adjustment:

    • Action: Lower the pH of the aqueous portion of your mobile phase. Use a buffer to maintain a stable pH. A good starting point is a pH between 3 and 4.

    • Rationale: This will ensure that the phenolic hydroxyl group is protonated (non-ionized), minimizing secondary interactions with residual silanol groups on the column.

  • Use of a High-Purity, End-Capped Column:

    • Action: If you are not already, switch to a high-purity, base-deactivated, and end-capped C18 column.

    • Rationale: These columns have a lower concentration of accessible residual silanol groups, which reduces the sites for secondary interactions.

  • Sample Concentration and Solvent:

    • Action: Dilute your sample and ensure it is dissolved in a solvent that is weaker than or the same as your initial mobile phase composition.

    • Rationale: High sample concentration can lead to column overload. A strong sample solvent can cause peak distortion.

Step 3: System and Hardware-Related Troubleshooting

If all peaks are tailing, or if the chemical adjustments did not resolve the issue, investigate the following physical aspects of your HPLC system:

  • Check for Column Voids and Contamination:

    • Action: Inspect the column inlet for any visible voids or discoloration. If a void is suspected, the column may need to be replaced. To address contamination, flush the column with a strong solvent.

    • Rationale: A void at the head of the column can cause the sample band to spread, leading to peak distortion. Contaminants can create active sites for unwanted interactions.

  • Minimize Extra-Column Volume:

    • Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly seated and not contributing to dead volume.

    • Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.

Data Presentation

The following table provides an illustrative example of how the mobile phase pH can affect the peak asymmetry of a phenolic aldehyde.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape Observation
7.52.8Severe Tailing
6.02.1Significant Tailing
5.01.5Moderate Tailing
4.01.2Slight Tailing
3.01.05Symmetrical Peak

Note: This data is representative and illustrates a typical trend. Actual values will vary depending on the specific column and other chromatographic conditions.

Experimental Protocols

The following is an example of a robust HPLC method for the analysis of this compound, designed to minimize peak tailing.

Objective: To achieve a symmetrical peak shape and accurate quantification of this compound.

Materials:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: 50:50 (v/v) Acetonitrile/Water

  • Standard: this compound

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-12.1 min: 80% to 20% B

      • 12.1-15 min: 20% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of this compound in the sample solvent and dilute to the desired concentration.

  • Analysis: Inject the standard and sample solutions and acquire the chromatograms.

  • Evaluation: Assess the peak shape of this compound. The peak asymmetry factor should be close to 1.0.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak tailing.

Troubleshooting_Workflow cluster_chemical Chemical Issues cluster_physical Physical/System Issues start Peak Tailing Observed for This compound q1 Is the tailing on all peaks? start->q1 a1 Adjust Mobile Phase pH (Lower to pH 3-4) q1->a1 No (Analyte Specific) b1 Check for Column Voids and Contamination q1->b1 Yes (System-wide) a2 Use a High-Purity, End-Capped Column a1->a2 a3 Dilute Sample and Check Sample Solvent a2->a3 end Symmetrical Peak Achieved a3->end b2 Minimize Extra-Column Volume b1->b2 b2->end Chemical_Interactions cluster_analyte This compound cluster_column Silica-Based C18 Column analyte Phenolic -OH group interaction Secondary Interaction (Hydrogen Bonding) analyte->interaction silanol Residual Si-OH (Silanol Group) silanol->interaction result Peak Tailing interaction->result

References

Technical Support Center: Resolving Solubility Challenges of 2,6-Dimethyl-4-hydroxybenzaldehyde in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,6-Dimethyl-4-hydroxybenzaldehyde in water.

I. Understanding the Solubility of this compound

This compound is a hydrophobic molecule with low intrinsic solubility in water. Its chemical structure, featuring a benzene (B151609) ring with two methyl groups, contributes to its hydrophobicity. However, the presence of a hydroxyl group allows for some interaction with polar solvents. While specific quantitative solubility data in water is limited in published literature, it is known to be soluble in organic solvents such as alcohols, ethers, and ketones. For reference, the parent compound, 4-hydroxybenzaldehyde, has a reported water solubility of 12.9 g/L.[1] The addition of two methyl groups in this compound is expected to decrease its aqueous solubility compared to the parent compound.

II. Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound in aqueous solutions.

Problem 1: The compound is not dissolving in water or buffer.

  • Cause: The intrinsic hydrophobicity of the compound limits its solubility in aqueous media.

  • Solutions:

    • Use of Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution. Commonly used co-solvents for hydrophobic compounds include Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and polyethylene (B3416737) glycol (PEG).[2][3] Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves. It is crucial to first dissolve the compound in the pure co-solvent to create a concentrated stock solution before diluting it with the aqueous buffer.

    • pH Adjustment: The phenolic hydroxyl group on the molecule can be deprotonated at higher pH values, forming a more soluble phenolate (B1203915) salt.[4] Carefully increase the pH of the solution using a suitable base (e.g., NaOH) while monitoring for dissolution. Be mindful of the pH stability of your experimental system.

    • Heating: Gently warming the solution can increase the solubility of many organic compounds.[5] However, be cautious as excessive heat can lead to degradation. Always check the compound's stability at elevated temperatures.

    • Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance the dissolution rate.

Problem 2: The compound precipitates out of solution after initial dissolution.

  • Cause: The solution was likely supersaturated, or a change in conditions (e.g., temperature, pH) caused a decrease in solubility.

  • Solutions:

    • Increase Co-solvent Concentration: The initial amount of co-solvent may have been insufficient to maintain the compound in solution. Gradually add more co-solvent.

    • Maintain pH: Ensure the pH of the final solution is maintained at a level that promotes solubility. Buffering the solution can help to prevent pH fluctuations.

    • Avoid Temperature Fluctuations: If the solution was heated to aid dissolution, allow it to cool to the experimental temperature slowly. Rapid cooling can induce precipitation. If the experiment is to be conducted at a lower temperature, ensure the compound is soluble at that temperature.

Problem 3: The solution appears cloudy or forms a suspension.

  • Cause: The compound is not fully dissolved and is present as fine particles.

  • Solutions:

    • Increase Solubilization Efforts: Employ a combination of the methods described above (co-solvents, pH adjustment, heating, sonication).

    • Filtration: If a clear solution is required, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. Note that this will lower the effective concentration of the dissolved compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to dissolve this compound in an aqueous buffer?

A1: The recommended starting point is to first prepare a concentrated stock solution in a water-miscible organic co-solvent like DMSO or ethanol.[3] Dissolve the compound in the pure co-solvent to a high concentration (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer to the desired final concentration. This method ensures the compound is fully solvated before being introduced to the aqueous environment, minimizing precipitation.

Q2: How does pH affect the solubility of this compound?

A2: As a phenolic compound, its solubility is pH-dependent.[4] In acidic to neutral solutions, the hydroxyl group is protonated, and the compound is less soluble. In basic solutions (pH > pKa of the hydroxyl group), the hydroxyl group is deprotonated to form a phenolate anion, which is significantly more water-soluble. Therefore, increasing the pH of the aqueous solution will generally increase the solubility of this compound.

Q3: What are the recommended concentrations of co-solvents?

A3: The required concentration of a co-solvent depends on the final desired concentration of this compound. It is best to use the minimum amount of co-solvent necessary to achieve and maintain solubility. For cell-based assays, it is crucial to keep the final co-solvent concentration low (typically <1% v/v for DMSO) to avoid solvent-induced toxicity. Always perform a vehicle control experiment to assess the effect of the co-solvent on your system.

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle heating can be an effective method to increase solubility.[5] However, it is important to consider the thermal stability of this compound. Prolonged exposure to high temperatures may cause degradation. It is recommended to heat the solution for a short period at the lowest effective temperature.

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[6]
Molecular Weight150.17 g/mol [6]
AppearanceSolid
Water SolubilityLow (quantitative data not readily available)
Organic Solvent SolubilitySoluble in alcohols, ethers, and ketones

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventPropertiesRecommended Starting Concentration (v/v)
Dimethyl Sulfoxide (DMSO)Polar aprotic solvent, miscible with water.[3]1-10%
EthanolPolar protic solvent, miscible with water.1-10%
Polyethylene Glycol (PEG)Water-miscible polymer.5-20%

V. Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent

  • Objective: To prepare a clear aqueous solution of this compound at a desired final concentration using a co-solvent.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Aqueous buffer of choice (e.g., PBS, TRIS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the minimum volume of DMSO required to completely dissolve the solid. Vortex thoroughly to ensure complete dissolution, creating a concentrated stock solution.

    • While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the desired final concentration.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider increasing the final co-solvent concentration slightly or employing other methods like gentle warming or sonication.

    • For cellular applications, ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <1%).

Protocol 2: Enhancing Solubility through pH Adjustment

  • Objective: To increase the aqueous solubility of this compound by preparing a solution at an alkaline pH.

  • Materials:

    • This compound

    • Deionized water or a low-buffering capacity solution

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Add the weighed amount of this compound to a volume of deionized water or your chosen buffer.

    • Place the container on a stir plate and begin stirring.

    • Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.

    • Observe the dissolution of the compound as the pH increases.

    • Continue to add base until the compound is fully dissolved. Note the final pH.

    • If necessary, adjust the pH back towards the desired experimental pH with a suitable acid, but be aware that this may cause the compound to precipitate if the solubility limit is exceeded at the lower pH.

VI. Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubilization Methods cluster_assessment Assessment cluster_outcome Outcome start This compound (Solid) cosolvent Add Co-solvent (e.g., DMSO, Ethanol) start->cosolvent Method 1 ph_adjust Adjust pH (Increase pH) start->ph_adjust Method 2 dissolved Clear Solution? cosolvent->dissolved ph_adjust->dissolved heating Gentle Heating heating->dissolved success Solution Ready for Use dissolved->success Yes troubleshoot Troubleshoot: - Increase Co-solvent - Further pH Adjustment - Sonication dissolved->troubleshoot No troubleshoot->cosolvent troubleshoot->ph_adjust

Caption: Experimental workflow for dissolving this compound.

ph_effect_on_solubility cluster_ph_scale pH Scale cluster_compound_state Compound State cluster_solubility Aqueous Solubility low_ph Low pH (Acidic) protonated This compound (Protonated - R-OH) low_ph->protonated high_ph High pH (Basic) deprotonated 2,6-Dimethyl-4-hydroxybenzaldehydate (Deprotonated - R-O⁻) high_ph->deprotonated low_solubility Low Solubility protonated->low_solubility high_solubility High Solubility deprotonated->high_solubility

Caption: Effect of pH on the solubility of a phenolic compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dimethyl-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-4-hydroxybenzaldehyde and its derivatives. Given the structural similarities, this information is also broadly applicable to other substituted phenolic aldehydes.

Troubleshooting Guide

Question: The signal for my phenolic -OH proton is either absent or extremely broad. What is happening and how can I fix it?

Answer:

This is a common issue caused by a few factors:

  • Proton Exchange: The acidic phenolic proton can rapidly exchange with trace amounts of water (H₂O) in the NMR solvent (e.g., CDCl₃). This rapid exchange broadens the signal, sometimes to the point where it disappears into the baseline.

  • Solvent Effects: In protic deuterated solvents like methanol-d₄ (CD₃OD), the hydroxyl proton will exchange with the deuterium (B1214612) of the solvent, causing the signal to vanish.

  • Concentration: At high concentrations, intermolecular hydrogen bonding can broaden the -OH signal.

Solutions:

  • Use a Dry Aprotic Solvent: Switching to a solvent that forms strong hydrogen bonds, like DMSO-d₆, can slow down the exchange rate and result in a sharper -OH signal.[1] DMSO-d₆ is particularly effective for observing phenolic hydroxyl protons, which typically appear in the 8-14 ppm region.[1]

  • Perform a D₂O Shake: To confirm the identity of a suspected -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. Exchangeable protons like -OH will be replaced by deuterium, causing the original peak to disappear.[2][3]

  • Vary the Concentration: Acquiring spectra at different concentrations can help identify signals affected by intermolecular interactions.

Question: My aldehyde proton (~9-10 ppm) appears as a singlet, but I expect to see coupling to the aromatic protons. Why is it not split?

Answer:

The coupling between an aldehyde proton and aromatic protons is a long-range coupling, typically over four or five bonds (⁴J or ⁵J). These coupling constants are very small, often less than 1 Hz.[4][5]

Solutions:

  • High-Resolution Spectrometry: A high-field NMR spectrometer may be required to resolve such small coupling constants.

  • Resolution Enhancement: Apply post-acquisition processing techniques, such as a Lorentzian-to-Gaussian transformation, to digitally enhance the resolution and reveal fine splitting patterns.

  • 2D NMR (HMBC): The most definitive way to establish this connectivity is through a Heteronuclear Multiple Bond Correlation (HMBC) experiment. You should observe a correlation between the aldehyde proton and the aromatic carbons two and three bonds away.[6][7][8]

Question: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the individual aromatic protons?

Answer:

Overlapping signals in the aromatic region are very common for substituted benzene (B151609) rings. While 1D NMR can be difficult to interpret, 2D NMR spectroscopy provides the necessary resolution and correlation information.

Solutions:

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through three bonds, ³J).[9] It will reveal the connectivity between adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹J coupling).[7] This is the first step in assigning both the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this task. It shows correlations between protons and carbons that are two, three, and sometimes four bonds apart.[7][8][10][11] By observing correlations from the well-defined methyl protons and the aldehyde proton to the various aromatic carbons, you can piece together the complete assignment of the aromatic ring.

Question: I cannot assign the quaternary (non-protonated) carbons in my ¹³C NMR spectrum. How can I identify them?

Answer:

Quaternary carbons do not have any attached protons, so they will not show up in an HSQC or DEPT-135 spectrum.[12] Their signals in a standard ¹³C spectrum are often weaker and broader due to longer relaxation times.

Solution:

  • Use HMBC: The HMBC experiment is essential for assigning quaternary carbons.[6][10] Look for long-range correlations from nearby protons to the quaternary carbon . For a this compound derivative, you would expect to see correlations from the methyl protons (H-7/H-8) to the C-1, C-2, and C-6 carbons, and from the aromatic protons (H-3/H-5) to the surrounding quaternary carbons.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a this compound scaffold?

A1: The electronic environment created by the hydroxyl, aldehyde, and methyl groups leads to predictable chemical shifts. The following table summarizes the expected ranges.

Assignment Nucleus Expected Chemical Shift (δ) in ppm Notes
Aldehyde Proton¹H9.5 - 10.5Highly deshielded by the carbonyl group.[13][14]
Phenolic Proton¹H4.0 - 8.0 (in CDCl₃), 8.0 - 10.0 (in DMSO-d₆)Shift is highly dependent on solvent and hydrogen bonding.[15][16]
Aromatic Protons (H-3, H-5)¹H6.5 - 7.5Shielded relative to benzene due to electron-donating -OH and -CH₃ groups.
Methyl Protons (H-7, H-8)¹H2.0 - 2.5Typical range for methyl groups attached to an aromatic ring.
Aldehyde Carbon¹³C190 - 200Characteristic chemical shift for an aldehyde carbonyl carbon.[17]
Phenolic Carbon (C-4)¹³C155 - 165Deshielded due to the attached electronegative oxygen atom.[3]
Methyl-substituted Carbons (C-2, C-6)¹³C125 - 140
Protonated Aromatic Carbons (C-3, C-5)¹³C115 - 130
Aldehyde-substituted Carbon (C-1)¹³C130 - 140Quaternary carbon, often identified via HMBC.
Methyl Carbons (C-7, C-8)¹³C15 - 25

Q2: Which NMR solvent is best for analyzing these derivatives?

A2: The choice of solvent is critical.

  • CDCl₃ (Deuterated Chloroform): A good general-purpose solvent, but the phenolic -OH peak may be broad or exchange with residual water.[2]

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for observing exchangeable protons like -OH and -NH as it forms strong hydrogen bonds, slowing down exchange and producing sharper signals.[1]

  • Acetone-d₆: Another good option that can provide sharp signals for hydroxyl protons.

Q3: How can I definitively confirm the substitution pattern on the aromatic ring?

A3: While HMBC is excellent for determining the carbon skeleton connectivity, Nuclear Overhauser Effect (NOE) experiments can confirm through-space proximity, solidifying the assignment of the substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are coupled through bonds.[18][19] For a this compound structure, a NOESY spectrum should show a cross-peak between the methyl protons (H-7/H-8) and the adjacent aromatic protons (H-3/H-5), confirming their spatial relationship.

Experimental Protocols

Here are generalized methodologies for key NMR experiments. Instrument-specific parameters should be optimized.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

1. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16, adjusted for concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak or TMS.

2. ¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled (zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

3. 2D COSY Acquisition:

  • Pulse Program: Standard gradient-selected COSY (cosygpqf).

  • Number of Scans: 2-4 per increment.

  • Increments (F1): 256-512.

  • Processing: Apply sine-bell window function in both dimensions before Fourier transform. Symmetrize the spectrum if necessary.

4. 2D HSQC Acquisition:

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced (hsqcedetgpsisp2.3).

  • Number of Scans: 2-8 per increment.

  • ¹J C-H Coupling Constant: Optimized for ~145 Hz.

5. 2D HMBC Acquisition:

  • Pulse Program: Standard gradient-selected (hmbcgplpndqf).

  • Number of Scans: 8-32 per increment.

  • Long-Range Coupling Constant: Optimized for 8-10 Hz to observe ²J and ³J correlations.[7]

Visualizations

G Workflow for NMR Spectral Interpretation A Acquire 1D Spectra (¹H, ¹³C, DEPT) B Assign Obvious Signals (Aldehyde, Methyl, Solvent) A->B C Acquire 2D COSY B->C E Acquire 2D HSQC B->E D Identify Proton Spin Systems (Aromatic H-H couplings) C->D G Acquire 2D HMBC D->G F Correlate Protons to Directly Attached Carbons E->F F->G H Connect Fragments & Assign Quaternary Carbons G->H I Acquire 2D NOESY (Optional) H->I K Final Structure Elucidation H->K J Confirm Spatial Proximity & Stereochemistry I->J J->K

Caption: Logical workflow for structure elucidation using 1D and 2D NMR.

G Key HMBC Correlations for Structure Confirmation cluster_0 Base H_aldehyde->C1 ²J H_aldehyde->C2 ³J H_aldehyde->C6 ³J H_methyl_left->C1 ³J H_methyl_left->C2 ²J H_methyl_left->C3 ³J H_arom_left->C1 ²J H_arom_left->C2 ²J H_arom_left->C5 ³J H_arom_left->C4 ²J

Caption: Expected ²J and ³J HMBC correlations for assignment.

References

Technical Support Center: Storage and Handling of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of 2,6-Dimethyl-4-hydroxybenzaldehyde during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solution
Discoloration (Yellowing to Brownish Tinge) Oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type compounds. This is often accelerated by exposure to air (oxygen), light, and elevated temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (see storage conditions table below) and protect from light.
Decreased Purity or Potency Over Time Gradual degradation of the compound due to oxidation and other potential side reactions.Implement a strict "first-in, first-out" inventory system. For long-term storage, consider adding an antioxidant. Regularly check the purity of older batches using a stability-indicating HPLC method.
Inconsistent Experimental Results Use of partially oxidized starting material. The presence of impurities can affect reaction kinetics and yields.Always use freshly opened or properly stored this compound. If oxidation is suspected, purify the compound by recrystallization before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway is the oxidation of the phenolic hydroxyl group. This is a common issue for phenolic compounds, which are susceptible to oxidation when exposed to oxygen, light, and heat. This process can be catalyzed by trace metal impurities. The oxidation leads to the formation of highly colored species, such as quinones.

Q2: What are the ideal storage conditions to minimize oxidation?

A2: To minimize oxidation, this compound should be stored in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to exclude oxygen.[1] It should be kept in a cool, dry, and dark place.[2] Using amber vials or wrapping containers in aluminum foil can provide protection from light.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, adding a small amount of an antioxidant can significantly extend the shelf-life of the compound. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for organic compounds, including aldehydes, and is typically effective at low concentrations.[3][4] Ascorbic acid (Vitamin C) is another potential antioxidant for phenolic compounds, which can work by regenerating the primary antioxidant or by directly scavenging free radicals.[5][6][7]

Q4: How can I tell if my sample of this compound has started to oxidize?

A4: A visual inspection for a change in color from white/off-white to yellow or brown is the first indication of oxidation. For a quantitative assessment, you can use analytical techniques such as UV-Vis spectrophotometry to detect the formation of colored impurities or a stability-indicating HPLC method to measure the purity of the sample.

Q5: For how long can I store this compound?

A5: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, in a cool, dark, and dry place, it can be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound if it has been stored for more than a year or if any visual signs of degradation are present.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with oxygen, the primary oxidant.[1]
Light Protected from Light (Amber Vial/Dark)Prevents photo-oxidation.
Container Tightly Sealed Glass ContainerPrevents exposure to air and moisture.
Purity Check Annually or as neededTo ensure the integrity of the compound for experiments.

Table 2: Comparison of Potential Antioxidants for Stabilization

Antioxidant Typical Concentration Mechanism of Action Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/w)[4]Free radical scavenger, terminates oxidative chain reactions.[8]Generally effective and widely used. Can be removed by distillation if necessary.
Ascorbic Acid (Vitamin C) Varies depending on applicationCan act as a reducing agent and free radical scavenger. May regenerate other antioxidants.[5][7]Water-soluble, which might be a consideration for dissolution in organic solvents.

Experimental Protocols

Protocol 1: Accelerated Stability Study (Forced Degradation)

This protocol is designed to rapidly assess the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare several accurately weighed samples of this compound in individual amber glass vials.

  • For solution-state studies, dissolve the compound in a suitable inert solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Thermal Stress: Place solid samples in ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

  • Humidity Stress: Place solid samples in a stability chamber with controlled high humidity (e.g., 75% RH) at an elevated temperature (e.g., 40°C).

  • Photolytic Stress: Expose solid or solution samples to a light source capable of emitting both UV and visible light (e.g., in a photostability chamber). Wrap control samples in aluminum foil to protect them from light.

  • Oxidative Stress: For solution samples, add a small percentage of hydrogen peroxide (e.g., 3%) and store at room temperature.

3. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week). The exact timing will depend on the rate of degradation observed.

4. Analysis:

  • At each time point, analyze the samples using a stability-indicating HPLC method (see Protocol 3) to determine the remaining concentration of this compound and the formation of any degradation products.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each stress condition.

  • For thermal degradation, the data can be used to estimate the degradation rate at different temperatures and potentially calculate the activation energy using the Arrhenius equation.[2]

Protocol 2: Quantification of Oxidation Products by UV-Vis Spectrophotometry

This protocol provides a method to estimate the extent of oxidation by measuring the formation of colored quinone-type products.

1. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of a relevant quinone (if a standard is available) in a suitable solvent (e.g., methanol) at known concentrations.

  • Prepare a solution of the this compound sample to be tested at a known concentration in the same solvent.

2. UV-Vis Measurement:

  • Using a UV-Vis spectrophotometer, scan the absorbance of the standard solutions across a relevant wavelength range (e.g., 300-600 nm) to determine the wavelength of maximum absorbance (λmax) for the quinone.

  • Measure the absorbance of the test sample solution at the determined λmax.

3. Calibration Curve:

  • Plot the absorbance of the standard solutions at λmax against their concentrations to generate a calibration curve.

4. Quantification:

  • Use the absorbance of the test sample and the calibration curve to determine the concentration of quinone-like impurities in the sample. This provides a semi-quantitative measure of oxidation.

Protocol 3: Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Program: Start with a low percentage of the organic solvent and gradually increase it over the run time to elute more non-polar compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb (e.g., 254 nm or 280 nm).

  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 0.1 mg/mL).

3. Method Validation:

  • The method should be validated for specificity by analyzing samples from forced degradation studies to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_oxidation Oxidation cluster_products Degradation Products 2_6_DM_4_HBA 2,6-Dimethyl-4- hydroxybenzaldehyde Quinone Quinone-type Compounds 2_6_DM_4_HBA->Quinone Oxidation Oxidants Oxygen (Air) Light Heat Oxidants->2_6_DM_4_HBA Polymeric Polymeric Byproducts Quinone->Polymeric Further Reactions Experimental_Workflow cluster_setup Experiment Setup cluster_testing Stability Testing cluster_decision Decision Making Start Receive/Synthesize This compound Store Store under optimal conditions (Cool, Dark, Inert Gas) Start->Store Visual Visual Inspection (Color Change) Store->Visual Purity Purity Analysis (HPLC) Store->Purity Before use Visual->Purity If color change Forced_Deg Forced Degradation Study Purity->Forced_Deg For initial characterization Use Use in Experiment Purity->Use If pure Purify Purify or Discard Purity->Purify If impure

References

Technical Support Center: Synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,6-Dimethyl-4-hydroxybenzaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for common synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound involve the formylation of 2,6-dimethylphenol (B121312). The primary routes are the Duff reaction and the Reimer-Tiemann reaction. An alternative approach is the oxidation of 2,4,6-trimethylphenol (B147578).

Q2: Which synthesis route is generally preferred for large-scale production?

A2: For industrial-scale synthesis, the choice of route depends on factors such as cost, yield, purity requirements, and environmental considerations. While the Duff reaction can offer high yields under optimized conditions, the Reimer-Tiemann reaction is also a viable option due to the blocked ortho positions on the starting material, which favors the desired para-product. The oxidation of 2,4,6-trimethylphenol presents another scalable option, though it may involve costly catalysts and byproduct formation. A thorough process optimization and cost analysis for each specific case is recommended.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: Key safety considerations include the handling of corrosive acids and bases, management of exothermic reactions, and the potential for runaway reactions, especially in the Reimer-Tiemann and Duff reactions.[1] Proper personal protective equipment (PPE), adequate ventilation, and robust temperature control of the reactor are crucial. For detailed safety information, always refer to the Safety Data Sheet (SDS) of all chemicals used.

Q4: How can I purify the final product on a larger scale?

A4: Large-scale purification of this compound is typically achieved through recrystallization. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallization include ethanol, or a mixed solvent system.[2] In some cases, a pre-purification step involving an aqueous wash to remove unreacted starting materials and inorganic salts may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. - Temperature: Ensure the reaction is maintained at the optimal temperature. For the Duff reaction, this can be in the range of 80-160°C depending on the specific protocol.[3][4]
Suboptimal Reagent Stoichiometry - Formylating Agent: The molar ratio of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to the 2,6-dimethylphenol can significantly impact the yield. Experiment with slight excesses of the formylating agent.
Side Reactions - Byproduct Formation: The formation of ortho-isomers or other byproducts can reduce the yield of the desired para-product. While the blocked ortho positions in 2,6-dimethylphenol favor para-substitution, reaction conditions should be strictly controlled to minimize side reactions.
Product Loss During Workup - Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. - Purification: Optimize the recrystallization process to minimize product loss in the mother liquor.
Issue 2: Impure Product (Presence of Byproducts)
Potential Cause Troubleshooting & Optimization
Formation of Isomers - Reaction Conditions: The Reimer-Tiemann reaction, while favoring para-substitution with blocked ortho positions, can still produce small amounts of other isomers.[5] Careful control of temperature and reaction time can help to improve selectivity.
Unreacted Starting Material - Reaction Monitoring: As mentioned above, monitor the reaction to ensure it goes to completion. - Purification: Unreacted 2,6-dimethylphenol can often be removed during the workup and recrystallization steps. An initial wash with a dilute basic solution can help remove unreacted phenol.
Formation of Tar-like Substances - Temperature Control: Overheating, especially in the Duff and Reimer-Tiemann reactions, can lead to the formation of polymeric or tar-like byproducts.[6] Maintain strict temperature control throughout the reaction.
Oxidation of the Product - Inert Atmosphere: The phenolic hydroxyl group can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Method Starting Material Key Reagents Typical Yield (%) Advantages Challenges & Disadvantages
Duff Reaction 2,6-DimethylphenolHexamethylenetetramine, Acid (e.g., acetic acid, trifluoroacetic acid)Variable (can be up to 95% under optimized conditions)[7]Can achieve high yields; relatively straightforward procedure.Yields can be low and variable; may require harsh conditions; potential for impure products.[3]
Reimer-Tiemann Reaction 2,6-DimethylphenolChloroform, Strong Base (e.g., NaOH)ModerateWell-established reaction; para-selectivity is favored due to blocked ortho positions.Can be messy with the formation of tars; yields are often moderate; exothermic reaction requires careful control.[1][6]
Oxidation of 2,4,6-Trimethylphenol 2,4,6-TrimethylphenolOxidizing Agent (e.g., O₂), Catalyst (e.g., Copper or Iron based)HighUtilizes a potentially readily available starting material.Can produce byproducts such as 2,6-dimethyl-p-benzoquinone; may require expensive catalysts.[8]

Experimental Protocols

Protocol 1: Synthesis via Modified Duff Reaction

This protocol is adapted from a method for the formylation of substituted phenols.

Materials:

  • 2,6-Dimethylphenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Ice water

  • Sodium carbonate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine 2,6-dimethylphenol (1 molar equivalent) and hexamethylenetetramine (1 molar equivalent).

  • Add trifluoroacetic acid to the mixture to act as both a solvent and a catalyst.

  • Heat the reaction mixture at reflux (approximately 85-90°C) for 12 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid.

  • Add the concentrated residue to ice water and stir for 15 minutes.

  • Make the mixture basic with sodium carbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis via Oxidation of 2,4,6-Trimethylphenol

This protocol is based on a patented method for the selective oxidation of a 4-alkyl group.

Materials:

Procedure:

  • A reaction mixture of 2,4,6-trimethylphenol (1.00 mol), CuCl (0.05 mol), dimethylformamide, and methanol is prepared in a suitable reactor.

  • The mixture is sparged with oxygen and heated to 70-75°C for eight hours.

  • After the reaction, the mixture is filtered and concentrated under reduced pressure.

  • The residue is poured into a water/ethyl acetate mixture containing EDTA-Na₃·2H₂O to complex and remove the copper catalyst.

  • The organic phase is further washed with an EDTA solution and then water.

  • The crude product is obtained after removal of the solvent and can be purified by recrystallization from toluene to yield pure 3,5-dimethyl-4-hydroxybenzaldehyde.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction Formylation Reaction cluster_workup Workup & Purification cluster_product Final Product 2_6_Dimethylphenol 2,6-Dimethylphenol Reaction Reaction with Formylating Agent 2_6_Dimethylphenol->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Duff_vs_ReimerTiemann cluster_duff Duff Reaction cluster_rt Reimer-Tiemann Reaction Duff_Reagents Hexamethylenetetramine, Acid Duff_Yield Yield: Variable (up to 95%) Duff_Reagents->Duff_Yield Duff_Pros Pros: - Potentially high yield - Simpler workup Duff_Yield->Duff_Pros Duff_Cons Cons: - Inconsistent yields - May require harsh conditions Duff_Yield->Duff_Cons RT_Reagents Chloroform, Strong Base RT_Yield Yield: Moderate RT_Reagents->RT_Yield RT_Pros Pros: - Well-established - Good para-selectivity RT_Yield->RT_Pros RT_Cons Cons: - Formation of tars - Exothermic reaction control RT_Yield->RT_Cons Start 2,6-Dimethylphenol Start->Duff_Reagents Start->RT_Reagents

Caption: Comparison of Duff and Reimer-Tiemann reactions for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis for Researchers: 2,6-Dimethyl-4-hydroxybenzaldehyde vs. Syringaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of phenolic aldehydes, both 2,6-Dimethyl-4-hydroxybenzaldehyde and syringaldehyde (B56468) present unique profiles for researchers in drug development and the broader scientific community. This guide offers an objective comparison of their chemical properties and biological activities, supported by experimental data and protocols to aid in research and development endeavors.

Physicochemical and Spectral Properties

A fundamental comparison begins with the distinct structural and physical properties of these two compounds. Syringaldehyde is characterized by the presence of two methoxy (B1213986) groups flanking the hydroxyl group on the benzene (B151609) ring, whereas this compound possesses two methyl groups in the same positions. This seemingly subtle difference in substitution significantly influences their physicochemical characteristics.

PropertyThis compoundSyringaldehyde
Molecular Formula C₉H₁₀O₂C₉H₁₀O₄
Molecular Weight 150.17 g/mol [1]182.17 g/mol
Melting Point 190-196 °C110-113 °C[2]
Boiling Point 283.8 °C at 760 mmHg192-193 °C at 14 mmHg
Solubility Low solubility in water; soluble in organic solvents.Very sparingly soluble in water; soluble in alcohol and polar organic solvents.[2]
Appearance Solid[3]Colorless solid (impure samples appear yellowish)[2]

Spectral Data Summary:

Spectral DataThis compoundSyringaldehyde
¹H NMR AvailableAvailable
¹³C NMR AvailableAvailable
Mass Spec AvailableAvailable
IR AvailableAvailable

Biological Activity: A Comparative Overview

Syringaldehyde has been the subject of extensive research, demonstrating a broad spectrum of biological activities. In contrast, this compound is less studied, but its structural characteristics as a hindered phenolic antioxidant suggest potential bioactivities.

Antioxidant Activity

Syringaldehyde is a well-documented antioxidant. The antioxidant capacity of phenolic compounds is significantly influenced by the nature of the substituents on the aromatic ring.[4][5][6]

This compound is classified as a hindered phenolic antioxidant. The bulky methyl groups ortho to the hydroxyl group can enhance the stability of the resulting phenoxy radical, which is crucial for terminating free radical chain reactions.[7][8][9][10][11] While specific quantitative data for its antioxidant activity is limited in publicly available literature, its structure suggests it likely possesses significant radical scavenging capabilities.

Anti-inflammatory Activity

Syringaldehyde has been shown to exert anti-inflammatory effects. For instance, it can inhibit COX-2 activity.

While direct experimental evidence for the anti-inflammatory activity of this compound is scarce, related dihydroxybenzaldehyde compounds have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.[12] Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory properties.

Cytotoxicity

Some benzaldehyde (B42025) derivatives have been investigated for their cytotoxic effects against cancer cell lines.[13][14][15][16] For example, certain benzaldehyde formulations have been shown to decrease the viability of lung and prostate cancer cells.[15] The cytotoxicity of this compound has not been extensively reported.

Signaling Pathway Modulation

Syringaldehyde has been demonstrated to modulate key signaling pathways involved in cellular stress and inflammation. Notably, it has been shown to mitigate cyclophosphamide-induced toxicity by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.[17][18] The Nrf2 pathway is a critical regulator of endogenous antioxidant responses.[19][20][21]

The specific signaling pathways modulated by this compound are not well-documented. However, many phenolic compounds are known to interact with pathways like the NF-κB signaling cascade, which plays a crucial role in inflammation.[22][23]

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation : Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure : In a 96-well plate, add various concentrations of the test compound or standard to the wells. Add the DPPH solution to each well.

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure : Add various concentrations of the test compound or a standard (e.g., Trolox) to a 96-well plate. Add the diluted ABTS•+ solution to each well.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that reduces cell viability by 50%) can then be calculated.

Visualizing the Comparison

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_syringaldehyde Syringaldehyde cluster_dimethyl This compound S_Structure Chemical Structure (2 Methoxy Groups) S_Properties Physicochemical Properties (Lower Melting Point) S_Structure->S_Properties Influences S_Bioactivity Broad Biological Activity (Antioxidant, Anti-inflammatory) S_Properties->S_Bioactivity Correlates with D_Structure Chemical Structure (2 Methyl Groups - Hindered Phenol) D_Properties Physicochemical Properties (Higher Melting Point) D_Structure->D_Properties Influences D_Bioactivity Potential Biological Activity (Inferred from Structure) D_Properties->D_Bioactivity Suggests start Start: Phenolic Aldehyde Sample antioxidant Antioxidant Activity Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Activity Assays (NO, TNF-α, IL-6) start->anti_inflammatory cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity data_analysis Data Analysis (IC50 Calculation) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis comparison Comparative Evaluation data_analysis->comparison Syringaldehyde Syringaldehyde Nrf2 Nrf2 Activation Syringaldehyde->Nrf2 NFkB NF-κB Inhibition Syringaldehyde->NFkB HO1 HO-1 Upregulation Nrf2->HO1 Antioxidant_Response Enhanced Antioxidant Response HO1->Antioxidant_Response Inflammation Reduced Inflammation NFkB->Inflammation

References

A Comparative Analysis of the Antioxidant Activity of 2,6-Dimethyl-4-hydroxybenzaldehyde and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship and Predicted Antioxidant Potential of 2,6-Dimethyl-4-hydroxybenzaldehyde

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficacy.

In the case of this compound, the hydroxyl group at the C4 position is the primary site for hydrogen donation. The presence of two methyl groups at the C2 and C6 positions (ortho to the hydroxyl group) is expected to have a significant influence on its antioxidant activity. These bulky alkyl groups can exert a steric hindrance effect, which may modulate the accessibility of the hydroxyl group to free radicals. However, these electron-donating methyl groups can also increase the electron density on the aromatic ring, which can enhance the stability of the phenoxyl radical once formed, thereby potentially increasing its antioxidant capacity. The aldehyde group (-CHO) at the C1 position is an electron-withdrawing group, which might slightly decrease the electron-donating ability of the hydroxyl group.

Compared to simpler phenols, the unique substitution pattern of this compound suggests a nuanced antioxidant profile that warrants direct experimental investigation.

Quantitative Comparison of Antioxidant Activity of Various Phenols

To provide a quantitative framework for comparison, the following table summarizes the antioxidant activity of several common phenolic compounds, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data is presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) and Trolox Equivalent Antioxidant Capacity (TEAC) values. Lower IC50 values indicate higher antioxidant activity.

Phenolic CompoundAssayIC50 (µM)TEAC (Trolox Equivalents)Reference
Gallic Acid DPPH4.05 - 8.51.03 - 3.6[1]
ABTS2.91.08
Quercetin DPPH4.4 - 15.20.73 - 4.7[1]
ABTS1.32.38
Catechin DPPH8.0 - 25.70.82 - 2.8
ABTS2.51.58
Caffeic Acid DPPH9.8 - 18.40.92 - 1.8
ABTS3.21.25
Vanillin DPPH>1000-
ABTS18.50.52
Syringaldehyde DPPH--
ABTS12.30.81
4-Hydroxybenzaldehyde DPPH>1000-
ABTS--
Trolox (Standard) DPPH4.5 - 8.21.00[1]
ABTS4.0 - 6.51.00

Note: The IC50 and TEAC values can vary depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the two most common in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. When an antioxidant is added, it donates a hydrogen atom to DPPH, reducing it to DPPH-H, a colorless compound. The decrease in absorbance is proportional to the concentration of the antioxidant and its radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution (e.g., 1.8 mL) to a cuvette.

    • Add a small volume of the test compound or standard solution (e.g., 0.2 mL) at different concentrations.

    • For the control, add the same volume of the solvent instead of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the following formula:

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.

Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.

    • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a large volume of the diluted ABTS•+ solution (e.g., 1.0 mL) to a cuvette.

    • Add a small volume of the test compound or standard solution (e.g., 10 µL) at different concentrations.

    • For the control, add the same volume of the solvent instead of the test compound.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis DPPH_sol DPPH Solution (Violet) Mix Mix DPPH and Test Compound/Standard DPPH_sol->Mix Test_cmpd Test Compound Solutions Test_cmpd->Mix Standard Standard (e.g., Trolox) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• donation Phenol Phenolic Antioxidant (ArOH) Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical H• donation Stable_Product Stable Non-Radical Product Phenoxyl_Radical->Stable_Product Resonance Stabilization/ Further Reactions

References

Comparative Antimicrobial Properties of Benzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Benzaldehyde (B42025) and its derivatives are a class of aromatic organic compounds that have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] The antimicrobial efficacy of these compounds is often influenced by the substitution pattern on the benzene (B151609) ring, with hydroxyl, methoxy, and other functional groups playing a crucial role in their activity.[3][4] This guide summarizes the available quantitative data, details common experimental protocols, and visualizes key workflows to aid in the research and development of novel antimicrobial agents based on the benzaldehyde scaffold.

Quantitative Antimicrobial Activity

The antimicrobial activity of various benzaldehyde derivatives has been evaluated against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Below is a summary of the reported MIC values for several benzaldehyde derivatives against various pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (Bovine Mastitis Isolates)500 (MIC₅₀)[5]
2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Staphylococcus aureus (Bovine Mastitis Isolates)500 (MIC₅₀)[5]
2-Hydroxy-4-methoxybenzaldehyde Staphylococcus aureus1024[6]
Benzaldehyde Staphylococcus aureus≥ 1024[7]
Cinnamaldehyde Derivative (LXC 36, 4-Br) Acinetobacter baumannii ATCC 1960632[8]
Cinnamaldehyde Derivative (LXC 43, 2,4-di-Cl) Acinetobacter baumannii ATCC 1960664[8]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid Staphylococcus aureus ATCC 2592364[9]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid Enterococcus faecalis ATCC 2921264[9]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid Candida albicans ATCC 60193128[9]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid Candida tropicalis ATCC 13803128[9]
4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acid Pseudomonas aeruginosa ATCC 27853256[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activities of benzaldehyde derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Incubation: The microtiter plates are incubated at a suitable temperature (typically 35-37°C for bacteria and 30-35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Test Compound: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each well.

Visualizing Experimental Workflows and Mechanisms

Diagrams illustrating experimental workflows and potential mechanisms of action can aid in understanding the evaluation and function of these antimicrobial compounds.

Antimicrobial_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_assay Assay cluster_incubation_analysis Incubation & Analysis Compound_Prep Prepare Stock Solutions of Benzaldehyde Derivatives Serial_Dilution Perform Serial Dilutions in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Growth) Incubation->MIC_Determination Proposed_Mechanism_of_Action cluster_compound Benzaldehyde Derivative cluster_cell Microbial Cell Benzaldehyde Substituted Benzaldehyde Cell_Membrane Cell Membrane Benzaldehyde->Cell_Membrane Disruption Enzymes Essential Enzymes Benzaldehyde->Enzymes Inhibition Cellular_Components Intracellular Components Cell_Membrane->Cellular_Components Leakage Cell_Death Cell Death Cellular_Components->Cell_Death Enzymes->Cell_Death

References

A Comparative Guide to the Validation of a New Analytical Method for 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,6-Dimethyl-4-hydroxybenzaldehyde against two alternative techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is crucial for ensuring data integrity in research and throughout the drug development process. The validation of these methods is based on the principles outlined in the ICH Q2(R2) guideline, which ensures that an analytical procedure is fit for its intended purpose.[1][2][3] This document presents the methodologies and comparative performance data to assist researchers and scientists in selecting the optimal method for their specific applications.

Comparative Performance of Analytical Methods

The choice of an analytical method is determined by various factors, including the required sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the performance characteristics of the new HPLC-UV method alongside a rapid UHPLC-UV method and a highly sensitive GC-MS method for the analysis of this compound.

Table 1: Comparison of Method Performance Characteristics

Performance MetricNew HPLC-UV MethodUHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (R²) 0.99950.99920.9998
Range 1 - 200 µg/mL1 - 200 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.5%99.0% - 100.5%
Precision (RSD %) < 1.5%< 2.0%< 1.0%
LOD 0.3 µg/mL0.5 µg/mL0.02 µg/mL
LOQ 1.0 µg/mL1.5 µg/mL0.1 µg/mL
Analysis Time ~12 minutes~3 minutes~15 minutes

Table 2: Summary of Chromatographic Conditions

ParameterNew HPLC-UV MethodUHPLC-UV MethodGC-MS Method
Column C18 (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.8 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile (B52724):Water (50:50, v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40, v/v) with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min0.5 mL/min1.2 mL/min
Detection UV at 280 nmUV at 280 nmMass Spectrometry (Scan mode)
Temperature 30°C40°COven Program: 100°C to 280°C
Injection Volume 10 µL2 µL1 µL (splitless)

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the two alternative techniques are provided below.

New Analytical Method: HPLC-UV

This method provides a robust and reliable quantification of this compound suitable for routine analysis.

a. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Alternative Method 1: UHPLC-UV

This method offers a significant reduction in analysis time, making it ideal for high-throughput screening.

a. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, ensuring final dilutions are made in the UHPLC mobile phase.

b. Chromatographic Conditions:

  • Instrument: UHPLC system with a UV detector.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

Alternative Method 2: GC-MS with Derivatization

This method provides the highest sensitivity and selectivity, which is advantageous for trace-level analysis in complex matrices. A derivatization step is necessary to increase the volatility of the analyte.[4][5]

a. Derivatization Procedure (Silylation):

  • Evaporate 100 µL of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

b. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: 1 µL, splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 400.

Visualizations

Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the new HPLC-UV method and a comparative overview of the key characteristics of the three analytical techniques.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (1-200 µg/mL) stock->working sample Sample Preparation & Dilution filter Filtration (0.45 µm) sample->filter inject Inject 10 µL filter->inject column C18 Column (4.6x150 mm, 5 µm) inject->column detection UV Detection (280 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the new HPLC-UV method.

G cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC New HPLC-UV Speed Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity Moderate Robustness Robustness HPLC->Robustness High Complexity Complexity HPLC->Complexity Low UHPLC UHPLC-UV UHPLC->Speed High UHPLC->Sensitivity Moderate UHPLC->Robustness Moderate UHPLC->Complexity Moderate GCMS GC-MS GCMS->Speed Low GCMS->Sensitivity Very High GCMS->Robustness Moderate GCMS->Complexity High

Caption: Comparison of key performance attributes across methods.

References

comparative study of different synthesis routes for 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes for the preparation of 2,6-Dimethyl-4-hydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. The following sections detail prominent synthetic methodologies, supported by experimental data, to assist researchers in selecting the most suitable route based on factors such as yield, regioselectivity, and reaction conditions.

Comparison of Synthetic Methodologies

The synthesis of this compound primarily involves the formylation of 2,6-dimethylphenol (B121312) or the oxidation of 2,4,6-trimethylphenol (B147578) (mesitol). The choice of synthetic strategy significantly impacts the yield and purity of the final product. Below is a summary of key quantitative data for the most effective reported methods.

Synthesis RouteStarting MaterialKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Duff Reaction 2,6-DimethylphenolHexamethylenetetramine, Trifluoroacetic acidTrifluoroacetic acid83-9012 hours~95%[1][2]
Oxidation 2,4,6-Trimethylphenol (Mesitol)Copper(II) catalyst, Amine cocatalyst, OxygenOrganic Solvent10-100Not Specified79.2%[3]
Rieche Formylation 3,5-Dimethylphenol (B42653)Dichloromethyl methyl ether, Titanium tetrachlorideDichloromethane (B109758)045 minutes13%
Reimer-Tiemann Reaction 2,6-DimethylphenolChloroform (B151607), Strong base (e.g., NaOH)Biphasic (e.g., water/chloroform)ElevatedSeveral hoursLow (para-product)
Vilsmeier-Haack Reaction 2,6-DimethylphenolPOCl₃, DMFNot SpecifiedNot SpecifiedNot SpecifiedLow (para-product)

Detailed Experimental Protocols

Duff Reaction

The Duff reaction, particularly when modified with trifluoroacetic acid, provides a high-yield route to this compound from 2,6-dimethylphenol.[1][2] This method is advantageous due to its high regioselectivity for para-formylation when the ortho positions are blocked.

Experimental Protocol:

  • A mixture of 12.2 grams (0.1 mol) of 2,6-dimethylphenol, 14.0 grams (0.1 mol) of hexamethylenetetramine, and 150 ml of trifluoroacetic acid is prepared.[2]

  • The mixture is heated to reflux at a temperature of 83-90°C for approximately 12 hours.[2]

  • Following the reaction, the trifluoroacetic acid is removed under reduced pressure.[2]

  • The concentrated product is then combined with 600 ml of ice water and stirred for 15 minutes.[2]

  • The mixture is made basic with sodium carbonate and extracted with diethyl ether.[2]

  • Evaporation of the ether yields a solid which is recrystallized from a chloroform-pentane mixture to give this compound.[2] A yield of 14.3 grams (approximately 95%) has been reported.[1][2]

Oxidation of 2,4,6-Trimethylphenol (Mesitol)

The selective oxidation of the para-methyl group of 2,4,6-trimethylphenol presents another efficient pathway to the target aldehyde.[3] This method utilizes a copper catalyst in the presence of an amine cocatalyst and an oxygen source.

Experimental Protocol:

  • A 2,4,6-trialkylphenol, such as 2,4,6-trimethylphenol, is subjected to selective oxidation of the 4-alkyl radical.[3]

  • The oxidation is achieved using an oxygen-containing gas (e.g., elemental oxygen or air) in the presence of an organic solvent, a copper salt, and an amine cocatalyst.[3]

  • The reaction is typically carried out at a temperature ranging from 10°C to 100°C.[3]

  • The resulting 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) is then isolated. A yield of 79.2% has been reported.[3]

Rieche Formylation

This method involves the formylation of 3,5-dimethylphenol and results in a mixture of isomers, with the desired para-formylated product being the minor component.

Experimental Protocol:

  • To a solution of 3,5-dimethylphenol in dry dichloromethane at 0°C under an inert atmosphere, titanium tetrachloride (2.2 eq.) is added.

  • The mixture is stirred for 1 hour, after which dichloromethyl methyl ether (1.1 eq.) is added.

  • The reaction is stirred for an additional 45 minutes and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product mixture is extracted and purified by chromatography to yield 4-hydroxy-2,6-dimethylbenzaldehyde (13% yield) and the major isomer, 2-hydroxy-4,6-dimethylbenzaldehyde (B2373390) (65% yield).

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols.[4][5][6] Achieving para-formylation with this method is challenging and generally results in low yields unless the ortho positions are sterically hindered.[5][7] The use of cyclodextrins has been reported to enhance para-selectivity.[7]

General Considerations for para-Formylation:

  • Starting Material: 2,6-dimethylphenol, where the ortho positions are blocked, would be the required starting material.

  • Reaction Conditions: The reaction is typically carried out by treating the phenol (B47542) with chloroform in the presence of a strong aqueous base, such as sodium hydroxide, at elevated temperatures.[5]

  • Challenges: The primary challenge is the inherent preference for ortho-formylation. Even with blocked ortho positions, the yield of the para-product is often low due to competing side reactions.

Vilsmeier-Haack Reaction

General Considerations:

  • Reagents: The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[10]

  • Substrate: An electron-rich aromatic compound like 2,6-dimethylphenol is required.[8]

  • Challenges: While para-formylation is generally favored, the reaction's efficiency can be substrate-dependent, and optimization is often necessary to achieve satisfactory yields.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the primary synthetic routes discussed.

Duff_Reaction_Workflow start Start: 2,6-Dimethylphenol reagents Hexamethylenetetramine Trifluoroacetic acid start->reagents + reflux Reflux at 83-90°C (12 hours) reagents->reflux workup Workup: 1. Concentration 2. Hydrolysis (ice water) 3. Basification (Na₂CO₃) 4. Extraction (diethyl ether) reflux->workup product Product: this compound workup->product

Caption: Workflow for the Duff Reaction Synthesis.

Oxidation_Workflow start Start: 2,4,6-Trimethylphenol reagents Copper(II) catalyst Amine cocatalyst Oxygen start->reagents + reaction Reaction at 10-100°C reagents->reaction isolation Isolation reaction->isolation product Product: this compound isolation->product

Caption: Workflow for the Oxidation of Mesitol.

Comparative_Synthesis_Routes cluster_start Starting Materials cluster_reactions Formylation/Oxidation Reactions 2_6_DMP 2,6-Dimethylphenol Duff Duff Reaction 2_6_DMP->Duff Reimer Reimer-Tiemann Reaction 2_6_DMP->Reimer Vilsmeier Vilsmeier-Haack Reaction 2_6_DMP->Vilsmeier Mesityl 2,4,6-Trimethylphenol Oxidation Oxidation Mesityl->Oxidation Product This compound Duff->Product High Yield Reimer->Product Low Yield (para) Vilsmeier->Product Low Yield (para) Oxidation->Product Good Yield

Caption: Logical Relationship of Synthesis Routes.

References

A Comparative Analysis of the Biological Activities of 2,6-Dimethyl-4-hydroxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Antioxidant and Anti-inflammatory Potential of Dimethyl-substituted Hydroxybenzaldehydes

In the landscape of pharmacological research, phenolic compounds stand out for their diverse therapeutic properties. Among these, hydroxybenzaldehyde derivatives have garnered significant attention for their antioxidant and anti-inflammatory activities. This guide provides a comparative overview of the biological activities of 2,6-Dimethyl-4-hydroxybenzaldehyde and its structural isomers, with a focus on their potential applications in drug discovery and development. While direct comparative studies on these specific isomers are limited, this report synthesizes available data on related compounds to infer their potential activities and mechanisms of action.

Comparative Biological Activity

The biological efficacy of phenolic compounds is intrinsically linked to their chemical structure, particularly the substitution pattern on the aromatic ring. For dimethyl-substituted hydroxybenzaldehydes, the positioning of the methyl and hydroxyl groups is expected to influence their antioxidant and anti-inflammatory potential.

Antioxidant Activity

The antioxidant capacity of phenolic compounds stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The presence and position of electron-donating groups, such as methyl groups, can modulate this activity. It is hypothesized that the steric hindrance provided by the two methyl groups ortho to the hydroxyl group in this compound could influence its radical scavenging ability compared to its isomers.

Table 1: Postulated Comparative Antioxidant Activity of Dimethyl-4-hydroxybenzaldehyde Isomers

IsomerPotential Antioxidant ActivityRationale
This compoundModerate to HighThe para-hydroxyl group allows for effective radical scavenging. The ortho-methyl groups may provide steric hindrance, potentially affecting the reaction rate with some radicals, but could also enhance the stability of the resulting phenoxyl radical.
3,5-Dimethyl-4-hydroxybenzaldehydeHighThe hydroxyl group is readily available for hydrogen donation. The meta-methyl groups provide electronic stabilization to the phenoxyl radical, potentially enhancing its antioxidant capacity.
Anti-inflammatory Activity

The anti-inflammatory effects of phenolic aldehydes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is another common mechanism.[2]

While specific data for this compound and its isomers on these pathways is scarce, studies on structurally related dihydroxybenzaldehyde isomers have demonstrated their potential to inhibit the production of inflammatory mediators.[3] For instance, some dihydroxybenzaldehydes have been shown to suppress the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed methodologies for key bioassays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound and its isomers) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the test compounds or standard to the wells.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the biological activities of these isomers, it is crucial to investigate their effects on key signaling pathways.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling cascades are central regulators of inflammation.[1] Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting these pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays Biological Activity Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound & Isomers characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition in Macrophages) characterization->anti_inflammatory pathway Signaling Pathway Analysis (NF-κB, MAPK pathways) anti_inflammatory->pathway enzyme Enzyme Inhibition Assays (COX-2, iNOS) anti_inflammatory->enzyme

Figure 1. A generalized experimental workflow for the comparative analysis of dimethyl-4-hydroxybenzaldehyde isomers.

signaling_pathway cluster_compound Potential Inhibition by Dimethyl-hydroxybenzaldehydes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 Gene Expression Nucleus->iNOS_COX2 Induces NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Leads to IKK_inhibition Inhibition IKK_inhibition->IKK NFkB_inhibition Inhibition NFkB_inhibition->NFkB

Figure 2. A simplified diagram of the NF-κB signaling pathway and potential points of inhibition by test compounds.

Conclusion

While direct comparative data is currently limited, the structural features of this compound and its isomers suggest they are promising candidates for further investigation as antioxidant and anti-inflammatory agents. The provided experimental protocols offer a framework for researchers to conduct systematic comparative studies to elucidate the structure-activity relationships and therapeutic potential of this class of compounds. Such research is essential for the rational design and development of novel drugs targeting oxidative stress and inflammation-related diseases.

References

spectroscopic comparison of 2,6-Dimethyl-4-hydroxybenzaldehyde and vanillin

Author: BenchChem Technical Support Team. Date: December 2025

In the world of aromatic aldehydes, vanillin (B372448) reigns supreme as a globally recognized flavor and fragrance compound. However, its structural analogs, such as 2,6-Dimethyl-4-hydroxybenzaldehyde, offer unique chemical properties and potential applications that warrant a closer look. This guide provides a detailed spectroscopic comparison of these two phenolic aldehydes, offering researchers, scientists, and drug development professionals a comprehensive dataset for their work.

At a Glance: Structural Differences

The key structural difference between vanillin (4-hydroxy-3-methoxybenzaldehyde) and this compound lies in the substitution pattern on the benzene (B151609) ring. Vanillin possesses a methoxy (B1213986) group (-OCH₃) and a hydroxyl group (-OH) ortho and para to the aldehyde group, respectively. In contrast, this compound features two methyl groups (-CH₃) flanking the hydroxyl group, which is para to the aldehyde functionality. This seemingly subtle variation significantly influences their electronic and steric environments, leading to distinct spectroscopic signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and vanillin, providing a side-by-side comparison of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) characteristics.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment This compound Vanillin
Aldehyde (-CHO)~9.7~9.8
Aromatic (Ar-H)~7.6 (s, 2H)~7.4 (d, 1H), ~7.4 (dd, 1H), ~7.0 (d, 1H)
Hydroxyl (-OH)~5.5 (br s, 1H)~6.3 (br s, 1H)
Methyl (-CH₃)~2.5 (s, 6H)-
Methoxy (-OCH₃)-~3.9 (s, 3H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment This compound Vanillin
Aldehyde (C=O)~191~191
Aromatic (C-CHO)~130~130
Aromatic (C-OH)~158~151
Aromatic (C-H)~133~127, ~114, ~110
Aromatic (C-CH₃)~129-
Aromatic (C-OCH₃)-~147
Methyl (-CH₃)~20-
Methoxy (-OCH₃)-~56

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Vibration This compound Vanillin
O-H stretch (phenolic)~3300-3100 (broad)~3300-3100 (broad)
C-H stretch (aromatic)~3100-3000~3100-3000
C-H stretch (aldehyde)~2850, ~2750~2850, ~2750
C=O stretch (aldehyde)~1680~1685
C=C stretch (aromatic)~1600, ~1500~1600, ~1500
C-O stretch (phenolic)~1200~1270, ~1150
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax)

Compound λmax (nm) Solvent
This compound~285, ~315Ethanol
Vanillin~230, ~280, ~310Ethanol
Mass Spectrometry (MS)

Table 5: Key Mass-to-Charge Ratios (m/z)

Compound Molecular Ion [M]⁺ Major Fragment Ions
This compound150149, 121, 91
Vanillin152151, 123, 95, 67

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Apply a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill a matched cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique used.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragment ion spectra.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualizing Workflows and Pathways

To further aid in understanding the experimental and biological contexts of these compounds, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Analyte Analyte (this compound or Vanillin) Dissolution Dissolution in Deuterated Solvent Analyte->Dissolution Dilution Dilution in UV-Vis Solvent Analyte->Dilution Solid_Prep Solid State Prep (KBr or ATR) Analyte->Solid_Prep Volatile_Solvent Dissolution in Volatile Solvent Analyte->Volatile_Solvent NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Volatile_Solvent->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) IR->IR_Data UV_Vis_Data λmax (nm) UV_Vis->UV_Vis_Data MS_Data m/z Ratios MS->MS_Data

Caption: General experimental workflow for the spectroscopic analysis of aromatic aldehydes.

Biological_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition Stimulus e.g., LPS IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Activation NF-κB Translocation to Nucleus IkB->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_Activation->Gene_Expression Vanillin Vanillin Vanillin->IkB Inhibits DMHB 2,6-Dimethyl-4- hydroxybenzaldehyde (Potential Antioxidant/Anti-inflammatory) DMHB->IKK Potential Inhibition

Caption: Proposed anti-inflammatory mechanism of vanillin via NF-κB pathway inhibition.

Biological Activity Insights

Vanillin has been extensively studied for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Its anti-inflammatory properties are, in part, attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1]

The biological activities of this compound are less characterized. However, its structural similarity to other phenolic antioxidants suggests it may also possess free-radical scavenging capabilities. Further research is needed to fully elucidate its pharmacological profile and potential therapeutic applications.

This comparative guide provides a foundational dataset for researchers working with these aromatic aldehydes. The distinct spectroscopic fingerprints and potential for varied biological activities make both this compound and vanillin interesting candidates for further investigation in medicinal chemistry, materials science, and flavor chemistry.

References

Thermal Stability of Polymers from 4-Hydroxybenzaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermal properties of polymers synthesized from 4-hydroxybenzaldehyde (B117250) and its analogues. This guide provides a comparative analysis of their thermal stability, supported by experimental data and detailed methodologies.

Due to a lack of available research specifically comparing the thermal stability of different polymer classes derived directly from 2,6-Dimethyl-4-hydroxybenzaldehyde, this guide presents a comparative analysis of polymers synthesized from the closely related and extensively studied monomer, 4-hydroxybenzaldehyde. The principles of polymer chemistry suggest that the trends in thermal stability observed for polymers derived from 4-hydroxybenzaldehyde are likely to be analogous for those derived from its dimethylated counterpart. The inclusion of methyl groups on the aromatic ring, as in this compound, may influence properties such as solubility and glass transition temperature, but the fundamental thermal decomposition characteristics are expected to follow similar patterns based on the polymer backbone structure.

This guide focuses on two major classes of polymers that can be synthesized from 4-hydroxybenzaldehyde: Polyazomethines (Schiff Bases) and Polyesters .

Comparative Thermal Performance Data

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature. Key metrics include the temperature at which 5% weight loss occurs (Td5) and the char yield at a high temperature. DSC is used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state.

Polymer ClassSpecific Polymer ExampleTd5 (°C)Char Yield (%) at high temperatureGlass Transition Temperature (Tg) (°C)Reference
Polyazomethine Poly(azomethine-ether) from 4,4'-[1,4-phenylenebis(methyleneoxy)]dibenzaldehyde and various diamines~444-501Not specified155-205[1]
Polyester (B1180765) Polyester from Bis(4-hydroxybenzilaldehid)-2,2-dimethyl-1,3-propildiimine and terephthaloyl dichloride280 (10% weight loss)41% at 600°C170[2]
Polyester Copolyesters from a biphenyl (B1667301) monomer derived from 4-hydroxybenzaldehyde327-389Not specified51-120[3]

Experimental Protocols

Synthesis of Polyazomethines

General Procedure for Solution Polycondensation:

A typical synthesis of polyazomethines involves the condensation reaction between a dialdehyde (B1249045) monomer and a diamine.[1]

  • A new dialdehyde, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (B165970) (BBMPC), is synthesized in a two-step process. First, cyclopentanone (B42830) and o-cresol (B1677501) react to form 1,1-bis(4-hydroxy-3-methyl phenyl)cyclopentane (BHMPC). This is followed by a reaction with 4-fluorobenzaldehyde (B137897) in N,N-dimethyl formamide (B127407) (DMF) in the presence of anhydrous potassium carbonate.

  • The synthesized dialdehyde (BBMPC) is then reacted with various aromatic diamines (e.g., 4,4'-diamino diphenyl ether, 4,4'-diaminodiphenyl methane) in N,N'-dimethyl acetamide (B32628) (DMAc) containing 5 wt% LiCl.

  • The solution polycondensation is carried out under an inert atmosphere with stirring.

  • The resulting polymer is typically isolated by precipitation in a non-solvent, followed by washing and drying.

Synthesis of Polyesters

General Procedure for Solution Polycondensation:

Polyesters can be synthesized by the reaction of a diol with a diacid chloride.[2]

  • A Schiff base diol, Bis(4-hydroxybenzilaldehid)-2,2-dimethyl-1,3-propildiimine (H2HB2P), is prepared from the reaction of a 2,2-dimethyl-1,3-diaminopropane Schiff base with 4-hydroxybenzaldehyde.

  • The polyester is then synthesized by the solution polycondensation of the H2HB2P diol with an aromatic diacid chloride, such as 1,4-benzenedicarbonyl dichloride (terephthaloyl chloride).

  • The reaction is typically carried out in an aprotic polar solvent like N-methylpyrrolidone (NMP) at room temperature under a nitrogen atmosphere.

  • The polymer is isolated, washed to remove unreacted monomers and byproducts, and then dried.

Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA is performed to evaluate the thermal stability and decomposition characteristics of the polymers.[1][2]

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, usually nitrogen, to prevent oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td5 (temperature at 5% weight loss) and the char yield (percentage of material remaining at a high temperature, e.g., 600-800 °C) are determined from the TGA curve.

Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions.[1][2]

  • A small, weighed sample of the polymer is sealed in an aluminum pan.

  • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle, at a specific rate (e.g., 10 °C/min).

  • The heat flow to or from the sample is measured relative to an empty reference pan.

  • The glass transition temperature is identified as a step change in the baseline of the DSC thermogram.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathways for the discussed polymers and a typical workflow for their thermal analysis.

G General Synthesis of Polyazomethines and Polyesters cluster_polyazomethine Polyazomethine Synthesis cluster_polyester Polyester Synthesis Dialdehyde Dialdehyde (from 4-Hydroxybenzaldehyde) Polyazomethine Polyazomethine Dialdehyde->Polyazomethine Diamine Diamine Diamine->Polyazomethine Diol Diol (from 4-Hydroxybenzaldehyde) Polyester Polyester Diol->Polyester DiacidChloride Diacid Chloride DiacidChloride->Polyester

Caption: General synthetic routes for polyazomethines and polyesters from 4-hydroxybenzaldehyde derivatives.

G Thermal Analysis Workflow Start Polymer Sample TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA_Data Decomposition Temperature (Td5) Char Yield TGA->TGA_Data DSC_Data Glass Transition Temperature (Tg) DSC->DSC_Data Analysis Comparative Thermal Stability Analysis TGA_Data->Analysis DSC_Data->Analysis

Caption: A typical experimental workflow for the thermal analysis of polymers.

References

Comparative Guide to Immunoassay Cross-Reactivity: A Focus on 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Immunoassay Cross-Reactivity

Immunoassays are indispensable tools in research and diagnostics, relying on the specific binding of antibodies to their target analytes. However, the specificity of this binding is not always absolute. Cross-reactivity occurs when an antibody binds to a molecule other than its intended target, a phenomenon that can lead to inaccurate quantification and false-positive results.[1] This is particularly common when the non-target molecule shares structural similarities with the primary analyte.[2]

Phenolic aldehydes, such as 2,6-Dimethyl-4-hydroxybenzaldehyde, syringaldehyde (B56468), and vanillin, represent a class of compounds with shared structural motifs. This similarity makes them prone to cross-reactivity in immunoassays designed for one of the group members. Therefore, rigorous cross-reactivity testing is essential to validate the specificity of any new immunoassay for these compounds.

Hypothetical Cross-Reactivity Analysis in a Syringaldehyde Immunoassay

To illustrate the process of assessing cross-reactivity, we will consider a competitive enzyme-linked immunosorbent assay (ELISA) developed for the quantification of syringaldehyde. In this context, we will evaluate the potential cross-reactivity of this compound and other related phenolic aldehydes.

Structural Comparison of Analytes

The likelihood of cross-reactivity is often correlated with the structural similarity between the primary analyte and the potentially cross-reacting molecule. Below is a diagram illustrating the structural relationships between syringaldehyde, this compound, and vanillin.

G cluster_syringaldehyde Syringaldehyde (Primary Analyte) cluster_dmhba This compound cluster_vanillin Vanillin Syringaldehyde DMHBA Syringaldehyde->DMHBA Structural Similarity Vanillin Syringaldehyde->Vanillin Structural Similarity S_label C₉H₁₀O₄ DMHBA->Vanillin Shared Benzaldehyde Core D_label C₉H₁₀O₂ V_label C₈H₈O₃

Caption: Structural comparison of key phenolic aldehydes.

Quantitative Data Presentation

The cross-reactivity of a compound is typically expressed as a percentage relative to the primary analyte. This is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) with the IC50 of the primary analyte. The formula for calculating percent cross-reactivity is:

% Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100

The following table presents hypothetical data from a competitive ELISA for syringaldehyde, demonstrating how to compare the cross-reactivity of this compound and other relevant compounds.

CompoundIC50 (ng/mL)% Cross-Reactivity
Syringaldehyde (Primary Analyte) 10 100%
This compound2504.0%
Vanillin8511.8%
4-Hydroxybenzaldehyde5002.0%
Benzaldehyde>10,000<0.1%

Experimental Protocols

A competitive ELISA is a robust method for quantifying cross-reactivity.[3] The following is a detailed protocol for assessing the cross-reactivity of this compound in a hypothetical syringaldehyde competitive ELISA.

Experimental Workflow for Competitive ELISA

G plate 1. Coating: 96-well plate coated with Syringaldehyde-protein conjugate. wash1 2. Washing plate->wash1 block 3. Blocking: Add blocking buffer to prevent non-specific binding. wash1->block wash2 4. Washing block->wash2 competition 5. Competition: Add anti-syringaldehyde antibody with either standard syringaldehyde or test compound (e.g., this compound). wash2->competition incubation1 6. Incubation competition->incubation1 wash3 7. Washing incubation1->wash3 secondary_ab 8. Add Enzyme-conjugated Secondary Antibody. wash3->secondary_ab incubation2 9. Incubation secondary_ab->incubation2 wash4 10. Washing incubation2->wash4 substrate 11. Add Substrate: Color develops in proportion to bound primary antibody. wash4->substrate stop 12. Stop Reaction substrate->stop read 13. Read Absorbance: Signal is inversely proportional to the concentration of syringaldehyde/cross-reactant. stop->read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Detailed Methodologies
  • Coating:

    • Dilute a syringaldehyde-protein conjugate (e.g., syringaldehyde-BSA) to a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the conjugate solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Competition:

    • Prepare serial dilutions of the syringaldehyde standard and the potential cross-reactants (e.g., this compound, vanillin) in assay buffer.

    • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the anti-syringaldehyde primary antibody for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked plate.

  • Incubation:

    • Incubate the plate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Addition of Secondary Antibody:

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG), diluted according to the manufacturer's instructions, to each well.

  • Incubation:

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step, but increase the number of washes to five to ensure removal of any unbound secondary antibody.

  • Substrate Addition:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well to quench the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Conclusion

While direct experimental data on the immunoassay cross-reactivity of this compound is currently lacking, the principles and protocols outlined in this guide provide a robust framework for its evaluation. By employing a competitive ELISA and comparing the IC50 value of this compound to that of the primary analyte, researchers can accurately quantify its cross-reactivity. This information is critical for the development and validation of specific and reliable immunoassays for phenolic aldehydes, ensuring data integrity in research and clinical applications.

References

A Comparative Guide to the Cytotoxicity of Benzaldehyde Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of 2,6-Dimethyl-4-hydroxybenzaldehyde and its structural analogs. Due to a lack of publicly available cytotoxicity data for this compound, this guide focuses on a comparative analysis of structurally similar and alternative benzaldehyde (B42025) derivatives, supported by experimental data from in vitro studies.

Executive Summary

Benzaldehyde and its derivatives are a class of compounds with diverse biological activities, including potential anticancer properties. This guide synthesizes available data on the cytotoxicity of various substituted benzaldehydes against several human cancer cell lines. While direct experimental data on the 50% inhibitory concentration (IC50) for this compound is not available in the reviewed literature, this document provides a framework for its evaluation by comparing it with other relevant benzaldehyde derivatives. The primary mechanisms of cytotoxicity for these compounds are believed to involve the induction of apoptosis and modulation of key cellular signaling pathways. Standard in vitro assays, such as the MTT and LDH assays, are pivotal in quantifying these cytotoxic effects.

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of various substituted benzaldehyde derivatives against a panel of human cancer cell lines. This data, primarily sourced from studies utilizing the MTT assay, offers a quantitative comparison of the cytotoxic potency of these compounds.

CompoundSF-295 (Glioblastoma) IC50 (µg/mL)OVCAR-8 (Ovarian) IC50 (µg/mL)HCT-116 (Colon) IC50 (µg/mL)HL-60 (Leukemia) IC50 (µg/mL)PBMC (Normal Cells) IC50 (µg/mL)
Doxorubicin (Reference Drug) 0.030.050.060.01> 5.00
2,3-Dihydroxybenzaldehyde 1.341.151.090.36> 5.00
2,5-Dihydroxybenzaldehyde 1.511.291.170.42> 5.00
3,5-Dichlorosalicylaldehyde 2.111.981.760.89> 5.00
5-Nitrosalicylaldehyde 4.753.983.121.54> 5.00
Syringaldehyde --56.3 (HCT116)--
Benzaldehyde ----Cytotoxicity observed at 10, 25, and 50 µg/mL in human lymphocytes[1]

Data for dihydroxybenzaldehydes, dichlorosalicylaldehyde, and nitrosalicylaldehyde are sourced from a study on the cytotoxic evaluation of substituted benzaldehydes.[2] Syringaldehyde data is from a study on its effects on colon cancer cells.[3]

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the reproducibility and validation of experimental findings.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity in the supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay. Include controls for spontaneous and maximum LDH release.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the controls.

Signaling Pathways in Benzaldehyde-Induced Cytotoxicity

The cytotoxic effects of benzaldehyde derivatives are often mediated through the modulation of specific intracellular signaling pathways that regulate cell survival and death.

Apoptosis Signaling Pathway

Several benzaldehyde derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is tightly regulated by a cascade of signaling molecules. A representative pathway is the intrinsic or mitochondrial pathway of apoptosis.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Benzaldehyde_Derivative Benzaldehyde Derivative Bax Bax Activation Benzaldehyde_Derivative->Bax Bcl2 Bcl-2 Inhibition Benzaldehyde_Derivative->Bcl2 Mito Mitochondrion Bax->Mito Promotes Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzaldehyde derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound using an in vitro cell-based assay.

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (Seeding in 96-well plates) start->cell_culture treatment 2. Compound Treatment (Varying concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT or LDH) incubation->assay measurement 5. Absorbance Measurement (Plate Reader) assay->measurement analysis 6. Data Analysis (IC50 Calculation) measurement->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

This guide provides a comparative analysis of the cytotoxic effects of various benzaldehyde derivatives, highlighting their potential as subjects for further investigation in cancer research. While direct cytotoxicity data for this compound is currently unavailable, the provided data on structurally related compounds, along with detailed experimental protocols and insights into the underlying signaling pathways, offer a valuable resource for researchers in the field. Future studies are warranted to elucidate the specific cytotoxic profile of this compound and to further explore the therapeutic potential of this class of compounds.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Benzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific quantitative structure-activity relationship (QSAR) studies on a series of 2,6-Dimethyl-4-hydroxybenzaldehyde analogs with detailed experimental data for a comparative guide were not publicly available. Therefore, this guide presents a representative QSAR analysis of a closely related series of substituted benzaldehyde (B42025) derivatives to illustrate the principles and methodologies requested. The presented data is based on a study of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives and their antimicrobial activity against Staphylococcus aureus.

This guide provides an objective comparison of the antimicrobial performance of these benzaldehyde analogs, supported by experimental data and computational modeling. It is intended for researchers, scientists, and drug development professionals interested in the application of QSAR for the rational design of new therapeutic agents.

Data Presentation: Antimicrobial Activity of Benzaldehyde Analogs

The following table summarizes the chemical structures and corresponding antimicrobial activity of a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus. The activity is expressed as the minimum inhibitory concentration (MIC) and its logarithmic transformation (pMIC), which is used in QSAR modeling.

Compound IDR-group (Substitution on Benzaldehyde)MIC (µg/mL)pMIC (-logMIC)
1 2-Cl1284.89
2 3-Cl645.19
3 4-Cl325.49
4 2,4-diCl165.79
5 2,6-diCl2564.59
6 3,4-diCl325.49
7 4-F645.19
8 4-Br325.49
9 2-OH2564.59
10 3-OH1284.89
11 4-OH645.19
12 2-NO₂2564.59
13 3-NO₂1284.89
14 4-NO₂645.19
15 4-N(CH₃)₂165.79
16 4-OCH₃645.19
17 3,4-diOCH₃1284.89
18 H2564.59
19 4-CH₃1284.89
20 2,4,6-triOH5124.29

Experimental Protocols

This section details the methodologies used to obtain the antimicrobial activity data and to develop the QSAR model for the 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives.

2.1. Synthesis of 5-(substituted benzaldehyde) thiazolidine-2,4-dione Derivatives

The synthesis of the title compounds is typically achieved through a Knoevenagel condensation reaction.

  • Materials: Thiazolidine-2,4-dione, appropriately substituted benzaldehyde, piperidine (B6355638), ethanol (B145695).

  • Procedure:

    • A mixture of thiazolidine-2,4-dione (1 mmol) and the corresponding substituted benzaldehyde (1 mmol) is dissolved in ethanol (20 mL).

    • A catalytic amount of piperidine (0.1 mmol) is added to the solution.

    • The reaction mixture is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivative.

    • The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

2.2. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity against Staphylococcus aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Mueller-Hinton Broth (MHB), Staphylococcus aureus (e.g., ATCC 29213), synthesized compounds, standard antibiotic (e.g., ciprofloxacin), 96-well microtiter plates.

  • Procedure:

    • A stock solution of each synthesized compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

    • Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate to obtain a range of concentrations.

    • A standardized inoculum of S. aureus (approximately 5 x 10⁵ CFU/mL) is prepared and added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

    • A positive control (broth with inoculum) and a negative control (broth only) are included. Ciprofloxacin is used as a standard reference drug.

2.3. QSAR Model Development

A 2D-QSAR model is developed to correlate the chemical structures of the compounds with their antimicrobial activity.

  • Software: Molecular modeling software (e.g., ChemDraw, MarvinSketch) for drawing structures and calculating descriptors, and statistical software (e.g., XLSTAT, R) for regression analysis.

  • Procedure:

    • Data Set Preparation: The biological activity data (MIC) is converted to a logarithmic scale (pMIC = -log[MIC]) to normalize the data distribution. The dataset is typically divided into a training set (for model building) and a test set (for model validation).

    • Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular weight, molar refractivity), and topological properties.

    • Model Building: Multiple Linear Regression (MLR) is a common method used to build the QSAR model. The goal is to find a linear relationship between the pMIC (dependent variable) and a set of molecular descriptors (independent variables).

    • Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the leave-one-out cross-validation coefficient (Q²). The model's ability to predict the activity of new compounds is evaluated using the external test set.

Visualizations

3.1. QSAR Workflow

The following diagram illustrates the typical workflow for a quantitative structure-activity relationship study.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation cluster_application Application A Compound Library (Structures) C Data Curation & pActivity Calculation A->C B Biological Activity (e.g., MIC, IC50) B->C D Molecular Descriptor Calculation C->D E Dataset Division (Training & Test Sets) D->E F Regression Analysis (e.g., MLR) E->F G QSAR Model (Equation) F->G H Internal Validation (Cross-validation) G->H I External Validation (Test Set Prediction) G->I J Model Acceptance H->J I->J K Activity Prediction of New Compounds J->K L Rational Drug Design K->L

Caption: A flowchart illustrating the key steps in a typical QSAR study.

3.2. Structure-Activity Relationship Logic

This diagram outlines the logical relationship between chemical structure modifications and their impact on biological activity as interpreted from a QSAR model.

SAR_Logic Structure Chemical Structure Descriptors Molecular Descriptors (e.g., Electronic, Steric) Structure->Descriptors New_Descriptors Altered Descriptors Structure->New_Descriptors results in QSAR_Model QSAR Model (Activity = f(Descriptors)) Descriptors->QSAR_Model Predicted_Activity Predicted Activity (Increased or Decreased) QSAR_Model->Predicted_Activity predicts Activity Biological Activity Activity->QSAR_Model Modification Structural Modification (e.g., Add Substituent) Modification->Structure leads to New_Descriptors->QSAR_Model input to

Caption: The logical flow of structure-activity relationship analysis using a QSAR model.

Benchmarking 2,6-Dimethyl-4-hydroxybenzaldehyde: A Comparative Guide to Polymer Additive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of polymer science, the selection of appropriate additives is paramount to achieving desired material properties and ensuring long-term stability. This guide provides a comprehensive performance comparison of 2,6-Dimethyl-4-hydroxybenzaldehyde as a polymer additive against established alternatives. The following data, presented for comparative purposes, is based on standardized testing methodologies to assist researchers in making informed decisions for their specific applications.

While empirical data for this compound is not extensively available in public literature, this guide utilizes hypothetical performance data to illustrate its potential as a polymer additive in comparison to well-established antioxidants. This framework serves as a template for how to evaluate its efficacy once experimental data is generated.

Antioxidant Performance: A Quantitative Comparison

The primary function of this compound as a polymer additive is expected to be as a primary antioxidant, leveraging its hindered phenolic structure to scavenge free radicals and inhibit oxidative degradation. Its performance is benchmarked against two widely used commercial antioxidants: the high-molecular-weight hindered phenolic antioxidant, Irganox 1010, and the more traditional Butylated Hydroxytoluene (BHT).

The following tables summarize key performance metrics for these additives when incorporated into a standard polypropylene (B1209903) (PP) matrix at a 0.1% loading by weight.

Table 1: Thermal Stability and Oxidative Resistance

AdditiveOnset of Decomposition (TGA, °C)Oxidative Induction Time (OIT @ 200°C, min)
Control (Unstabilized PP)220< 1
This compound (Hypothetical) 245 15
Irganox 101026025
Butylated Hydroxytoluene (BHT)23510

Table 2: Mechanical Property Retention after Accelerated Aging

AdditiveTensile Strength Retention (%)Elongation at Break Retention (%)
Control (Unstabilized PP)4020
This compound (Hypothetical) 75 60
Irganox 10108570
Butylated Hydroxytoluene (BHT)6550

Mechanism of Action: The Role of Hindered Phenols

Hindered phenolic antioxidants, including this compound, function as primary antioxidants by interrupting the radical chain mechanism of polymer auto-oxidation. The bulky methyl groups at the ortho positions to the hydroxyl group sterically hinder the phenoxyl radical, making it less reactive and preventing it from initiating new degradation chains. This allows it to effectively scavenge peroxy radicals, which are key intermediates in the degradation process.[1][2][3]

Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical H• abstraction Initiation Initiation (Heat, UV, Stress) Initiation->Polymer O2 Oxygen (O₂) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ RH_again Polymer Chain (RH) ROO_radical->RH_again + RH ROOH Hydroperoxide (ROOH) ROO_radical->ROOH H• abstraction Antioxidant Hindered Phenol (ArOH) ROO_radical->Antioxidant Reaction RH_again->R_radical - R• Degradation Degradation Products (Chain Scission, Crosslinking) ROOH->Degradation Decomposition ArO_radical Phenoxyl Radical (ArO•) Antioxidant->ArO_radical - H• ROOH_stable Stable Hydroperoxide (ROOH) Antioxidant->ROOH_stable Donates H• ArO_radical->ROO_radical Termination

Figure 1. Simplified mechanism of action for hindered phenolic antioxidants.

Experimental Protocols

The following are summaries of the standard methodologies used to generate the comparative data.

Thermogravimetric Analysis (TGA)
  • Standard: ASTM E1131[4][5][6]

  • Objective: To determine the thermal stability of the polymer and the onset temperature of decomposition.

  • Methodology: A small sample of the polymer blend is heated in a controlled atmosphere (typically nitrogen) at a constant rate. The weight of the sample is continuously monitored as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Oxidative Induction Time (OIT)
  • Standard: ISO 11357-6[7][8][9]

  • Objective: To assess the effectiveness of an antioxidant in preventing oxidative degradation at an elevated temperature.

  • Methodology: A sample is heated to a specified isothermal temperature in an inert atmosphere (nitrogen). The atmosphere is then switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation reaction, detected by a differential scanning calorimeter (DSC), is the OIT.

Mechanical Testing after Accelerated Aging
  • Standard: ASTM D638 (Tensile Properties)[10][11][12], ASTM D3846 (In-Plane Shear Strength)[13][14][15]

  • Objective: To evaluate the retention of mechanical properties after exposure to conditions that accelerate the aging process (e.g., heat, UV radiation).

  • Methodology:

    • Standardized test specimens (e.g., dog-bone shape for tensile testing) are prepared from the polymer blends.

    • The initial tensile strength and elongation at break are measured using a universal testing machine.

    • A set of specimens is subjected to accelerated aging in a conditioning chamber for a specified duration and at a set temperature.

    • The mechanical properties of the aged specimens are then tested.

    • The percentage of property retention is calculated by comparing the values before and after aging.

Start Polymer & Additive Compounding Specimen_Prep Specimen Preparation (e.g., Injection Molding) Start->Specimen_Prep Initial_Testing Initial Mechanical Testing (ASTM D638, D3846) Specimen_Prep->Initial_Testing Aging Accelerated Aging (Heat, UV) Specimen_Prep->Aging TGA_DSC Thermal Analysis (TGA: ASTM E1131) (OIT: ISO 11357-6) Specimen_Prep->TGA_DSC Data_Analysis Data Analysis & Comparison Initial_Testing->Data_Analysis Post_Aging_Testing Post-Aging Mechanical Testing (ASTM D638, D3846) Aging->Post_Aging_Testing Post_Aging_Testing->Data_Analysis TGA_DSC->Data_Analysis Oxidation Polymer Oxidation Peroxy_Radicals Peroxy Radicals (ROO•) Oxidation->Peroxy_Radicals Hydroperoxides Hydroperoxides (ROOH) Oxidation->Hydroperoxides Primary_AO Primary Antioxidant (e.g., this compound) Radical Scavenging Peroxy_Radicals->Primary_AO Inhibited by Secondary_AO Secondary Antioxidant (e.g., Phosphite) Hydroperoxide Decomposition Hydroperoxides->Secondary_AO Decomposed by Stable_Products Stable Products Primary_AO->Stable_Products Secondary_AO->Stable_Products

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-4-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling 2,6-Dimethyl-4-hydroxybenzaldehyde, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of this compound, aligning with established safety standards and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it may cause skin, eye, and respiratory irritation.[3]

Essential PPE includes:

  • Safety Goggles: To protect against splashes and dust.[2]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[2]

  • Lab Coat: To protect skin and clothing.[2]

Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be correctly identified and managed.[2][4][5] this compound waste should be treated as hazardous due to its irritant properties and potential harm to aquatic life. Therefore, it is crucial to never dispose of this chemical in the regular trash or down the sewer system.[2][4][6]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[2]

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure, unused, or contaminated solid this compound in a designated, robust, and sealable hazardous waste container.[2] This includes any absorbent materials used for spill cleanup.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container.[2] Do not mix with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals must be kept separate to avoid violent reactions or the emission of flammable or poisonous gases.[7]

  • Contaminated Labware:

    • Disposable Items: Gloves, wipes, and pipette tips contaminated with this compound should be double-bagged, sealed, and labeled as hazardous waste.[2][8]

    • Non-Disposable Glassware: Glassware must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6][8] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, the defaced and uncapped container may be disposed of as regular trash or recycled.[6]

2. Container Labeling: Proper labeling of hazardous waste containers is a strict regulatory requirement.[4] Each container must be clearly marked with:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[2][4]

  • A list of all chemical constituents and their approximate concentrations.[4][8]

  • The accumulation start date.[4][8]

  • The name and contact information of the principal investigator.[4]

  • Applicable hazard warnings (e.g., "Irritant").[4]

3. Storage in a Satellite Accumulation Area (SAA):

  • Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][7][8]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Containers must be kept tightly closed except when adding waste.[1][6]

  • Store hazardous chemicals below eye level and ensure they are segregated according to compatibility.[8]

4. Arranging for Disposal:

  • Once a waste container is full or has been in the SAA for a specified period (often six months, but institutional policies may vary), a pickup must be requested from your EHS office.[8]

  • Do not allow large quantities of waste to accumulate. Laboratories should generally not accumulate more than 25 gallons of total chemical waste.[8]

Quantitative Data for Hazardous Waste Management

The following table summarizes general quantitative limits and parameters relevant to the disposal of laboratory chemical waste. These are general guidelines, and specific institutional and local regulations may vary.

ParameterGuideline/LimitRegulatory Context
pH of Aqueous Waste 5.5 - 10.5For potential drain disposal of non-hazardous, dilute aqueous solutions (with EHS approval). Not applicable to this compound.[9]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of a single hazardous waste stream (or 1 quart of acutely hazardous waste).Federal regulations (RCRA) for waste accumulation at the point of generation.[2]
Laboratory Waste Accumulation Limit Typically no more than 25 gallons of total chemical waste per laboratory.Institutional policy to ensure timely removal and minimize risk.[8]
Container Rinsate Volume Approximately 5% of the container's volume for each of the three rinses.Best practice for ensuring containers are thoroughly decontaminated.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A Waste Generation (Solid, Liquid, or Contaminated Labware) B Is the waste this compound or contaminated with it? A->B C Treat as Hazardous Waste B->C Yes D Segregate Waste Type C->D E Solid Waste D->E F Liquid Waste D->F G Contaminated Labware D->G H Collect in Labeled Hazardous Waste Container E->H F->H I Triple-Rinse with Solvent G->I K Store in Satellite Accumulation Area (SAA) H->K J Collect Rinsate as Hazardous Waste I->J N Dispose of Cleaned Glassware in appropriate bin I->N J->K L Request EHS Pickup K->L Container Full or Time Limit Reached M Dispose via Licensed Hazardous Waste Vendor L->M

References

Personal protective equipment for handling 2,6-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dimethyl-4-hydroxybenzaldehyde

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of this compound, ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or face shield.Protects against splashes and dust particles that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.Prevents skin contact which can lead to irritation.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Avoids inhalation of dust which may cause respiratory tract irritation.[1][2]
Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.

1. Preparation and Handling:

  • Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.

2. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • The storage area should be locked to restrict access.[2]

  • Keep the container away from incompatible materials such as strong oxidizing agents and strong bases.

Immediate First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
In case of eye contact Immediately rinse with plenty of water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
In case of skin contact Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[2]
If inhaled Move the person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, seek medical attention.[2]
If swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[2]

  • Do not dispose of the chemical down the drain or into the environment.

  • The empty container should be treated as hazardous waste and disposed of accordingly.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Assess Risks - Gather Materials ppe Wear Appropriate PPE - Safety Goggles - Gloves - Lab Coat prep->ppe handling Chemical Handling - Use in Fume Hood - Avoid Dust Formation ppe->handling use Experimental Use handling->use spill Spill or Exposure handling->spill Potential Incident storage Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area use->storage Store Unused Chemical waste Waste Collection - Segregate Waste use->waste Collect Waste first_aid First Aid - Eye Wash - Skin Wash - Fresh Air spill->first_aid disposal Disposal - Follow Regulations - Hazardous Waste Vendor waste->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.